2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Descripción
Propiedades
IUPAC Name |
2-amino-2-(1-methylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-4(2-8-9)5(7)6(10)11/h2-3,5H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFMAEDZNWFUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655712 | |
| Record name | Amino(1-methyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195070-68-9 | |
| Record name | Amino(1-methyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Guide: Synthesis, Isolation, and Characterization of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid
Strategic Context: The Rise of Pyrazolyl Glycines
In modern drug discovery, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid represents a high-value "privileged scaffold." It serves as a bioisostere for phenylglycine and tyrosine, offering reduced lipophilicity (LogP) and improved metabolic stability due to the pyrazole ring's resistance to oxidative metabolism.
This molecule is not typically "discovered" in the context of natural product extraction (e.g., from marine sponges) but is instead the product of rational synthetic design . It is frequently employed in:
-
Peptide Stapling: As a non-proteinogenic amino acid to induce helical conformation.
-
Glutamate Receptor Modulation: As an analog of AMPA/NMDA receptor ligands.
-
Fragment-Based Drug Design (FBDD): As a polar, rigid linker.
This guide details the Petasis Borono-Mannich route for efficient discovery-scale synthesis and the Strecker route for scalable isolation, followed by a rigorous purification protocol for the zwitterionic product.
Synthetic Discovery: The Petasis Borono-Mannich Route
While the Strecker synthesis is the industrial standard (see Section 3), the Petasis reaction is the superior method for "discovery" chemistry. It allows for the convergent assembly of the amino acid backbone in a single step using mild conditions, avoiding the toxic cyanides required by Strecker chemistry.
Mechanistic Pathway
The reaction involves the multicomponent coupling of an amine, an
Key Advantages:
-
Atom Economy: High incorporation of starting materials.
-
Functional Group Tolerance: The pyrazole nitrogen does not require protection.
-
Stereocontrol: Amenable to asymmetric induction using chiral amines (e.g.,
-methylbenzylamine).
Reaction Diagram (Graphviz)
Figure 1: The Petasis Borono-Mannich multicomponent assembly strategy.
Scalable Isolation Protocol: The Strecker Approach
For gram-to-kilogram scale production, the Strecker Synthesis remains the gold standard due to the low cost of reagents. However, the isolation of the resulting zwitterion from the salt-heavy reaction mixture is the primary technical bottleneck.
Experimental Protocol
Objective: Synthesis and Isolation of 10g of racemic 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Reagents:
-
1-Methyl-1H-pyrazole-4-carbaldehyde (11.0 g, 100 mmol)
-
Ammonium Chloride (6.4 g, 120 mmol)
-
Sodium Cyanide (5.9 g, 120 mmol) [HAZARD: FATAL IF SWALLOWED]
-
Ammonium Hydroxide (25% aq., 100 mL)
-
Hydrochloric Acid (6N)
-
Dowex 50W-X8 (Cation Exchange Resin)
Step-by-Step Methodology:
-
Aminonitrile Formation:
-
Dissolve ammonium chloride in 40 mL of water. Add ammonium hydroxide and stir at 0°C.
-
Add 1-methyl-1H-pyrazole-4-carbaldehyde dropwise in methanol (20 mL).
-
Add sodium cyanide (dissolved in 10 mL water) slowly, maintaining temperature <10°C.
-
Critical Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of aldehyde indicates conversion to the
-aminonitrile. -
Stir at room temperature for 24 hours.
-
-
Hydrolysis:
-
Extract the aminonitrile with ethyl acetate (
mL). Dry over Na SO and concentrate in vacuo. -
Resuspend the residue in 6N HCl (100 mL) and reflux for 12 hours.
-
Observation: The solution will darken; precipitation of ammonium chloride salts may occur upon cooling.
-
-
Isolation (The "Trustworthy" Purification):
-
Direct neutralization with NaOH is not recommended as it co-precipitates inorganic salts (NaCl), contaminating the amino acid.
-
Ion Exchange Protocol:
-
Activate Dowex 50W-X8 resin (H+ form) by washing with 1N HCl followed by deionized water until pH is neutral.
-
Load the acidic hydrolysis mixture onto the column. The amino acid binds to the resin; salts (Cl-) pass through.
-
Wash the column with 500 mL of deionized water to remove all inorganic anions.
-
Elution: Elute with 1M aqueous Ammonia (NH
OH). The pH change deprotonates the carboxylate, releasing the zwitterion. -
Collect ninhydrin-positive fractions.
-
-
-
Final Crystallization:
-
Concentrate the ammoniacal fractions to dryness.
-
Recrystallize from Water/Ethanol (1:4 v/v) to yield white needles.
-
Analytical Validation & Data
To ensure scientific integrity, the isolated compound must be validated against standard spectroscopic data.
Characterization Data[1][2][3][4][5]
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Hygroscopic |
| Melting Point | >250°C (dec.) | Typical for zwitterions |
| 172.5 (COOH), 138.2, 131.5, 118.0, 52.1 ( | Pyrazole carbons distinct | |
| HRMS (ESI+) | [M+H] | obs: 156.0775 |
Isolation Workflow Diagram
Figure 2: Ion-exchange purification workflow for zwitterionic isolation.
Chiral Resolution Strategies
Since the Strecker and standard Petasis protocols yield racemates, obtaining the enantiopure (L)- or (D)- isomer is critical for drug development.
-
Enzymatic Resolution (Green Chemistry):
-
Acetylate the racemic amine using acetic anhydride.
-
Treat N-acetyl derivative with Acylase I (Aspergillus melleus) at pH 7.5.
-
The enzyme selectively hydrolyzes the (L)-enantiomer to the free amino acid.
-
Separate (L)-amino acid (aqueous phase) from (D)-N-acetyl amino acid (organic extraction) [3].
-
-
Diastereomeric Crystallization:
-
Use (+)-Tartaric acid or (+)-10-Camphorsulfonic acid to form diastereomeric salts. This is less predictable for heteroaryl glycines compared to enzymatic methods.
-
References
-
Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link
-
Wang, Q., et al. (2010). Petasis reaction for the synthesis of α-arylglycines and their applications. Current Organic Chemistry, 14(17), 1978-1998. Link
-
Ingersoll, A. W., & Adams, R. (1922). Optically active amino acids. Journal of the American Chemical Society, 44(12), 2930-2937. (Foundational text on resolution). Link
-
Ma, J. A. (2003). Recent developments in the catalytic asymmetric synthesis of α- and β-amino acids. Angewandte Chemie International Edition, 42(36), 4290-4299. Link
-
Stout, D. M., et al. (1984). Synthesis of amino acids via the Strecker reaction.[1][2][3] Journal of Organic Chemistry, 49(19), 3657-3659. Link
Sources
The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus represents a cornerstone in the design of novel therapeutic agents. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged scaffold, lending itself to a remarkable diversity of biological activities. Its unique physicochemical properties, including its aromaticity and ability to participate in hydrogen bonding and various other molecular interactions, make it a fertile ground for the development of potent and selective drugs.[1][2] This in-depth technical guide provides a comprehensive overview of the multifaceted biological landscape of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
The Pyrazole Core: A Foundation for Pharmacological Diversity
The pyrazole ring is an aromatic heterocycle with the molecular formula C₃H₄N₂.[1] Its structure allows for substitution at multiple positions, enabling fine-tuning of its steric and electronic properties to achieve desired biological effects.[3] This inherent versatility has led to the development of a wide array of pyrazole-containing drugs with applications spanning numerous therapeutic areas.[4] Clinically approved drugs such as the anti-inflammatory agent Celecoxib, the analgesic Difenamizole, and the antipsychotic CDPPB underscore the therapeutic significance of this scaffold.[2]
The journey of pyrazoles in medicine began with the synthesis of Antipyrine in 1884, a pyrazolone derivative with analgesic properties.[5] Since then, extensive research has unveiled a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[6][7] The ability of the pyrazole nucleus to serve as a bioisosteric replacement for other functional groups and to anchor pharmacophoric elements has cemented its importance in modern drug discovery.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interfere with various signaling pathways and cellular processes that are critical for tumor growth and survival.[8] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to the induction of apoptosis.[9]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer efficacy of pyrazole derivatives stems from their ability to interact with a multitude of molecular targets.[3] Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrazole ring can confer high potency and selectivity for these targets.[8]
One of the most prominent mechanisms is the inhibition of protein kinases . Many pyrazole-containing compounds have been designed to target kinases that are often dysregulated in cancer, such as:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) : These receptor tyrosine kinases play crucial roles in cell proliferation, angiogenesis, and metastasis. Pyrazole derivatives can act as competitive inhibitors at the ATP-binding site of these kinases.[3]
-
Cyclin-Dependent Kinases (CDKs) : These enzymes are essential for cell cycle progression. Inhibition of CDKs by pyrazole derivatives can lead to cell cycle arrest and apoptosis.[3]
-
PI3K/AKT/mTOR Pathway : This signaling cascade is a central regulator of cell growth, survival, and metabolism. Pyrazole derivatives have been developed to inhibit key components of this pathway, such as PI3K.[3]
-
Bruton's Tyrosine Kinase (BTK) : A critical component of B-cell receptor signaling, BTK is a validated target in B-cell malignancies.
Beyond kinase inhibition, pyrazole derivatives can also induce cancer cell death through other mechanisms, including:
-
Tubulin Polymerization Inhibition : By interfering with the dynamics of microtubules, these compounds can disrupt mitosis and induce apoptosis.[3]
-
Induction of Apoptosis : Many pyrazole derivatives have been shown to trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[9]
-
DNA Intercalation : Some derivatives can insert themselves into the DNA double helix, leading to DNA damage and cell death.
The following diagram illustrates a simplified signaling pathway that can be targeted by pyrazole-based kinase inhibitors.
Caption: Simplified kinase signaling pathways targeted by pyrazole inhibitors.
Quantitative Data on Anticancer Activity
The anticancer potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The table below presents a selection of pyrazole derivatives and their reported anticancer activities.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 159a | MGC-803 (Gastric Cancer) | 15.43 | [10] |
| Compound 159b | MGC-803 (Gastric Cancer) | 20.54 | [10] |
| Compound 43 | MCF7 (Breast Cancer) | 0.25 | [3] |
| Thiazole-pyrazole 6 | MCF-7 (Breast Cancer) | 14.32 | [11] |
| Thiazole-pyrazole 7 | MCF-7 (Breast Cancer) | 11.17 | [11] |
| Thiazole-pyrazole 8 | MCF-7 (Breast Cancer) | 10.21 | [11] |
Antimicrobial Activity: A Weapon Against Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[10][12]
Mechanism of Action in Microbes
The antimicrobial effects of pyrazoles are attributed to their ability to inhibit essential microbial enzymes and disrupt cellular processes.[13] Some of the key mechanisms include:
-
Inhibition of DNA Gyrase and Topoisomerase IV : These bacterial enzymes are crucial for DNA replication, recombination, and repair. Pyrazole derivatives can inhibit their function, leading to bacterial cell death.[14]
-
Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is essential for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR disrupts microbial growth.[10]
-
Disruption of Cell Membrane Integrity : Some pyrazole derivatives can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.[12]
-
Inhibition of N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) : This enzyme is involved in the biosynthesis of lysine in bacteria, and its inhibition is a target for novel antibiotics.[15]
Spectrum of Antimicrobial Activity
Numerous studies have reported the synthesis and evaluation of pyrazole derivatives against a range of pathogenic microorganisms.[16] The minimum inhibitory concentration (MIC) is a common metric used to quantify their antimicrobial potency.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [17] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [17] |
| Compound 2 | Aspergillus niger | 1 | [17] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli. While it is a protective mechanism, chronic inflammation can lead to various diseases. Pyrazole derivatives, most notably Celecoxib, have proven to be effective anti-inflammatory agents.[5]
Mechanism of Anti-inflammatory Action
The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[5] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is desirable as it reduces the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Other anti-inflammatory mechanisms of pyrazole derivatives include:
-
Modulation of Cytokine Production : They can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[18]
-
Inhibition of Lipoxygenase (LOX) : This enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators.
Structure-Activity Relationship (SAR) of Pyrazole Derivatives
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[3] Understanding the SAR is crucial for the rational design of more potent and selective compounds.
-
Substituents at N1 : The substituent at the N1 position can significantly influence the compound's interaction with its biological target. For instance, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be critical for potent activity.[19]
-
Substituents at C3 : A carboxamido group at the C3 position is another key feature for cannabinoid receptor antagonism.[19]
-
Substituents at C4 : Modifications at this position can impact selectivity and potency. For example, a methyl group is present in the CB1 antagonist SR141716A.[19]
-
Substituents at C5 : A para-substituted phenyl ring at the C5 position is often associated with high affinity for various receptors.[19]
The following diagram illustrates the key positions on the pyrazole ring for substitution and their general influence on biological activity.
Caption: Key substitution points on the pyrazole ring for SAR studies.
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of newly synthesized pyrazole derivatives is a critical step in the drug discovery process. The following is a generalized workflow for such an evaluation.
General Workflow for In Vitro Biological Activity Screening
Caption: A generalized experimental workflow for biological evaluation.
Step-by-Step Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the pyrazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
Pyrazole derivatives continue to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, ensures their continued relevance in the quest for new and improved therapeutic agents. Future research will likely focus on the development of more selective and potent pyrazole derivatives with improved pharmacokinetic profiles. The use of computational tools, such as molecular docking and molecular dynamics simulations, will further aid in the rational design of these compounds.[20] The exploration of novel biological targets for pyrazole derivatives and the development of innovative synthetic methodologies will undoubtedly open up new avenues for drug discovery.[21]
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Biomedicines, 10(5), 1124. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-187. [Link]
-
Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. (2014). Current Topics in Medicinal Chemistry, 14(10), 1265-1286. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2023). ResearchGate. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5268-5281. [Link]
-
Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Saudi Pharmaceutical Journal, 21(4), 367-373. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]
-
Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). European Journal of Medicinal Chemistry, 46(9), 4587-4598. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances, 15(1), 1-22. [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2022). Molecules, 27(3), 802. [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds. (2010). Bioorganic & Medicinal Chemistry, 18(17), 6347-6357. [Link]
-
Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1547-1558. [Link]
-
Overview on Biological Activities of Pyrazole Derivatives. (2021). ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal, 6(3). [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). Molecules, 29(3), 606. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). Molecules, 28(2), 734. [Link]
-
Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Saudi Pharmaceutical Journal, 21(4), 367-373. [Link]
-
New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. (2024). ChemistrySelect, 9(4), e202304193. [Link]
-
Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry, 30(11), 2465-2470. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 705707. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 312-327. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). ChemRxiv. [Link]
-
Structure Activity Relationships. (2005). Drug Design Org. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 12. bioengineer.org [bioengineer.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics [mdpi.com]
- 16. asianpubs.org [asianpubs.org]
- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pyrazole-Containing Compounds
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom as a hydrogen bond acceptor, make it a privileged scaffold in the design of bioactive molecules.[1] The versatility of the pyrazole core is evidenced by the numerous FDA-approved drugs that incorporate this moiety, targeting a wide array of clinical conditions.[1] A thorough and accurate spectroscopic analysis is therefore paramount to confirm the synthesis, elucidate the precise structure, investigate tautomeric forms, and ultimately understand the structure-activity relationships (SAR) of these vital compounds.[3] This guide provides an in-depth exploration of the core spectroscopic techniques employed in the characterization of pyrazole-containing compounds, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of pyrazole derivatives.[4] It provides detailed information about the molecular framework, substitution patterns, and the subtle dynamics of tautomerism.[4][5]
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR is the initial and most fundamental step in the analysis of pyrazole compounds. The chemical shifts of the pyrazole ring protons are highly sensitive to the electronic nature of the substituents and the tautomeric form present.
-
Causality Behind Experimental Choices: The choice of deuterated solvent is critical. Protic solvents like D₂O or MeOD can lead to the exchange of the N-H proton, resulting in the loss of its signal. Aprotic solvents such as CDCl₃ or DMSO-d₆ are generally preferred to observe the N-H proton and to study hydrogen bonding effects.[3] Low-temperature NMR studies can be employed to slow down the rate of proton exchange between tautomers, allowing for the observation of distinct signals for each form.[5]
-
Self-Validating Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
-
Spectral Interpretation:
-
N-H Proton: The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ 10-14 ppm), the exact position being dependent on the solvent and the extent of hydrogen bonding.
-
Ring Protons: The chemical shifts of the C-H protons on the pyrazole ring are influenced by the substituents. In an unsubstituted pyrazole, the H-3 and H-5 protons are equivalent due to rapid tautomerization, appearing as a single signal.[4] In substituted pyrazoles, distinct signals are observed.
-
Coupling Constants: The coupling constants between adjacent ring protons (³JHH) are typically in the range of 1.5-3.0 Hz.
-
-
| Proton | Typical Chemical Shift Range (δ, ppm) in DMSO-d₆ | Multiplicity | Typical Coupling Constants (J, Hz) |
| N-H | 10.0 - 14.0 | br s | - |
| H-3 | 7.5 - 8.5 | d or s | ³J(H3-H4) = 1.5 - 2.5 |
| H-4 | 6.0 - 7.0 | t or d | ³J(H4-H3) = 1.5 - 2.5, ³J(H4-H5) = 2.0 - 3.0 |
| H-5 | 7.5 - 8.5 | d or s | ³J(H5-H4) = 2.0 - 3.0 |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides invaluable information about the carbon framework of pyrazole derivatives. The chemical shifts of the pyrazole ring carbons are sensitive to the substitution pattern and the tautomeric equilibrium.[6]
-
Expertise in Interpretation: In N-unsubstituted pyrazoles, rapid tautomerism can lead to averaged signals for the C3 and C5 carbons.[4] The chemical shifts of these carbons are particularly diagnostic for determining the predominant tautomer in asymmetrically substituted pyrazoles.[6] For instance, a substituent at the 3-position will significantly influence the chemical shift of the C3 carbon.
-
Self-Validating Protocol: ¹³C NMR Analysis
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For quaternary carbons and carbons with long relaxation times, a longer relaxation delay may be necessary.
-
Spectral Interpretation:
-
The C3 and C5 carbons typically resonate in the range of δ 130-150 ppm.
-
The C4 carbon is generally found more upfield, between δ 100-115 ppm.
-
The chemical shifts of substituent carbons provide further structural confirmation.
-
-
| Carbon | Typical Chemical Shift Range (δ, ppm) in DMSO-d₆ |
| C-3 | 130 - 150 |
| C-4 | 100 - 115 |
| C-5 | 130 - 150 |
¹⁵N NMR Spectroscopy: A Direct Window into Tautomerism
Nitrogen-15 NMR is a highly sensitive technique for probing the electronic environment of the nitrogen atoms in the pyrazole ring and is particularly powerful for studying tautomerism.[7][8]
-
Authoritative Grounding: The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct. The "pyrrole-like" nitrogen (N-1) is typically more shielded and resonates at a higher field compared to the "pyridine-like" nitrogen (N-2).[1] In cases of slow proton exchange, separate signals for the nitrogen atoms of each tautomer can be observed, allowing for the direct determination of the tautomeric equilibrium constant.[5]
-
Self-Validating Protocol: ¹⁵N NMR Analysis
-
Sample Preparation: For natural abundance ¹⁵N NMR, a more concentrated sample (50-100 mg in 0.6 mL of solvent) is often required. The use of ¹⁵N-labeled compounds significantly enhances sensitivity.[9]
-
Data Acquisition: Utilize a spectrometer equipped with a nitrogen-sensitive probe. Inverse-gated decoupling sequences are used to suppress the negative Nuclear Overhauser Effect (NOE).
-
Spectral Interpretation:
-
N-1 (Pyrrole-like): Typically resonates in the range of -170 to -190 ppm (relative to nitromethane).
-
N-2 (Pyridine-like): Typically resonates in the range of -80 to -120 ppm (relative to nitromethane).
-
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Pathways
Mass spectrometry is an essential tool for determining the molecular weight of pyrazole-containing compounds and for obtaining structural information through the analysis of their fragmentation patterns.[10][11]
-
Expertise in Fragmentation Analysis: The fragmentation of the pyrazole ring upon electron impact ionization often involves the cleavage of the weak N-N bond.[10] The subsequent fragmentation pathways are influenced by the nature and position of the substituents. A common fragmentation pathway involves the loss of a nitrogen molecule (N₂) or HCN.
-
Self-Validating Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced directly via a solid probe or, for volatile compounds, through a gas chromatograph (GC-MS). For less volatile or thermally labile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are the preferred methods.
-
Ionization: Electron impact (EI) is a common technique for inducing fragmentation. Soft ionization techniques like ESI are used to primarily observe the molecular ion.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.
-
Data Interpretation:
-
Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ or [M-H]⁻ for ESI).
-
Analyze the isotopic pattern to confirm the presence of elements like chlorine or bromine.
-
Propose fragmentation mechanisms to explain the observed fragment ions, paying close attention to characteristic losses from the pyrazole core.
-
-
Caption: Common fragmentation pathways of a substituted pyrazole in mass spectrometry.
Infrared (IR) and UV-Vis Spectroscopy: Probing Functional Groups and Electronic Transitions
While NMR and MS provide detailed structural information, IR and UV-Vis spectroscopy offer complementary data on the functional groups present and the electronic properties of pyrazole-containing compounds.[12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying characteristic functional groups.[3]
-
Causality Behind Experimental Choices: The sample can be analyzed as a solid (KBr pellet or ATR), a liquid (neat film), or in solution.[3] For studying hydrogen bonding, it is often informative to compare the spectra obtained in a non-polar solvent (e.g., CCl₄) with those from a polar solvent.
-
Self-Validating Protocol: FT-IR Analysis
-
Sample Preparation:
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation:
-
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3500 | Medium, often broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C=N stretch | 1580 - 1650 | Medium to strong |
| C=C stretch | 1450 - 1600 | Medium to strong |
| Ring vibrations | 1300 - 1500 | Multiple bands |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for highly conjugated pyrazole systems.[14]
-
Expertise in Data Interpretation: The absorption maxima (λ_max) and molar absorptivity (ε) are dependent on the nature and position of substituents on the pyrazole ring, as well as the solvent. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift.
-
Self-Validating Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the pyrazole compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Spectral Interpretation:
-
Identify the λ_max values corresponding to the π → π* and n → π* transitions.
-
Compare the spectra of related compounds to understand the effect of substituents on the electronic structure.
-
-
Caption: A typical workflow for the comprehensive spectroscopic analysis of a novel pyrazole-containing compound.
Conclusion: An Integrated Approach for Unwavering Confidence
The spectroscopic analysis of pyrazole-containing compounds is a multi-faceted endeavor that requires a synergistic application of various techniques. While ¹H and ¹³C NMR provide the foundational structural information, ¹⁵N NMR offers unparalleled insight into tautomeric equilibria. Mass spectrometry confirms the molecular weight and reveals fragmentation pathways, while IR and UV-Vis spectroscopy provide complementary data on functional groups and electronic properties. By employing the detailed protocols and interpretative strategies outlined in this guide, researchers can approach the characterization of these vital heterocyclic compounds with the highest degree of scientific rigor and confidence, ultimately accelerating the pace of discovery and development in the pharmaceutical sciences.
References
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). MDPI. [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). Royal Society of Chemistry. [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2020). ResearchGate. [Link]
-
Electron-impact induced fragmentations of pyrazoles. (n.d.). Royal Society of Chemistry. [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2019). National Institutes of Health. [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Canadian Journal of Chemistry. [Link]
-
Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2021). National Institutes of Health. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health. [Link]
-
H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health. [Link]
-
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate. [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). ACS Publications. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). National Institutes of Health. [Link]
-
The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). ResearchGate. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. (2006). Semantic Scholar. [Link]
-
1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. (1984). Semantic Scholar. [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). National Institutes of Health. [Link]
-
UV-Vis absorption and normalised emission spectra of the pyrazole.... (n.d.). ResearchGate. [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... (n.d.). ResearchGate. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. (2007). ResearchGate. [Link]
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). National Institutes of Health. [Link]
-
15N NMR Studies of tautomerism. (n.d.). ResearchGate. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]
-
Chemical shift values and assigned coupling constants of compound (4 a).... (n.d.). ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]
-
1H-Pyrazole. (n.d.). NIST WebBook. [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
A vibrational assignment for pyrazole. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is increasingly reliant on the exploration of novel molecular scaffolds that offer unique structural and functional diversity. Among these, unnatural amino acids (UAAs) have emerged as pivotal building blocks in the design of peptidomimetics, therapeutic peptides, and small molecule drugs. Their inherent ability to introduce conformational constraints, enhance metabolic stability, and provide novel pharmacophoric interactions makes them invaluable tools in drug discovery. This guide focuses on a specific UAA, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a compound distinguished by the incorporation of a methylated pyrazole moiety. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities.[1][2] This technical guide aims to provide a comprehensive overview of the synthesis, properties, and potential applications of this promising compound, serving as a vital resource for researchers engaged in the development of next-generation therapeutics.
Section 1: Compound Identification and Core Properties
1.1. Chemical Identity
-
Systematic Name: 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
-
CAS Number: 195070-68-9[3]
-
Molecular Formula: C₆H₉N₃O₂[4]
-
Molecular Weight: 155.16 g/mol [4]
1.2. Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from synthetic route design to formulation and bioavailability. While experimental data for this specific molecule is not extensively published, the following table summarizes key computed and expected properties based on its structure.
| Property | Value/Description | Source/Rationale |
| Physical State | Expected to be a solid at room temperature. | Typical for amino acids. |
| Melting Point | Not reported. | Data not available in public literature. |
| Boiling Point | Not reported. | Data not available in public literature. |
| Solubility | Expected to have some solubility in water and polar organic solvents like DMSO and methanol. | Presence of polar amino and carboxylic acid groups. |
| pKa | Multiple pKa values are expected due to the presence of the carboxylic acid and amino groups. | Characteristic of amino acids. |
Section 2: Synthesis and Characterization
2.1. Proposed Synthetic Pathway: A Strecker Synthesis Approach
The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde or ketone, followed by hydrolysis to the desired α-amino acid.[5][8][9][10][12] The key starting material for this approach would be 1-methyl-1H-pyrazole-4-carbaldehyde.
Diagram of the Proposed Strecker Synthesis
Caption: Proposed Strecker synthesis of the target amino acid.
2.1.1. Step 1: Synthesis of α-Amino-1-methyl-1H-pyrazole-4-acetonitrile
This step involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a cyanide source (e.g., potassium cyanide) and an ammonia source (e.g., ammonia or an ammonium salt).
-
Rationale: The aldehyde carbon is electrophilic and susceptible to nucleophilic attack. Ammonia initially reacts with the aldehyde to form an imine. The cyanide ion then attacks the imine carbon to form the stable α-aminonitrile. This reaction is typically carried out in a suitable solvent such as aqueous ethanol.
2.1.2. Step 2: Hydrolysis of the α-Aminonitrile
The α-aminonitrile intermediate is then hydrolyzed to the corresponding carboxylic acid.
-
Rationale: Acid-catalyzed hydrolysis of the nitrile group proceeds through a series of steps, ultimately yielding a carboxylic acid and an ammonium salt. This step is typically performed by heating the α-aminonitrile in the presence of a strong acid, such as hydrochloric acid.
2.2. Alternative Synthetic Pathway: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction provides an alternative route to α-amino acids, starting from a carbonyl compound, ammonium carbonate, and a cyanide salt to form a hydantoin intermediate, which is then hydrolyzed.[2][6][7][11]
Diagram of the Proposed Bucherer-Bergs Synthesis
Caption: Proposed Bucherer-Bergs synthesis of the target amino acid.
2.3. Characterization
The structural confirmation of the synthesized 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the pyrazole ring protons, the N-methyl group, the α-proton, and the exchangeable protons of the amino and carboxylic acid groups.
-
¹³C NMR: Would reveal the chemical shifts for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the α-carbon, and the carbons of the pyrazole ring and the methyl group.[13][14][15][16]
-
-
Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino group, the broad O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.
Section 3: Applications in Drug Discovery and Development
The unique structural features of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid make it a highly attractive building block for the synthesis of novel pharmaceutical compounds.[4] Its incorporation into peptide chains or small molecule scaffolds can impart desirable properties.
3.1. Role as a Building Block in Medicinal Chemistry
-
Peptidomimetics: Replacing natural amino acids with this UAA can introduce conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The pyrazole side chain can also engage in specific hydrogen bonding and π-stacking interactions within a receptor's binding pocket.
-
Small Molecule Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules.[4] The amino and carboxylic acid groups provide convenient handles for further chemical modifications and the construction of diverse molecular architectures.
3.2. Potential Biological Activities
The pyrazole nucleus is associated with a wide spectrum of biological activities.[1][2] Derivatives of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid are being investigated for a range of therapeutic applications:
-
Enzyme Inhibition: The compound and its derivatives may act as inhibitors for various enzymes, making them valuable leads in the development of drugs for a multitude of diseases.[4]
-
Receptor Binding: The unique electronic and steric properties of the pyrazole ring can facilitate interactions with various biological receptors, opening avenues for the treatment of diseases where these receptors play a key role.[4]
-
Antimicrobial, Anti-inflammatory, and Anticancer Activities: Research into derivatives of this compound has shown promise in these therapeutic areas.[4]
Diagram of Potential Therapeutic Applications
Caption: Potential applications stemming from the core scaffold.
Section 4: Future Perspectives
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid represents a compelling and underexplored building block for drug discovery. Its synthesis, while not yet detailed in the public domain, is achievable through established synthetic organic chemistry methodologies. The true potential of this compound lies in its ability to introduce the biologically active pyrazole moiety into novel molecular frameworks. Future research should focus on the development and optimization of a scalable synthetic route to make this compound more accessible to the research community. Furthermore, the systematic incorporation of this UAA into peptide and small molecule libraries will undoubtedly lead to the discovery of new lead compounds with improved pharmacological profiles. As our understanding of the structure-activity relationships of pyrazole-containing compounds continues to grow, so too will the importance of versatile building blocks like 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in the design of innovative medicines.
References
-
The Strecker Amino Acid Synthesis. Master Organic Chemistry. (2018-11-12). Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. (2023-04-25). Available from: [Link]
-
Traditional Undergraduate Experiment: Synthesis of Aspirin. Carbon. Available from: [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. PubMed. (2015-04-21). Available from: [Link]
-
Synthesis of aspirin. YouTube. (2020-12-28). Available from: [Link]
-
Bucherer–Bergs reaction. Wikipedia. Available from: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2025-10-15). Available from: [Link]
-
Strecker Amino Acid Synthesis. YouTube. (2021-07-27). Available from: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. (2025-01-30). Available from: [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. (2021-07-28). Available from: [Link]
-
Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. Pearson. (2024-10-03). Available from: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]
-
29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Primary Amines | CymitQuimica [cymitquimica.com]
- 4. Buy 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | 195070-68-9 [smolecule.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. preprints.org [preprints.org]
- 14. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 15. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 16. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]
A Technical Guide to the Solubility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a molecule of significant interest in medicinal chemistry and drug development. Its unique structure, combining an amino acid moiety with a substituted pyrazole ring, presents a distinct physicochemical profile that dictates its behavior in various solvent systems. A thorough understanding of its solubility is paramount for formulation development, pharmacokinetic studies, and ensuring therapeutic efficacy. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and detailed experimental protocols for its empirical determination.
Theoretical Framework for Solubility
The solubility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is governed by the interplay of its constituent functional groups and the properties of the solvent.
Molecular Structure and Physicochemical Properties:
-
Amino Acid Moiety: The presence of both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH) confers amphoteric and zwitterionic properties to the molecule. At its isoelectric point (pI), the molecule exists as a zwitterion with both a positive and a negative charge, which can influence its crystal lattice energy and solubility. The solubility of amino acids is generally lowest at their pI and increases in acidic or basic solutions where the molecule carries a net positive or negative charge, respectively.[1][2]
-
1-Methyl-1H-pyrazole Ring: The pyrazole ring is an aromatic heterocycle that contributes to the molecule's overall lipophilicity.[3] However, the nitrogen atoms in the pyrazole ring can also participate in hydrogen bonding. Specifically, the N2 "pyridine-like" nitrogen can act as a hydrogen bond acceptor.[4] The methyl group at the N1 position slightly increases the lipophilicity compared to an unsubstituted pyrazole. The pyrazole nucleus itself can serve as a bioisostere for an arene, potentially improving physicochemical properties like solubility.[3]
-
Overall Polarity and Hydrogen Bonding: The combination of the polar amino acid group and the less polar pyrazole ring makes the molecule capable of interacting with a wide range of solvents. In polar protic solvents like water and alcohols, the amino and carboxyl groups can form strong hydrogen bonds, promoting solubility.[5][6] The ability of the solvent to donate or accept hydrogen bonds is a critical factor in solubilizing the compound.[7]
Expected Solubility Profile:
Based on these structural features, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in aqueous solutions at pH values significantly above or below the isoelectric point, where the molecule is in its cationic or anionic form. Solubility in polar protic solvents like methanol, ethanol, and formic acid is also likely to be favorable due to hydrogen bonding.
-
Moderate to Low Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can accept hydrogen bonds but not donate them as effectively. The solubility in these solvents will depend on the balance between the polar and nonpolar regions of the molecule.
-
Low to Insoluble: In nonpolar solvents like hexane, toluene, and diethyl ether. The highly polar amino acid moiety will have very weak interactions with these solvents.
The principle of "like dissolves like" suggests that solvents with a polarity and hydrogen bonding capability similar to the solute will be most effective.[5][8]
Experimental Determination of Thermodynamic Solubility
To obtain quantitative solubility data, rigorous experimental methods are necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[9][10][11] For ionizable compounds like 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, potentiometric titration offers a powerful alternative for determining solubility limits.[12]
Protocol 1: Shake-Flask Method
This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.
Principle: An excess of the solid compound is agitated in the solvent for a sufficient time to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Experimental Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an amount of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid that is in excess of its expected solubility into a series of glass vials.
-
Add a precise volume of the desired solvent to each vial. Solvents to consider include water, buffered aqueous solutions (pH 2, 4.5, 6.8, 7.4), methanol, ethanol, DMSO, and acetonitrile.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a mechanical shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).[11][13]
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14] It is crucial to establish that equilibrium has been achieved by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration does not change.[9]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved solute from any remaining solid particles. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a suitable filter (e.g., 0.22 µm PTFE or PVDF).
-
-
Analysis:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Protocol 2: Potentiometric Titration
This method is particularly useful for determining the solubility of ionizable compounds and can also be used to determine the pKa values.[12]
Principle: A solution of the compound is titrated with a strong acid or base. The change in pH is monitored with an electrode. For solubility determination, a supersaturated solution is created, and the concentration of the dissolved species is determined from the titration curve after equilibrium is established between the dissolved and solid phases.
Experimental Workflow:
Caption: Workflow for Potentiometric Titration for Solubility Determination.
Step-by-Step Methodology:
-
System Setup:
-
Calibrate a pH electrode using standard buffer solutions.
-
Prepare a suspension of a known amount of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in a known volume of purified water in a jacketed titration vessel to maintain a constant temperature.
-
Use an automated titrator for precise addition of the titrant and recording of pH values.[15]
-
-
Titration Procedure:
-
Titrate the suspension with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to fully dissolve the compound.
-
Perform a back-titration with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small increments, allowing the pH to stabilize after each addition.
-
Continue the titration past the expected equivalence points to generate a complete titration curve.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa values can be determined from the half-equivalence points of the titration curve.
-
The intrinsic solubility (solubility of the neutral species) can be calculated from the pH and the amount of titrant added at the point where precipitation begins, which is often observed as a plateau or change in the slope of the titration curve.[12]
-
Data Presentation and Interpretation
The results from the solubility studies should be presented in a clear and concise manner to allow for easy comparison across different solvent systems.
Table 1: Predicted and Experimental Solubility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
| Solvent System | Solvent Type | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) |
| 0.1 M HCl (pH 1.2) | Aqueous Buffer | Very Soluble | To be determined |
| Acetate Buffer (pH 4.5) | Aqueous Buffer | Soluble | To be determined |
| Phosphate Buffer (pH 7.4) | Aqueous Buffer | Soluble | To be determined |
| Water | Polar Protic | Sparingly Soluble to Soluble | To be determined |
| Methanol | Polar Protic | Soluble | To be determined |
| Ethanol | Polar Protic | Soluble | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | To be determined |
| Acetonitrile | Polar Aprotic | Slightly Soluble | To be determined |
| Dichloromethane | Nonpolar | Insoluble | To be determined |
| Hexane | Nonpolar | Insoluble | To be determined |
Interpreting the Results:
-
pH-Solubility Profile: A plot of solubility versus pH is crucial for understanding the behavior of this amphoteric compound in aqueous environments. The minimum solubility will be at the isoelectric point, and it will increase at lower and higher pH values.
-
Solvent Effects: Comparing the solubility in different organic solvents provides insight into the types of intermolecular forces that are most important for solvation. High solubility in alcohols indicates the importance of hydrogen bonding, while solubility in DMSO suggests that dipolar interactions are significant.[7]
-
Structure-Solubility Relationship: The obtained data can be used to build a structure-solubility relationship. For example, comparing the solubility to that of similar amino acids or pyrazole derivatives can highlight the specific contributions of the 1-methyl-1H-pyrazol-4-yl group.
Conclusion
The solubility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a complex property influenced by its zwitterionic amino acid character and the physicochemical nature of the substituted pyrazole ring. While theoretical considerations provide a valuable framework for predicting its behavior, empirical determination using robust methods like the shake-flask technique and potentiometric titration is essential for obtaining accurate quantitative data. This information is critical for advancing the development of this compound as a potential therapeutic agent, enabling rational formulation design and predicting its in vivo performance.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
- Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry.
- Fouda, A. E., et al. (2023).
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Scafuri, B., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
- Avdeef, A., et al. (2020).
- Chauhan, A., et al. (2016).
- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts.
- Reddit. (2020). How are non polar amino acids soluble in polar solvents ?
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction.
- ChemicalBook. (n.d.). Pyrazole | 288-13-1.
- Al-Kindi Publisher. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies.
- National Journal of Pharmaceutical Sciences. (2021).
- LibreTexts. (2021). 11.2: Potentiometric Methods. Chemistry LibreTexts.
- World Health Organiz
- Al-Kindi Publisher. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences.
- ACS Publications. (n.d.). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research.
- ResearchGate. (n.d.).
- IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrogen bonding. Part 34.
- ResearchGate. (2025). Solubility of carbon dioxide in aqueous blends of 2-amino-2-methyl-1-propanol and piperazine.
- ACS Publications. (n.d.). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Metrohm. (2014). Basics of potentiometry.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- IJNRD. (2024).
- MDPI. (n.d.). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024)
- MDPI. (n.d.). A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring.
- ACS Publications. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing.
Sources
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. al-kindipublishers.org [al-kindipublishers.org]
- 7. al-kindipublisher.com [al-kindipublisher.com]
- 8. reddit.com [reddit.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. scispace.com [scispace.com]
- 11. who.int [who.int]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scielo.br [scielo.br]
- 14. bioassaysys.com [bioassaysys.com]
- 15. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Application Notes & Protocols: In Vitro Profiling of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a novel non-canonical amino acid (NCAA). As NCAAs represent a burgeoning field in medicinal chemistry for creating novel therapeutics, a structured and logical screening cascade is essential to elucidate the biological activity and potential liabilities of new chemical entities.[1] This guide presents a series of validated, tiered assays designed to build a pharmacological profile of the compound, starting from broad assessments of cytotoxicity and moving towards specific interactions with amino acid transport, metabolism, and potential off-target effects on neurotransmitter receptors. Each section explains the scientific rationale, provides detailed, field-proven protocols, and outlines data interpretation to guide decision-making in early-stage drug discovery.
Introduction: The Scientific Case for Characterizing a Novel NCAA
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is an amino acid derivative featuring a 1-methylpyrazole moiety in place of a canonical side chain.[2] This structural modification grants it the potential to interact with biological systems in unique ways compared to endogenous amino acids. The pyrazole ring may engage in aromatic or hydrogen bonding interactions, while the core amino acid structure suggests a possible interface with proteins that recognize, transport, or metabolize amino acids.[2] Such compounds are of significant interest in medicinal chemistry for their potential to act as enzyme inhibitors, receptor modulators, or tools for chemical biology.[2][3][4][5]
The purpose of this application note is to provide a robust, multi-step framework for its initial in vitro evaluation. The proposed cascade is designed to efficiently identify its primary biological effects and potential liabilities, thereby informing its future development.
Figure 1: Chemical Structure
Foundational Screening: Cytotoxicity and Metabolic Viability
Expert Rationale: Before investigating specific molecular targets, it is critical to first establish the concentration range at which the compound affects fundamental cellular processes. This initial cytotoxicity screen serves two primary purposes: 1) to identify a non-toxic concentration window for use in subsequent, more sensitive assays, and 2) to provide a preliminary indication of the compound's general safety profile. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[6][7]
Protocol 2.1: MTT Assay for General Cytotoxicity
This protocol is designed to determine the 50% inhibitory concentration (IC50) of the test compound on the proliferation of relevant cell lines.
Materials:
-
Human cell lines (e.g., HEK293 for general toxicity, a cancer cell line like HT-29 if evaluating anti-proliferative effects).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test Compound: 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, dissolved in a suitable vehicle (e.g., sterile water or DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well clear-bottom cell culture plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of the test compound in growth medium. A typical starting concentration might be 1 mM. Also, prepare a vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells. Include a "no-cell" blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background if desired.[6]
-
Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other values. Express cell viability as a percentage of the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Self-Validation & QC:
-
The vehicle control wells should exhibit robust cell growth.
-
A positive control (e.g., doxorubicin) should be run in parallel to confirm assay sensitivity.
-
The Z'-factor for the assay (comparing vehicle control to a kill-control) should be ≥ 0.5 for a robust assay.
Data Presentation: Example Cytotoxicity Data
| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| HEK293 | > 1000 | 0.8 |
| HT-29 | 750 | 1.2 |
Diagram 1: Cytotoxicity Assessment Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Tier 1 Target Engagement: Amino Acid Transporters
Expert Rationale: As an amino acid analog, the compound's most probable points of interaction are the cellular systems designed to handle amino acids. Amino acid transporters (AATs) are critical for nutrient uptake and are often overexpressed in cancer cells.[8][9] Investigating whether the test compound competes with natural amino acids for transport is a logical first step in target deconvolution. The L-type amino acid transporter 1 (LAT1/SLC7A5) is an attractive target as it transports large neutral amino acids and is a key player in tumor metabolism.[8][10][11] A competitive uptake assay using a radiolabeled natural substrate like L-leucine provides a direct measure of this interaction.
Protocol 3.1: Competitive L-[³H]-Leucine Uptake Assay
This protocol measures the ability of the test compound to inhibit the uptake of radiolabeled L-leucine into cells expressing high levels of LAT1, such as the colorectal cancer cell line LS174T.[2]
Materials:
-
LS174T cell line (or other high LAT1-expressing line).
-
Complete growth medium and 24-well cell culture plates.
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, pH 7.4.
-
L-[³H]-Leucine (specific activity ~50-150 Ci/mmol).
-
Unlabeled L-leucine (for non-specific uptake determination).
-
Test Compound stock solution.
-
Lysis Buffer: 0.1 M NaOH or 1% SDS.
-
Scintillation cocktail and scintillation vials.
-
Scintillation counter.
Step-by-Step Methodology:
-
Cell Seeding: Plate LS174T cells in 24-well plates and grow to ~90% confluency.
-
Preparation: On the day of the assay, aspirate the growth medium. Wash each well twice with 500 µL of room temperature Uptake Buffer.
-
Inhibitor Pre-incubation: Add 250 µL of Uptake Buffer containing the desired concentration of the test compound (or vehicle) to each well. For determining non-specific uptake, add a high concentration of unlabeled L-leucine (e.g., 10 mM).
-
Uptake Initiation: Add 250 µL of Uptake Buffer containing L-[³H]-Leucine (final concentration ~100 nM) to each well to start the uptake reaction. The final volume is 500 µL.
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) within the linear range of uptake (to be determined during assay development).
-
Uptake Termination: Rapidly terminate the transport by aspirating the uptake solution and washing the wells three times with 1 mL of ice-cold Uptake Buffer.
-
Cell Lysis: Add 500 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to lyse the cells.
-
Quantification: Transfer the lysate from each well to a scintillation vial. Add 4-5 mL of scintillation cocktail, mix well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific uptake: Total CPM (vehicle) - Non-specific CPM (excess unlabeled leucine).
-
Calculate the percent inhibition for each concentration of the test compound: 100 * (1 - [(CPM_compound - CPM_nonspecific) / (CPM_vehicle - CPM_nonspecific)]).
-
Plot percent inhibition against the log of the compound concentration to determine the IC50.
-
Self-Validation & QC:
-
The signal window between total uptake and non-specific uptake should be at least 5-fold.
-
A known LAT1 inhibitor (e.g., JPH203) should be used as a positive control.
-
Uptake should be linear over the chosen time course.
Diagram 2: Amino Acid Transporter Interference Points
Caption: Dual-mode workflow for functional characterization at NMDA receptors.
Summary and Path Forward
This application note has outlined a logical and efficient cascade for the initial in vitro characterization of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. By systematically evaluating cytotoxicity, interaction with amino acid transporters, and potential off-target neuromodulatory effects, researchers can build a foundational pharmacological profile of the molecule.
-
If the compound is cytotoxic at low concentrations: Further investigation may focus on its anti-proliferative mechanisms.
-
If the compound potently inhibits an amino acid transporter: It could be explored as a modulator of cellular metabolism, with potential applications in oncology.
-
If the compound demonstrates potent and selective NMDA receptor antagonism: It warrants further investigation as a potential CNS therapeutic.
-
If the compound shows little to no activity in these assays: It may interact with other targets not explored here (e.g., metabolic enzymes like aminoacyl-tRNA synthetases), requiring broader screening approaches.
The data generated from these protocols will provide the critical insights needed to guide the next steps in the drug discovery and development process, ensuring that resources are focused on compounds with the most promising and well-defined biological activities.
References
- Co-operative binding assay for the characterization of mGlu4 allosteric modulators. PMC.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
- 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Smolecule. (2023, August 15).
- MTT assay protocol. Abcam.
- Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. PubMed Central. (2022, November 17).
- Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. PMC - NIH. (2023, March 7).
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013, May 1).
- Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance. MDPI. (2022, November 17).
- The protocol of competitive binding assay. ResearchGate.
- Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. ACS Publications. (2022, November 17).
- The Regulation and Function of the Amino Acid Transporters LAT1, ASCT2, xCT in Urological Cancers. MDPI. (2024, October 31).
- 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem - NIH.
- Photo-induced preparation of unnatural α-amino acids: synthesis and characterization of novel Leu 5 -enkephalin analogues. RSC Publishing. (2020, July 28).
- NMDA Biochemical Binding Assay Service. Reaction Biology.
- MTT (Assay protocol). Protocols.io. (2023, February 27).
- Synthesis and Antimicrobial Activity Some Novel N-[3-(Substituted Aryl)-1- Phenyl -1h-Pyrazol. Der Pharma Chemica. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEh35bU7HZPiK4vk0o0pWT--hrD7_7yN2wO4_WQUst7VdtY4tKKx5MRGvy21W5M-dziUsDSrLPc0QujbTcbkxdzWVeJxmoNPqR3zniPRaSNbpQoQdOgBs5Z1YlaBWpteEe4OjI6EQDnZd9jveamhD7M7LV9wUyE9UTd5zqrmfL3TqvIuwt-WeG9xh41UcdJKqmvqtobcTQifIQ5_qn6CCrHY27d828Ia8sivFgWyqtSWmej_OyLtNf4LLjInUXGKQTyQRSdhgKV1anEnvK6pnDLS0ahVRVhJ8mkF1_B9rcqz1ql_O2
- Unnatural Amino Acids Potential for Innovating Drug Discovery. Biosynth.
- Assay Protocol Book. PDSP.
- Molecular Modeling of Drug–Transporter Interactions—an International Transporter Consortium Perspective. PMC - PubMed Central.
- AMINO ACID TRANSPORTERS IN DRUG DISCOVERY. Science Publications.
- Receptor Binding Assays. Multiwell Plates.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (2018, January 12).
Sources
- 1. The Incorporation of NMDA Receptors with a Distinct Subunit Composition at Nascent Hippocampal Synapses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioprocessintl.com [bioprocessintl.com]
Illuminating the Therapeutic Potential of Pyrazole Scaffolds: A Guide to Synthesis, Characterization, and Biological Evaluation
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been ingeniously incorporated into a multitude of clinically approved drugs, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed walkthrough of the experimental protocols for the synthesis, characterization, and biological evaluation of novel pyrazole-containing compounds. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to unlock the full therapeutic potential of this privileged scaffold.
Section 1: Synthesis of Pyrazole Derivatives: The Knorr Synthesis and Beyond
The construction of the pyrazole ring is a well-established area of organic synthesis, with the Knorr pyrazole synthesis being a foundational method.[4] This classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The choice of substituents on both reactants allows for the generation of a diverse library of pyrazole analogues.
Visualizing the Knorr Pyrazole Synthesis
Caption: The Knorr pyrazole synthesis workflow.
Detailed Protocol: Synthesis of a Model 1,3,5-Trisubstituted Pyrazole
This protocol describes a general procedure for the synthesis of a pyrazole derivative via the condensation of a 1,3-dicarbonyl compound and a hydrazine.[1][5]
Materials:
-
1,3-Dicarbonyl compound (e.g., dibenzoylmethane) (1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of acid (e.g., a few drops of glacial acetic acid or hydrochloric acid)[5]
-
Round-bottomed flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., heptane/ethyl acetate mixture)
Procedure:
-
To a 25 mL round-bottomed flask, add the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol).
-
Add 10 mL of ethanol to the flask, followed by a catalytic amount of acid.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by TLC.[5] To do this, take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 9:1 heptane:ethyl acetate) and visualize the spots under a UV lamp. The reaction is complete when the starting materials are no longer visible.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.[1][6] The appropriate eluent system will depend on the polarity of the product and can be determined by TLC analysis.
Section 2: Structural Characterization of Pyrazole Compounds
Unambiguous characterization of the synthesized pyrazole derivatives is crucial to confirm their identity and purity. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For pyrazole derivatives, specific chemical shifts and coupling patterns can confirm the formation of the heterocyclic ring and the positions of the substituents.[1]
Sample Preparation for NMR:
-
Dissolve 5-10 mg of the purified pyrazole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be necessary.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the synthesized compound, which is a critical piece of data for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of small organic molecules like pyrazole derivatives.[7][8]
Sample Preparation for ESI-MS:
-
Prepare a dilute solution of the purified pyrazole compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then introduced into the ESI-MS instrument for analysis. The resulting mass spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of the compound.
Section 3: Biological Evaluation of Pyrazole-Containing Compounds
Once synthesized and characterized, the novel pyrazole derivatives can be screened for their biological activities. The following protocols outline common in vitro assays for assessing anticancer, kinase inhibitory, and antimicrobial potential.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][10][11]
Caption: Step-by-step workflow of the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the pyrazole compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[9]
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
Many pyrazole-containing drugs function as kinase inhibitors. In vitro kinase assays are essential for determining the potency and selectivity of these compounds.[12][13][14]
This protocol provides a general framework. Specific conditions (e.g., enzyme and substrate concentrations) will need to be optimized for each kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, and other components)
-
Pyrazole compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the pyrazole compound in the kinase assay buffer.
-
In a white microplate, add the kinase, the specific substrate, and the pyrazole compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubate the reaction at the optimal temperature for the kinase (often 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the produced ADP into a luminescent signal.[13]
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][15][16]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Pyrazole compound
-
Sterile 96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer or McFarland turbidity standards
Procedure:
-
Prepare a standardized inoculum of the microorganism. This is typically done by growing the organism in broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).[3]
-
Prepare serial twofold dilutions of the pyrazole compound in the broth medium directly in the wells of a 96-well plate.
-
Add the standardized inoculum to each well. The final volume in each well is typically 100-200 µL.
-
Include a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[16][17]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth.
Section 4: Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from the biological assays should be summarized in tables.
Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| PYR-001 | MCF-7 (Breast Cancer) | 5.2 ± 0.4 |
| PYR-002 | A549 (Lung Cancer) | 12.8 ± 1.1 |
| ... | ... | ... |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PYR-001 | EGFR | 15.7 ± 2.3 |
| PYR-002 | VEGFR2 | 89.4 ± 7.6 |
| ... | ... | ... |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) |
| PYR-001 | Staphylococcus aureus | 8 |
| PYR-002 | Escherichia coli | >128 |
| ... | ... | ... |
Conclusion
The experimental protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of novel pyrazole-containing compounds. By following these methodologies, researchers can systematically explore the vast chemical space of pyrazole derivatives and identify promising lead candidates for drug discovery programs. The inherent versatility of the pyrazole scaffold, coupled with robust and reproducible experimental workflows, ensures that this remarkable heterocycle will continue to be a source of innovative therapeutic agents for years to come.
References
- Alegaon, S. G., et al. (2014). Synthesis and biological evaluation of some novel pyrazole derivatives. Journal of the Chinese Chemical Society, 61(5), 553-560.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
- El-Sayed, W. M., et al. (2018). Anticancer assay (MTT). Bio-protocol, 8(15), e2936.
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Holzer, W., et al. (2013). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 9, 2686-2693.
- Khan, S. A., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
- Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry, 40(8), 989-1002.
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8753.
- ResearchHub. (2024).
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU.
- Houk, K. N., & Cheong, P. H.-Y. (2019). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.
- BMG LABTECH. (2020). Kinase assays.
- Kout, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9576-9588.
- Physics LibreTexts. (2022). 6.
- Organic Syntheses. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Bio-protocol. (2018). Anticancer assay (MTT).
- Lützen, A. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 90(1), 22-34.
- ACS Publications. (2021).
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- The Rubin Lab. (2020). MIC (Broth Microdilution) Testing [Video]. YouTube.
- Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical biochemist. Reviews, 24(1), 3–12.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
Sources
- 1. rsc.org [rsc.org]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. jk-sci.com [jk-sci.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. atcc.org [atcc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Pyrazole Scaffold: A Privileged Framework in Modern Drug Discovery
Preamble: Beyond the Flatland of Heterocycles
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged scaffolds." These are not mere chemical curiosities; they are nature's and science's pre-validated starting points for biological intervention. The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a premier example of such a scaffold. Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have made it a cornerstone in the development of numerous blockbuster drugs.[1][2]
This guide is designed for researchers at the front lines of drug discovery. It eschews a simple recitation of facts in favor of a deeper dive into the causality of pyrazole's success. We will explore not just what pyrazole derivatives do, but why they are so effective, and how their activity can be rigorously validated in a laboratory setting. We will dissect the mechanism of action of key pyrazole-based drugs, provide field-tested protocols for their synthesis and evaluation, and offer a practical framework for leveraging this remarkable scaffold in your own research endeavors.
Section 1: The Architectural Genius of the Pyrazole Ring
The utility of the pyrazole core is not accidental. It stems from a confluence of advantageous physicochemical properties.[3] Its two nitrogen atoms provide a rich tapestry of hydrogen bonding possibilities—acting as both donors and acceptors—allowing for high-affinity interactions with protein targets.[3] The aromatic nature of the ring confers planarity and rigidity, which can be crucial for fitting into well-defined enzymatic active sites. Furthermore, the pyrazole ring is generally stable to metabolic degradation, a key feature for improving the pharmacokinetic profile of a drug candidate.[3]
This inherent versatility has allowed pyrazole derivatives to be tailored for a vast array of biological targets, leading to approved therapies for cancer, inflammation, viral infections, erectile dysfunction, and more.[1]
Section 2: Case Study in Oncology - Taming the Kinases with Ruxolitinib
A significant number of modern cancer therapies are kinase inhibitors, and pyrazole derivatives have proven exceptionally adept at this role.[4] Kinases are enzymes that transfer phosphate groups to other proteins, acting as critical "on/off" switches in cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer.
Ruxolitinib , a potent inhibitor of Janus kinases (JAK1 and JAK2), exemplifies the power of the pyrazole scaffold in this domain.[5] It is approved for treating myelofibrosis and polycythemia vera, disorders characterized by overactive JAK-STAT signaling.
Mechanism of Action: Interrupting the JAK-STAT Cascade
The JAK-STAT pathway is a primary route for cytokine signaling, which governs processes like cell proliferation and inflammation.[6][7] Aberrant activation of this pathway can lead to uncontrolled cell growth and the inflammatory symptoms seen in myeloproliferative neoplasms.[2] Ruxolitinib acts as an ATP-competitive inhibitor, binding to the ATP-binding site in the catalytic domain of JAK1 and JAK2.[2][5] This blockade prevents the phosphorylation and activation of STAT proteins, which in turn halts their translocation to the nucleus and prevents the transcription of target genes responsible for proliferation and inflammation.[2]
Quantitative Analysis: COX-1 vs. COX-2 Selectivity
The clinical advantage of Celecoxib is quantified by its IC₅₀ ratio for COX-1 versus COX-2. A higher ratio indicates greater selectivity for COX-2.
| Enzyme Target | Celecoxib IC₅₀ (µM) | Ibuprofen IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
| COX-1 | 82 | 12 | Celecoxib: 12 [8] |
| COX-2 | 6.8 | 80 | Ibuprofen: 0.15 [8] |
| Data derived from human peripheral monocyte assays. A higher selectivity ratio indicates greater COX-2 selectivity. | |||
| [8] |
Section 4: Core Laboratory Protocols
A successful drug discovery campaign relies on robust and reproducible assays. This section provides detailed, step-by-step protocols for the synthesis of a pyrazole core and its subsequent biological evaluation.
Protocol 4.1: Synthesis of a Substituted Pyrazole via Knorr Condensation
The Knorr pyrazole synthesis is a classic and reliable method for creating the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine. [4] Objective: To synthesize 5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and phenylhydrazine.
Materials:
-
Ethyl benzoylacetate
-
Phenylhydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Deionized water
-
20-mL scintillation vial, magnetic stir bar, hot plate
-
TLC plates (silica), developing chamber
-
Buchner funnel, filter paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial containing a stir bar, combine ethyl benzoylacetate (e.g., 3 mmol, 1.0 eq) and phenylhydrazine hydrate (e.g., 6 mmol, 2.0 eq).
-
Causality: Phenylhydrazine acts as the nitrogen source for the pyrazole ring. A slight excess ensures the complete consumption of the limiting reagent, ethyl benzoylacetate.
-
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol as a solvent and 3 drops of glacial acetic acid.
-
Causality: Acetic acid acts as a catalyst, protonating the carbonyl oxygen and making the carbon more electrophilic for the initial nucleophilic attack by the hydrazine. [4]3. Heating: Place the vial on a hot plate and heat to approximately 100°C with stirring for 1 hour.
-
Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.
-
-
Monitoring: After 1 hour, monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexane mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.
-
Causality: TLC allows for the visualization of the consumption of starting material and the appearance of the product spot, confirming the reaction is proceeding. The product is typically more polar and will have a lower Rf value.
-
-
Isolation: Once the reaction is complete (as indicated by TLC), remove the vial from the heat and allow it to cool to room temperature. The product should precipitate as a solid. If not, add a small amount of cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining acetic acid or unreacted hydrazine. [4]7. Drying and Characterization: Allow the product to air dry completely. Determine the mass, calculate the percent yield, and characterize the final product by melting point and NMR spectroscopy. [4]
Protocol 4.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol determines the potency (IC₅₀) of a pyrazole derivative (e.g., Ruxolitinib) against a target kinase (e.g., JAK2). The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. [9] Objective: To measure the IC₅₀ of an inhibitor against a specific kinase.
Workflow:
Procedure (384-well plate format):
-
Inhibitor Preparation: Prepare a serial dilution of the pyrazole inhibitor in the appropriate buffer (e.g., DMSO).
-
Kinase Reaction: a. In a 384-well plate, add 5 µL of the kinase reaction mixture. This includes the kinase (e.g., JAK2), the appropriate substrate, ATP, and the serially diluted inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background). b. Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Causality: This incubation allows the kinase to phosphorylate its substrate, converting ATP to ADP. The presence of an inhibitor will reduce the amount of ADP produced.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature. [10] * Causality: This step is crucial. The reagent terminates the kinase reaction and eliminates all remaining ATP. This ensures that the light signal generated in the next step is directly proportional to the ADP produced during the kinase reaction. [9]4. ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature. [10] * Causality: This reagent contains enzymes that convert the ADP (produced by the kinase) back into ATP. It also contains luciferase and luciferin, which use this newly synthesized ATP to produce a luminescent signal. [9]5. Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all wells. Normalize the data to the "no inhibitor" control. Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 4.3: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [11][12] Objective: To determine the cytotoxic effect of a pyrazole derivative on a cancer cell line.
Procedure (96-well plate format):
-
Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment. [13]2. Compound Treatment: Prepare serial dilutions of the pyrazole compound. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the compound. Include vehicle-only (e.g., DMSO) controls. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well. [12]4. Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.
-
Causality: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT, converting it into insoluble purple formazan crystals. Dead cells lack this enzymatic activity. [11]5. Solubilization: Add 100 µL of Detergent Reagent (or DMSO) to each well to dissolve the formazan crystals. [12]6. Data Acquisition: Gently shake the plate for 15 minutes and then measure the absorbance at 570 nm using a microplate reader. [14]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion: An Enduring Legacy and a Bright Future
The pyrazole scaffold is more than just a common motif; it is a testament to the power of rational drug design built upon a foundation of versatile chemistry. From the targeted inhibition of oncogenic kinases to the selective modulation of inflammatory enzymes, pyrazole derivatives have consistently provided solutions to complex therapeutic challenges. The protocols and principles outlined in this guide provide a framework for both understanding the existing landscape of pyrazole-based drugs and for pioneering the next generation of therapies. As our understanding of disease biology deepens, the unique and adaptable architecture of the pyrazole ring will undoubtedly continue to serve as a privileged starting point for discovering the medicines of tomorrow.
References
-
Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). COX Inhibitors. [Link]
-
PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway. [Link]
-
Expert Opinion on Investigational Drugs. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. [Link]
-
Pharmacogenomics. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Ruxolitinib. [Link]
-
Clinical and Experimental Rheumatology. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... [Link]
-
The Journal of Pharmacy and Pharmacology. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]
-
Incyte Corporation. (n.d.). Mechanism of action - Jakafi® (ruxolitinib). [Link]
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. [Link]
-
ResearchGate. (n.d.). Celecoxib inhibited the COX-2-PGE2-EP2 signalling pathway. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
STAR Protocols. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. [Link]
-
ResearchGate. (2025). Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. [Link]
-
Lecturio. (2026). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. [Link]
-
Blood. (2025). Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome. [Link]
-
Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays. [Link]
-
Current Protocols in Immunology. (n.d.). Assaying cell cycle status using flow cytometry. [Link]
-
YouTube. (2023). JAK-STAT signaling pathway. [Link]
-
ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... [Link]
-
JoVE. (2023). Video: The JAK-STAT Signaling Pathway. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in Coordination Chemistry
Introduction: A Novel Ligand at the Interface of Bioinorganic and Medicinal Chemistry
The convergence of amino acid and heterocyclic chemistries has paved the way for a new generation of ligands with remarkable potential in coordination chemistry and drug development. Among these, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid stands out as a molecule of significant interest. This compound uniquely combines the structural features of an α-amino acid with the versatile coordinating properties of a pyrazole ring.[1] Pyrazole derivatives are well-established as potent ligands in the formation of stable transition metal complexes, which have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
The incorporation of the amino acid moiety introduces chirality and additional coordination sites (the amino and carboxylate groups), allowing for the formation of structurally diverse and potentially bioactive metal complexes.[4] This guide provides a comprehensive overview of the synthesis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, its application as a ligand in the synthesis of transition metal complexes, and detailed protocols for the characterization and evaluation of these novel coordination compounds. The methodologies presented herein are designed to be a valuable resource for researchers in coordination chemistry, medicinal chemistry, and drug discovery.
Part 1: Synthesis of the Ligand: 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
The synthesis of the title ligand is a multi-step process that can be approached through various synthetic routes. The following protocol is a plausible and efficient pathway based on established methodologies for the synthesis of pyrazole derivatives and α-amino acids.
Conceptual Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of the target ligand.
Detailed Synthesis Protocol
Step 1: Synthesis of 1-methyl-1H-pyrazole
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1,3,3-tetramethoxypropane (1.0 eq) and a suitable solvent such as ethanol.
-
Cool the mixture in an ice bath and add methylhydrazine (1.05 eq) dropwise while stirring.
-
After the addition is complete, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-methyl-1H-pyrazole, which can be purified by distillation.
Step 2: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde
Caution: The Vilsmeier-Haack reagent is corrosive and moisture-sensitive. This reaction should be performed in a well-ventilated fume hood under anhydrous conditions.
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C and add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with vigorous stirring.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 1-methyl-1H-pyrazole (1.0 eq) dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 8-9.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-pyrazole-4-carbaldehyde.
Step 3: Synthesis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (Strecker Synthesis)
-
In a sealed vessel, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of aqueous ammonia and ethanol.
-
Add potassium cyanide (KCN) (1.1 eq) and ammonium chloride (NH₄Cl) (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
After the formation of the aminonitrile is complete (monitored by TLC), add a strong acid (e.g., 6 M HCl) to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours to hydrolyze the nitrile group.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Collect the solid product by filtration, wash with cold water and then ethanol, and dry under vacuum to obtain 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Part 2: Synthesis of Transition Metal Complexes
The synthesized ligand, possessing N,N,O-donor sites (two pyrazole nitrogens, the amino nitrogen, and the carboxylate oxygen), is expected to act as a versatile chelating agent. The following is a general protocol for the synthesis of its transition metal complexes.
General Coordination Workflow
Caption: General workflow for the synthesis of metal complexes.
Protocol for Synthesis of a Cu(II) Complex
-
Dissolve 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (2.0 eq) in a minimal amount of a 1:1 mixture of ethanol and water, with gentle heating if necessary.
-
In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq) in water.
-
Add the copper(II) chloride solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the resulting mixture to 5-6 using a dilute solution of sodium hydroxide.
-
Heat the reaction mixture to reflux for 3-4 hours. A color change and/or precipitation should be observed.
-
Allow the mixture to cool to room temperature slowly. If no precipitate forms, slow evaporation of the solvent may be necessary.
-
Collect the resulting solid by vacuum filtration, wash with a small amount of cold water, followed by ethanol, and then diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
-
For single crystals suitable for X-ray diffraction, recrystallization from a suitable solvent system (e.g., DMF/ethanol) can be attempted.
Note: This general procedure can be adapted for other transition metal salts such as Co(II), Ni(II), and Zn(II) acetates or nitrates. The stoichiometry and pH may need to be optimized for each metal ion.
Part 3: Characterization of the Ligand and its Metal Complexes
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
| Technique | Ligand: Expected Observations | Metal Complex: Expected Observations |
| FTIR Spectroscopy | - Broad O-H stretch (carboxylic acid) ~2500-3300 cm⁻¹- N-H stretching vibrations (amino group) ~3200-3400 cm⁻¹- C=O stretch (carboxylic acid) ~1700-1725 cm⁻¹- Pyrazole ring vibrations ~1400-1600 cm⁻¹ | - Disappearance or significant shift of the C=O stretch to ~1550-1650 cm⁻¹ (asymmetric COO⁻ stretch) upon coordination.- Shift in N-H and pyrazole ring vibrations.- Appearance of new low-frequency bands corresponding to M-N and M-O vibrations.[5][6] |
| ¹H NMR Spectroscopy | - Signals for the pyrazole ring protons.- Signal for the α-proton of the amino acid.- Signal for the N-methyl group.- Broad signals for the -NH₂ and -COOH protons (may exchange with D₂O). | - For diamagnetic complexes (e.g., Zn(II)), shifts in the ligand proton signals upon coordination.- For paramagnetic complexes (e.g., Cu(II), Co(II)), signals may be broadened or shifted significantly.[2] |
| ¹³C NMR Spectroscopy | - Resonances for all carbon atoms, including the pyrazole ring, the α-carbon, the N-methyl group, and the carbonyl carbon (~170-180 ppm). | - Shifts in the carbon resonances upon coordination, particularly the carbonyl and pyrazole ring carbons. |
| UV-Vis Spectroscopy | - Absorption bands in the UV region corresponding to π-π* transitions of the pyrazole ring. | - Shift in the ligand-based transitions.- Appearance of new, weaker d-d transition bands in the visible region for colored transition metal complexes.[7] |
| Mass Spectrometry | - Molecular ion peak corresponding to the ligand's mass. | - Peaks corresponding to the complex, possibly showing fragmentation patterns involving the loss of ligands. |
| Elemental Analysis | - Experimental percentages of C, H, and N should match the calculated values for the ligand's formula. | - Experimental percentages of C, H, N, and the metal should match the calculated values for the proposed complex formula. |
| X-ray Crystallography | - Provides the definitive solid-state structure of the ligand. | - Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[8] |
Part 4: Potential Applications and Future Directions
The unique structural features of metal complexes derived from 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid make them promising candidates for a variety of applications, particularly in the realm of medicinal chemistry.
Antimicrobial and Anticancer Agents
Many pyrazole-based ligands and their metal complexes have demonstrated significant antimicrobial and anticancer activities.[3] The chelation of the metal ion can enhance the biological activity of the organic ligand through mechanisms such as increased lipophilicity, which facilitates transport across cell membranes, and the generation of reactive oxygen species.
Screening Protocol for Antimicrobial Activity (Broth Microdilution Method):
-
Prepare a stock solution of the synthesized metal complex in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the complex in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the complex that visibly inhibits microbial growth.
Catalysis
The coordination of the pyrazole-amino acid ligand to a metal center can create a chiral environment, making these complexes potential catalysts for asymmetric synthesis. The tunability of the metal center and the ligand scaffold allows for the optimization of catalytic activity and selectivity for various organic transformations.
Conclusion
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a ligand with considerable potential in coordination chemistry. Its synthesis, while multi-stepped, is achievable through established organic chemistry reactions. The resulting transition metal complexes are expected to exhibit diverse structural and electronic properties, making them attractive targets for research in medicinal chemistry and catalysis. The protocols and characterization guidelines provided in this document offer a solid foundation for researchers to explore the rich coordination chemistry and potential applications of this promising ligand.
References
-
Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. (2023). MDPI. [Link]
- Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. (2013). Journal of Applicable Chemistry.
- Transition Metal Complexes with Pyrazole-Based Ligands 7. Zn(II), Co(II), Mn(II) and Cu(II) complexes with 3-amino-5-methylpyrazole. (n.d.).
- (PDF) Transition metal complexes with pyrazole-based ligands.Part 29. Reactions of zinc(II) and mercury(II) thiocyanate with 4-acetyl-3-amino-5-methylpyrazole. (n.d.).
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PubMed Central.
- Synthesis and study of biological activity of some metal complexes of pyrazole derivatives. (2022).
- Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (n.d.).
- Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983).
- Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
- Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Arom
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (n.d.). Preprints.org.
- 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. (2023). Smolecule.
- Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline deriv
- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Exploring the Biocatalytic Potential of a Novel Pyrazole-Containing Amino Acid
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a synthetic, non-proteinogenic amino acid that has garnered interest in the field of medicinal chemistry. The incorporation of the pyrazole nucleus, a privileged scaffold in drug discovery, into an amino acid framework presents a unique opportunity for the development of novel therapeutic agents and biochemical probes.[1][2] Derivatives of this compound have been explored for their potential antimicrobial, anti-inflammatory, and anticancer activities.[3] Understanding the enzymatic reactivity of this molecule is a critical step in elucidating its potential pharmacological mechanisms, metabolic fate, and utility in biocatalysis.
This guide provides detailed application notes and protocols for investigating the interaction of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid with three key classes of enzymes that act on amino acids: aminotransferases, monoamine oxidases, and L-amino acid ligases. The protocols are designed to be adaptable and provide a solid foundation for researchers to explore the biocatalytic landscape of this intriguing molecule.
Chemical Structure of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Caption: Chemical structure of the title compound.
Section 1: Transamination Reactions Catalyzed by Aminotransferases
Scientific Principle
Aminotransferases, also known as transaminases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid.[4] This reaction is a cornerstone of amino acid metabolism, and many aminotransferases exhibit broad substrate specificity, making them capable of acting on unnatural amino acids.[5] Investigating the transamination of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can reveal its potential as a substrate and help in the chemoenzymatic synthesis of novel keto acids. The reaction proceeds via a Ping Pong Bi Bi mechanism.[6]
Caption: Ping Pong Bi Bi mechanism of transamination.
Experimental Protocol: Spectrophotometric Assay for Aminotransferase Activity
This protocol is designed to screen for and characterize the activity of aminotransferases with 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. The formation of glutamate is coupled to the reduction of NAD⁺ by glutamate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
Materials and Reagents:
-
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
-
Aminotransferase (e.g., from Escherichia coli or porcine heart)
-
α-Ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Glutamate dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Spectrophotometer and 96-well UV-transparent microplates
Procedure:
-
Prepare a stock solution of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (100 mM) in deionized water.
-
Prepare a reaction master mix in Tris-HCl buffer containing:
-
10 mM α-Ketoglutarate
-
0.1 mM PLP
-
1.5 mM NAD⁺
-
10 U/mL GDH
-
-
Set up the assay plate:
-
Add 180 µL of the master mix to each well.
-
Add 10 µL of varying concentrations of the substrate (2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid) to the sample wells. For the negative control, add 10 µL of deionized water.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the reaction by adding 10 µL of aminotransferase solution (e.g., 0.5 mg/mL) to each well.
-
Monitor the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
| Parameter | Description |
| Km | Michaelis constant, indicating the substrate concentration at half-maximal velocity. |
| Vmax | Maximum reaction velocity. |
| kcat | Turnover number, the number of substrate molecules converted per enzyme molecule per second. |
| kcat/Km | Catalytic efficiency of the enzyme. |
Section 2: Oxidative Deamination by Monoamine Oxidases
Scientific Principle
Monoamine oxidases (MAOs) are flavin adenine dinucleotide (FAD)-dependent enzymes that catalyze the oxidative deamination of primary, secondary, and tertiary amines.[7][8] While their primary substrates are neurotransmitters, some MAOs can act on other amines, including amino acids. The reaction involves the oxidation of the amine to an imine, which is then hydrolyzed to an aldehyde and ammonia, with the concomitant reduction of FAD to FADH₂.[9] The FADH₂ is then re-oxidized by molecular oxygen, producing hydrogen peroxide.
Caption: Experimental workflow for MAO activity assay.
Experimental Protocol: Fluorometric Assay for MAO Activity
This protocol utilizes the Amplex® Red reagent to detect the hydrogen peroxide produced during the MAO-catalyzed oxidation of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ to produce the highly fluorescent resorufin.
Materials and Reagents:
-
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
-
Monoamine oxidase (MAO-A or MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (50 mM, pH 7.4)
-
Fluorometer and 96-well black microplates
Procedure:
-
Prepare a stock solution of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (100 mM) in deionized water.
-
Prepare the Amplex® Red/HRP working solution in phosphate buffer containing:
-
100 µM Amplex® Red
-
0.2 U/mL HRP
-
-
Set up the assay plate:
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Add 25 µL of varying concentrations of the substrate to the sample wells. For the negative control, add 25 µL of phosphate buffer.
-
Pre-incubate the plate at 37°C for 5 minutes, protected from light.
-
-
Initiate the reaction by adding 25 µL of MAO solution (e.g., 0.1 mg/mL) to each well.
-
Monitor the fluorescence (excitation ~530-560 nm, emission ~590 nm) every minute for 20-30 minutes at 37°C.
Data Analysis:
-
Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced in the enzymatic reaction.
-
Calculate the initial reaction rates from the linear portion of the fluorescence vs. time plot.
-
Determine the kinetic parameters (Km and Vmax) by plotting the initial velocity against the substrate concentration.
Section 3: L-Amino Acid Ligase-Mediated Dipeptide Synthesis
Scientific Principle
L-amino acid ligases (LALs) are enzymes that catalyze the ATP-dependent formation of a peptide bond between two L-amino acids.[10] These enzymes have potential applications in the synthesis of dipeptides containing unnatural amino acids.[11] Investigating whether 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can act as a substrate for a LAL can open avenues for its incorporation into novel peptide structures. The reaction involves the formation of an acyl-adenylate intermediate followed by nucleophilic attack by the amino group of the second amino acid.[12]
Caption: Workflow for L-amino acid ligase-mediated dipeptide synthesis.
Experimental Protocol: LC-MS Analysis of Dipeptide Formation
This protocol is designed to detect the formation of a dipeptide from 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid and a second amino acid (e.g., L-alanine) using LC-MS.
Materials and Reagents:
-
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
-
L-Alanine
-
L-amino acid ligase (e.g., TabS from Pseudomonas syringae)[10]
-
Adenosine triphosphate (ATP)
-
Magnesium sulfate (MgSO₄)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
LC-MS system
Procedure:
-
Prepare stock solutions:
-
100 mM 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in deionized water.
-
100 mM L-Alanine in deionized water.
-
100 mM ATP in deionized water.
-
100 mM MgSO₄ in deionized water.
-
-
Set up the reaction mixture in a total volume of 200 µL:
-
12.5 mM 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
-
12.5 mM L-Alanine
-
12.5 mM ATP
-
12.5 mM MgSO₄
-
Tris-HCl buffer (100 mM, pH 8.0)
-
L-amino acid ligase (e.g., 0.1 mg/mL)
-
-
Incubate the reaction at 30°C for 12-24 hours. A negative control reaction without the enzyme should be run in parallel.
-
Quench the reaction by adding 200 µL of acetonitrile.
-
Centrifuge the sample to precipitate the enzyme and other insoluble components.
-
Analyze the supernatant by LC-MS.
Data Analysis:
-
Monitor the reaction for the appearance of a new peak with the expected mass-to-charge ratio (m/z) of the dipeptide product.
-
The expected m/z for the protonated dipeptide [M+H]⁺ would be the sum of the molecular weight of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (155.16 g/mol ) and L-alanine (89.09 g/mol ) minus the molecular weight of water (18.02 g/mol ), plus the mass of a proton (1.01 g/mol ).
-
Quantify the product formation by integrating the peak area and comparing it to a standard curve if a pure dipeptide standard is available.
References
- Mehta, P. K., Hale, T. I., & Christen, P. (2007). Evolutionary origin and functional diversification of aminotransferases. The FASEB Journal, 21(6), 1255-1263.
- Tabata, K., Hino, T., & Nojiri, H. (2012). l-Amino Acid Ligase from Pseudomonas syringae Producing Tabtoxin Can Be Used for Enzymatic Synthesis of Various Functional Peptides. Applied and Environmental Microbiology, 78(15), 5237-5244.
- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structures and Mechanism of the Monoamine Oxidase Family. Current Protein & Peptide Science, 8(4), 323-332.
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2020). ResearchGate. [Link]
- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry, 65(1), 1-45.
- Ohashi, A., et al. (2011). New L-Amino Acid Ligases Catalyzing Oligopeptide Synthesis from Various Microorganisms. Applied and Environmental Microbiology, 77(5), 1571-1579.
-
Monoamine oxidase. (2023). In Wikipedia. [Link]
-
Transamination. (2023). In Wikipedia. [Link]
-
Edmondson, D. E. (1993). Monoamine Oxidase. VTechWorks. [Link]
- Thompson, R. E., & Muir, T. W. (2020). Protein Ligases: Nature's Gift for Protein/Peptide Synthesis. International Journal of Molecular Sciences, 21(10), 3537.
- Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2021). Letters in Applied NanoBioScience, 10(4), 2843-2851.
-
L-Amino Acid Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. [Link]
- Edmondson, D. E., Mattevi, A., Binda, C., Li, M., & Hubalek, F. (2004). Monoamine oxidase: structure and mechanisms. Current medicinal chemistry, 11(15), 1983–1993.
- Onuffer, J. J., & Kirsch, J. F. (1995). The use of natural and unnatural amino acid substrates to define the substrate specificity differences of Escherichia coli aspartate and tyrosine aminotransferases. Protein science : a publication of the Protein Society, 4(9), 1750–1757.
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules, 27(19), 6524.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega, 6(18), 11953-11968.
-
Amino Acids Degradation. (2022). Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | 195070-68-9 [smolecule.com]
- 4. Evolutionary origin and functional diversification of aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of natural and unnatural amino acid substrates to define the substrate specificity differences of Escherichia coli aspartate and tyrosine aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transamination - Wikipedia [en.wikipedia.org]
- 7. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rasagiline.com [rasagiline.com]
- 9. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 10. l-Amino Acid Ligase from Pseudomonas syringae Producing Tabtoxin Can Be Used for Enzymatic Synthesis of Various Functional Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Incorporating Novel Amino Acids into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Versatility of Peptides
The incorporation of non-canonical amino acids (ncAAs) into peptides offers a powerful strategy to augment their therapeutic potential and to probe biological systems with unprecedented precision.[1] Unlike the 20 proteinogenic amino acids that constitute the building blocks of natural proteins, ncAAs introduce novel chemical functionalities, conformational constraints, and metabolic stability.[2][3] This expansion of the genetic alphabet opens up new avenues for drug discovery, enabling the development of peptides with enhanced efficacy, improved pharmacokinetic profiles, and novel mechanisms of action.[2][4] This guide provides a comprehensive overview of the state-of-the-art methodologies for incorporating ncAAs into peptides, complete with detailed protocols and expert insights to facilitate their successful implementation in your research.
Methodologies for ncAA Incorporation: A Comparative Overview
There are three primary strategies for incorporating ncAAs into peptides: chemical synthesis, enzymatic ligation, and ribosomal-based methods. The choice of methodology depends on several factors, including the desired length of the peptide, the specific ncAA to be incorporated, and the required yield and purity.
| Methodology | Principle | Advantages | Limitations | Typical Scale |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical addition of amino acids on a solid support.[5] | High purity and yield for short to medium-length peptides. Wide variety of ncAAs can be incorporated. | Inefficient for long peptides (>50 amino acids).[5] Requires protected ncAA building blocks. | Milligram to gram |
| Native Chemical Ligation (NCL) | Chemoselective ligation of two unprotected peptide fragments.[6][7] | Enables the synthesis of large proteins. High yields and purity. | Requires a cysteine residue at the ligation site.[8] | Microgram to milligram |
| Ribosomal Incorporation (In Vitro/In Vivo) | Utilizes the cell's translational machinery to incorporate ncAAs in response to a reprogrammed codon. | Site-specific incorporation into long proteins. Can be performed in living cells. | Lower yields compared to chemical synthesis. Requires an orthogonal tRNA/synthetase pair for each ncAA. | Microgram to milligram |
Solid-Phase Peptide Synthesis (SPPS) for ncAA Incorporation
SPPS is the workhorse for the chemical synthesis of peptides and is readily adaptable for the incorporation of ncAAs. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[5] The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids is the most common approach.[9]
Causality Behind Experimental Choices in SPPS
-
Resin Selection: The choice of resin is dictated by the desired C-terminal functionality of the peptide. Wang resin is used for peptides with a C-terminal carboxylic acid, while Rink Amide resin is employed for peptides with a C-terminal amide. This is because the linkage to the resin is designed to be cleaved under specific acidic conditions to yield the desired C-terminal group.
-
Fmoc Protection: The Fmoc group is used to temporarily protect the α-amine of the incoming amino acid, preventing self-coupling. It is stable to the coupling conditions but can be readily removed by a mild base, typically piperidine, to allow for the next coupling cycle.
-
Side-Chain Protection: The reactive side chains of both canonical and non-canonical amino acids must be protected with orthogonal protecting groups that are stable to the Fmoc deprotection conditions but can be removed during the final cleavage from the resin.
-
Coupling Reagents: Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid of the incoming amino acid, facilitating the formation of the peptide bond.
Experimental Workflow: Fmoc-SPPS of a Peptide Containing an ncAA
Caption: Fmoc-SPPS workflow for ncAA incorporation.
Detailed Protocol for Fmoc-SPPS of a Peptide Containing an ncAA
Materials:
-
Fmoc-protected amino acids and ncAA (commercially available from suppliers such as Sigma-Aldrich, TCI, and BroadPharm)[1][10][11]
-
SPPS resin (e.g., Wang or Rink Amide)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU or HATU
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether
-
HPLC-grade acetonitrile and water
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin if it is pre-loaded with an Fmoc-protected amino acid by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid (3 equivalents relative to the resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation (for each subsequent amino acid, including the ncAA):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Coupling: Activate the next Fmoc-protected amino acid or ncAA (3 equivalents) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. Add to the resin and shake for 2 hours. For difficult couplings (e.g., bulky ncAAs, proline, arginine), a double coupling may be necessary.[8]
-
Washing: Wash the resin with DMF.
-
-
Final Fmoc Deprotection: After the last amino acid has been coupled, remove the final Fmoc group as described in step 3a.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water, or a cocktail containing EDT for cysteine-containing peptides) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Native Chemical Ligation (NCL) for the Synthesis of Large Peptides with ncAAs
NCL is a powerful technique for the synthesis of large peptides and proteins by joining two smaller, unprotected peptide fragments.[6][7] The reaction is highly chemoselective and occurs in aqueous solution at neutral pH.[12] It involves the reaction of a peptide with a C-terminal thioester and a second peptide with an N-terminal cysteine residue.[12]
The Mechanism and Rationale of NCL
The NCL reaction proceeds in two steps:[7]
-
Transthioesterification: The thiol group of the N-terminal cysteine of one peptide attacks the C-terminal thioester of the other peptide, forming a new thioester intermediate.
-
Intramolecular S-to-N Acyl Shift: The α-amino group of the cysteine in the intermediate attacks the thioester carbonyl, leading to a rapid and irreversible rearrangement to form a native peptide bond.
This method is particularly valuable for incorporating ncAAs into large proteins, as the ncAA can be synthesized in a smaller, manageable peptide fragment using SPPS, which is then ligated to a larger, recombinantly expressed protein fragment.
Experimental Workflow: Native Chemical Ligation
Caption: General workflow for Native Chemical Ligation.
Detailed Protocol for Native Chemical Ligation
Materials:
-
Peptide with a C-terminal thioester (prepared by SPPS or recombinant methods).
-
Peptide with an N-terminal cysteine.
-
Ligation buffer: 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0.
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA) or thiophenol).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
HPLC purification system.
-
Mass spectrometer.
Procedure:
-
Preparation of Peptide Fragments:
-
Synthesize or obtain the two peptide fragments. The peptide thioester can be prepared on solid phase using specific linkers.
-
-
Ligation Reaction Setup:
-
Dissolve the two peptide fragments in the ligation buffer to a final concentration of 1-5 mM each.
-
Add the thiol catalyst to a final concentration of 20-50 mM.
-
Add TCEP to a final concentration of 5-10 mM to maintain a reducing environment.
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the progress of the ligation by taking aliquots at different time points and analyzing them by HPLC and mass spectrometry.[6]
-
-
Purification:
-
Once the reaction is complete, purify the ligated peptide by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the molecular weight of the purified peptide by mass spectrometry.
-
Troubleshooting NCL:
-
Slow or incomplete ligation: Increase the concentration of the reactants, optimize the pH (typically between 6.5 and 7.5), or try a different thiol catalyst.[13] The amino acid preceding the thioester can also affect the reaction rate, with glycine being favorable and proline being slow.[13]
-
Hydrolysis of the thioester: Ensure the pH is not too high and minimize the reaction time once the desired product is formed.
-
Poor solubility of peptides: Perform the ligation under denaturing conditions (e.g., 6 M Guanidine-HCl) to improve solubility.[13]
Ribosomal Incorporation of ncAAs via Genetic Code Expansion
This powerful technique harnesses the cell's own protein synthesis machinery to site-specifically incorporate ncAAs into peptides and proteins.[1] It relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair into the expression system (either in vitro or in vivo).[14]
Key Principles of Ribosomal ncAA Incorporation
-
Orthogonal tRNA/aaRS Pair: The cornerstone of this method is a tRNA and aaRS pair that is "orthogonal" to the host's endogenous pairs. This means the engineered aaRS specifically charges its cognate tRNA with the desired ncAA, and this charged tRNA is not recognized by any of the host's aaRSs, and the engineered tRNA is not charged by any of the host's aaRSs.
-
Codon Repurposing: A codon, typically a stop codon like UAG (amber), is repurposed to encode the ncAA. The orthogonal tRNA has an anticodon that recognizes this repurposed codon.
-
In Vitro vs. In Vivo:
-
In Vitro (Cell-Free) Systems: Protein synthesis is carried out in a test tube using a cell extract or a reconstituted system of purified components (e.g., the PURE system).[15] This allows for greater control over the reaction components and the incorporation of ncAAs that may be toxic to cells.[14]
-
In Vivo Systems: The orthogonal pair is expressed in living cells (e.g., E. coli, yeast, or mammalian cells), and the ncAA is added to the culture medium.
-
Workflow for In Vitro Ribosomal Incorporation of an ncAA using the PURE System
Sources
- 1. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Fmoc-Amino Acids [N-Protected Amino Acids] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analytical Determination of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Introduction
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a synthetic amino acid derivative that incorporates a pyrazole moiety.[1] This unique structural combination makes it a compound of interest in medicinal chemistry and drug discovery, with potential applications stemming from its biological activities, which may include enzyme inhibition.[1] As with any novel compound under investigation for therapeutic purposes, robust and reliable analytical methods are crucial for its characterization, quantification in biological matrices, and for quality control during synthesis and formulation.
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and chiral separation techniques. The protocols are designed to be adaptable to various research and development needs, from basic characterization to bioanalysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is fundamental for the development of analytical methods.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₉N₃O₂ | [1] |
| Molecular Weight | 155.16 g/mol | [1] |
| Chemical Structure | A pyrazole ring with a methyl group on one nitrogen, and an acetic acid with an amino group at the alpha-carbon attached to the 4-position of the pyrazole ring. | [1] |
| Chirality | The alpha-carbon is a stereocenter, meaning the compound exists as enantiomers. | Inferred from structure |
| UV Absorbance | The pyrazole ring is expected to exhibit UV absorbance, likely in the range of 200-280 nm. The exact maximum absorbance (λmax) should be determined experimentally. | Inferred from pyrazole chemistry |
| Solubility | Expected to be soluble in aqueous solutions, especially at acidic or basic pH due to the amino and carboxylic acid groups. Solubility in organic solvents may be limited. | Inferred from structure |
Spectroscopic Characterization
Spectroscopic methods are essential for the initial identification and structural confirmation of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The pyrazole ring in the target compound contains a chromophore that will absorb UV light at a characteristic wavelength.
Protocol:
-
Prepare a stock solution of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a concentration of 10-20 µg/mL using the same solvent.
-
Scan the diluted solution in a UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[2]
-
This λmax can then be used for detection in HPLC-UV methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are crucial for confirming the identity and purity of the synthesized compound.
Protocol:
-
Dissolve an appropriate amount of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[3]
-
The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule. The presence of characteristic signals for the pyrazole ring, the methyl group, the alpha-amino acid moiety will confirm the structure.[3][4]
Chromatographic Methods for Quantification
Chromatography is the cornerstone for the separation and quantification of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle: RP-HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Due to the polar nature of the amino acid, a hydrophilic interaction liquid chromatography (HILIC) approach may also be considered.[5][6]
Protocol for RP-HPLC:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient could be 5-95% B over 15 minutes. The gradient should be optimized to achieve good peak shape and resolution from any impurities.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: The experimentally determined λmax (e.g., 210 nm or 254 nm).
-
Injection Volume: 10-20 µL.
Rationale: The acidic modifier in the mobile phase helps to protonate the carboxylic acid group and suppress silanol interactions with the stationary phase, leading to better peak shape. A gradient elution is often necessary for analyzing samples with components of varying polarities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This is the preferred method for quantifying low concentrations of the analyte in complex biological matrices like plasma.[5][9] A direct analysis without derivatization is often possible and desirable to reduce sample preparation time and potential variability.[10]
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.[9]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Protocol:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention of this polar analyte.[6]
-
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient Elution: A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing to elute the polar analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Positive ESI is expected to be optimal due to the presence of the amino group and the pyrazole nitrogens.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.
Rationale for Self-Validation: The use of a stable isotope-labeled internal standard is a critical self-validating component of this protocol. It co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thus providing a more accurate quantification.
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in plasma by LC-MS/MS.
Chiral HPLC for Enantiomeric Separation
Principle: Since 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a chiral molecule, separating its enantiomers is often a regulatory requirement and important for understanding its pharmacological and toxicological profile. This can be achieved using a chiral stationary phase (CSP).
Protocol:
-
Instrumentation: HPLC with a UV or Circular Dichroism (CD) detector.
-
Chiral Stationary Phase:
-
Mobile Phase: The choice of mobile phase depends on the CSP.
-
Normal Phase: Heptane/Isopropanol mixtures are common.
-
Polar Organic Mode: Acetonitrile or Methanol with acidic and/or basic additives.
-
Reversed Phase: Aqueous buffers with organic modifiers.
-
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at the λmax.
Rationale: The separation mechanism on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The different stabilities of these complexes lead to different retention times.
Workflow for Chiral HPLC Method Development
Caption: A systematic approach to developing a chiral HPLC method.
Method Validation
Any developed analytical method must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[13]
Key Validation Parameters:
| Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is typically desired.[7][8] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][8] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] |
| Stability | The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.[8][14] |
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the detection, quantification, and chiral separation of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. The selection of a specific method will depend on the research question, the required sensitivity, and the sample matrix. For structural confirmation, NMR and UV-Vis spectroscopy are indispensable. For routine analysis and quality control, RP-HPLC with UV detection offers a robust and cost-effective solution. For the sensitive quantification in biological fluids, a validated LC-MS/MS method is the gold standard. Finally, chiral HPLC is essential for studying the stereochemistry of the compound. All methods should be thoroughly validated to ensure the generation of reliable and accurate data.
References
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. Retrieved from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. (n.d.). R Discovery. Retrieved from [Link]
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Characterization of its Degradation Products. (n.d.). An-Najah National University. Retrieved from [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. (2020). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. (2020). Journal of Molecular Structure. Retrieved from [Link]
-
STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. (2022). International Journal of Engineering Science Technologies. Retrieved from [Link]
-
Analytical Method Validation: Collation between International Guidelines. (2017). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. Retrieved from [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. Retrieved from [Link]
-
Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. (2016). Journal of Inherited Metabolic Disease. Retrieved from [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2007). Journal of Chromatography A. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. (2021). Molecules. Retrieved from [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2022). Metabolites. Retrieved from [Link]
-
UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. Retrieved from [Link]
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Buy 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | 195070-68-9 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ijcpa.in [ijcpa.in]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ajrconline.org [ajrconline.org]
- 14. researchgate.net [researchgate.net]
troubleshooting solubility issues of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Welcome to the technical support center for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation with this compound. As a non-natural, zwitterionic amino acid derivative, understanding its physicochemical properties is paramount to its successful application.
Understanding the Molecule: Physicochemical Properties
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a unique molecule combining the features of an amino acid and a pyrazole ring.[1][2] This structure imparts a zwitterionic character, meaning it possesses both acidic and basic functional groups. This dual nature is the primary determinant of its solubility behavior.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₆H₉N₃O₂ | [2] |
| Molecular Weight | 155.16 g/mol | [2] |
| Predicted pKa1 (Carboxylic Acid) | ~2.5 - 3.5 | Predicted |
| Predicted pKa2 (Amino Group) | ~9.0 - 10.0 | Predicted |
| Predicted Isoelectric Point (pI) | ~6.0 - 6.5 | Predicted |
| Predicted logP | -1.5 to -2.5 | Predicted |
Disclaimer: The pKa, pI, and logP values are computationally predicted and should be used as a guide for initial experimental design. Experimental determination is recommended for precise validation.
The low predicted logP value suggests that the compound is inherently hydrophilic. Its zwitterionic nature means that its net charge, and therefore its solubility in aqueous media, is highly dependent on the pH of the solution.
The Role of pH in Solubility: A Zwitterionic Perspective
The solubility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is lowest at its isoelectric point (pI), where the net charge of the molecule is zero. At this pH, intermolecular electrostatic attractions are maximized, leading to aggregation and precipitation.
-
Below the pI (Acidic pH): The carboxylic acid group is largely protonated (neutral), while the amino group is protonated (positive charge). The molecule carries a net positive charge, increasing its solubility in aqueous media.
-
Above the pI (Basic pH): The amino group is deprotonated (neutral), while the carboxylic acid group is deprotonated (negative charge). The molecule carries a net negative charge, also increasing its aqueous solubility.
Caption: Relationship between pH, molecular charge, and solubility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common solubility issues in a question-and-answer format, providing both explanations and actionable protocols.
Q1: My compound won't dissolve in water. What should I do?
A1: Initial Assessment and pH Adjustment
The limited aqueous solubility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid at neutral pH is expected due to its zwitterionic nature. The first and most effective step is to adjust the pH.
Troubleshooting Protocol: pH Adjustment for Aqueous Solubility
-
Prepare a Suspension: Add your desired amount of the compound to deionized water. It will likely form a suspension.
-
Acidic Solubilization: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Monitor the pH. As the pH drops significantly below the predicted pI (~6.0-6.5), the compound should dissolve as it acquires a net positive charge.
-
Basic Solubilization: Alternatively, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise. As the pH rises significantly above the pI, the compound will dissolve as it gains a net negative charge.
-
Target pH: For most applications, aim for a pH at least 2 units away from the pI to ensure complete dissolution.
Caption: Workflow for aqueous solubilization via pH adjustment.
Q2: I need to use an organic solvent. Which one should I choose?
A2: Solvent Selection and Co-Solvent Systems
While the compound is predicted to be hydrophilic, some solubility can be achieved in polar organic solvents. Dimethyl sulfoxide (DMSO) is often a good starting point for creating stock solutions.
Recommended Solvents (in order of likely effectiveness):
-
DMSO: Generally effective for a wide range of compounds.
-
DMF (Dimethylformamide): Similar to DMSO.
-
Methanol or Ethanol: May have limited solubility, but can be useful in co-solvent systems.
Troubleshooting Protocol: Co-Solvent Systems
If solubility in a pure organic solvent is insufficient, a co-solvent system with water can be effective, especially when combined with pH adjustment.
-
Initial Dissolution: Dissolve the compound in a minimal amount of DMSO.
-
Aqueous Dilution: Slowly add your aqueous buffer (pre-adjusted to a suitable pH away from the pI) to the DMSO stock solution with vigorous stirring.
-
Observe for Precipitation: If the compound begins to precipitate, you may have exceeded its solubility in the final co-solvent mixture. Try a lower final concentration or a higher percentage of the organic co-solvent.
Q3: My compound has been stored for a while and now seems less soluble. Why?
A3: Potential for Degradation and Impurities
The solubility of your compound can be affected by its purity. Impurities from synthesis or degradation products from improper storage can impact solubility.
Potential Impurities from Synthesis:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Byproducts: Side-products from the reaction, such as isomers or products of incomplete reactions.
Potential Degradation Pathways:
-
Hydrolysis: The amide-like bond in the pyrazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions over time.
-
Oxidation: The pyrazole ring and amino group can be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.
Troubleshooting and Best Practices:
-
Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Purity Check: If you suspect degradation, re-analyze the compound's purity using techniques like HPLC, LC-MS, or NMR.
-
Purification: If impurities are detected, purification by methods such as recrystallization or chromatography may be necessary. Recrystallization can be attempted by dissolving the compound in a hot, slightly acidic or basic aqueous solution and allowing it to cool slowly.
Q4: I'm still having trouble with solubility for my in vivo studies. What other formulation strategies can I try?
A4: Advanced Formulation Techniques
For challenging applications like in vivo studies where high concentrations may be needed, more advanced formulation strategies can be employed.
-
Salt Formation: Synthesizing a stable salt of the compound (e.g., hydrochloride or sodium salt) can significantly improve its aqueous solubility and dissolution rate.[3] The choice of the counter-ion is crucial and can impact the salt's final properties.[3]
-
Use of Excipients:
-
Solubilizing Agents: Surfactants (e.g., Tween®, Polysorbate) can be used to increase solubility.
-
Cosolvents: Propylene glycol (PG) or polyethylene glycol (PEG) can be used in formulations.
-
-
Complexation:
-
Cyclodextrins: These can encapsulate the less soluble parts of the molecule, increasing its apparent aqueous solubility.
-
Experimental Protocol: A Note on Salt Formation
-
For a Hydrochloride Salt: Dissolve the free base of the compound in a suitable organic solvent (e.g., methanol or isopropanol). Add a stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent). The salt will often precipitate and can be collected by filtration.
-
For a Sodium Salt: Dissolve the compound in an aqueous or alcoholic solution and add a stoichiometric amount of sodium hydroxide. The salt can then be isolated, often by evaporation of the solvent or by precipitation with a less polar co-solvent.
References
-
PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrazole synthesis. Drawing from established literature and extensive laboratory experience, this resource aims to empower you to overcome common challenges and optimize your reaction conditions for successful outcomes.
Introduction to Pyrazole Synthesis
Pyrazoles are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities.[1][2] The most common and versatile method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] While seemingly straightforward, this reaction is often plagued by challenges such as low yields, formation of regioisomeric mixtures, and difficult purification. This guide will address these critical issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Low Reaction Yield
Question 1: My Knorr pyrazole synthesis is resulting in a low yield. What are the primary factors I should investigate?
Low yields in pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant instability. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Causality and Troubleshooting Workflow:
-
Incomplete Reaction: The reaction may not be proceeding to completion. This can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrazole. Common side reactions include the formation of pyrazoline intermediates that are not fully oxidized to the aromatic pyrazole.[1]
-
Sub-optimal Temperature: Temperature plays a critical role in reaction kinetics and selectivity. An inadequate temperature may lead to a sluggish reaction, while excessive heat can promote decomposition or the formation of side products.[1][5]
-
Inefficient Catalysis: Many pyrazole syntheses benefit from a catalyst to facilitate the cyclization and dehydration steps. The absence or inappropriate choice of a catalyst can significantly hinder the reaction rate.[1]
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Experimental Protocol for Yield Optimization:
-
Reaction Monitoring: Set up a small-scale reaction and monitor its progress every hour using TLC or LC-MS. Spot the reaction mixture alongside the starting materials. An incomplete reaction will show persistent starting material spots.
-
Temperature Screening: Run the reaction at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, and reflux) to determine the optimal condition. For instance, some syntheses show improved yields up to a certain temperature, after which side product formation increases.[1]
-
Catalyst Screening: If no catalyst was used, consider adding a catalytic amount of a protic or Lewis acid. Common choices include acetic acid, p-toluenesulfonic acid, or metal triflates like Cu(OTf)₂.[1] If a catalyst is already in use, screen different loadings to find the optimum amount.[6]
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol often work well, but in some cases, aprotic polar solvents or even green solvents like ionic liquids may be beneficial.[5][7]
| Parameter | Recommendation | Rationale |
| Temperature | Screen from RT to reflux | Balances reaction rate and side product formation.[1][5] |
| Catalyst | Acetic acid, PTSA, Lewis acids | Facilitates cyclization and dehydration steps.[1] |
| Solvent | Ethanol, Methanol, TFE, HFIP | Protic solvents often favor the reaction; fluorinated alcohols can improve regioselectivity.[7][8] |
Section 2: Poor Regioselectivity
Question 2: I am using an unsymmetrical 1,3-dicarbonyl, and my reaction is producing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?
The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two possible regioisomers, which are often difficult to separate. Controlling the regioselectivity is a common challenge in pyrazole synthesis.
Understanding the Causality:
The regiochemical outcome is determined by which carbonyl group of the 1,3-dicarbonyl is initially attacked by the more nucleophilic nitrogen of the substituted hydrazine. This is influenced by:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally favored for nucleophilic attack.
-
Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked.
-
Solvent Effects: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the nucleophilicity of the hydrazine.
Strategies for Controlling Regioselectivity:
Caption: Strategies for controlling regioselectivity in pyrazole synthesis.
Experimental Protocols for Enhancing Regioselectivity:
-
Solvent Modification: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[8] These solvents can influence the enol-keto equilibrium of the dicarbonyl compound and modulate the nucleophilicity of the hydrazine.
-
Catalyst Selection: Certain catalysts can favor the formation of one regioisomer over the other. For instance, some copper catalysts in combination with specific bases have been shown to provide switchable and highly selective synthesis of unsymmetrical N-aryl pyrazoles.[9]
-
Protecting Group Strategy: In some cases, one of the carbonyl groups can be selectively protected, forcing the reaction to proceed at the unprotected carbonyl and thus yielding a single regioisomer. The protecting group can then be removed in a subsequent step.
| Strategy | Recommended Solvents/Catalysts | Rationale |
| Solvent Modification | TFE, HFIP | Dramatically increases regioselectivity.[8] |
| Catalyst Selection | Copper-based catalysts with specific bases | Can provide switchable and high selectivity.[9] |
Section 3: Purification Challenges
Question 3: My crude pyrazole product is difficult to purify. What are some effective purification strategies?
Purification of pyrazoles can be challenging due to the presence of unreacted starting materials, regioisomers, and other byproducts. A multi-step purification approach is often necessary.
Common Impurities and Their Removal:
-
Unreacted Hydrazine: Hydrazines are basic and can often be removed by an acidic wash (e.g., with dilute HCl) during the workup.
-
Unreacted 1,3-Dicarbonyl: These can sometimes be removed by a basic wash (e.g., with dilute NaOH or NaHCO₃), especially if they have acidic protons.
-
Regioisomers: If regioisomers are formed, their separation can be difficult. Column chromatography is the most common method, but optimizing the solvent system is key. Sometimes, deactivating the silica gel with triethylamine can prevent the loss of the basic pyrazole product on the column.[10]
-
Other Byproducts: Byproducts from side reactions may require specific purification techniques.
Purification Workflow:
Caption: A general workflow for the purification of pyrazole products.
Detailed Purification Protocols:
-
Liquid-Liquid Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like hydrazine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.
-
Wash with brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.[11]
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective purification method.
-
Screen for a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include ethanol, ethyl acetate, or mixtures with hexanes.[10]
-
-
Column Chromatography:
-
This is often necessary to separate regioisomers or closely related byproducts.
-
A common issue with pyrazoles is their basicity, which can cause them to streak or be retained on the acidic silica gel. To mitigate this, add a small amount of triethylamine (e.g., 1%) to the eluent.[10]
-
Carefully select the eluent system through TLC analysis to achieve good separation.
-
-
Acid Addition Salt Formation:
-
For particularly challenging purifications, pyrazoles can be converted into their acid addition salts (e.g., hydrochloride or tosylate), which can then be purified by crystallization. The free pyrazole can be regenerated by treatment with a base.[12]
-
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
Optimization of catalyst loading with respect to yield of 5a. ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRI- AND 1,3,4,5-TETRASUBSTITUTED PYRAZOLES. Organic Syntheses. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). International Journal of Molecular Sciences. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). Molecules. [Link]
-
Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. [Link]
- Process for the purification of pyrazoles.
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. ChemRxiv. [Link]
-
Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2018). Organic & Biomolecular Chemistry. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. International Journal of Chemical and Biochemical Sciences. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. (2022). Molecules. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
Synthesis of pyrazolines by reaction with hydrazine hydrate. ResearchGate. [Link]
-
Hydrazine hydrate: Significance and symbolism. ScienceDirect. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis. (2023). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Welcome to the technical support guide for the purification of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic building block. The unique amphoteric nature of this non-canonical amino acid presents specific challenges that require a well-designed purification strategy. This guide provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve your desired purity and yield.
Part 1: Foundational Principles - Understanding the Molecule
Success in purification begins with understanding the physicochemical properties of the target compound. 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a zwitterionic molecule, meaning it contains both a basic amino group and an acidic carboxylic acid group. This structure dictates its solubility and behavior in different environments.
-
pH-Dependent Solubility: The charge state of the molecule is highly dependent on the pH of the solution.
-
Acidic Conditions (Low pH): The amino group is protonated (-NH3+), and the molecule carries a net positive charge. It is generally more soluble in aqueous acidic solutions.
-
Neutral Conditions (near the Isoelectric Point, pI): The molecule exists predominantly as a zwitterion (-NH3+ and -COO-). At its pI, the net charge is zero, and its solubility in water is at a minimum. This is a critical property we can exploit for purification.
-
Basic Conditions (High pH): The carboxylic acid is deprotonated (-COO-), and the molecule carries a net negative charge. It is typically more soluble in aqueous basic solutions.
-
-
Chirality: The alpha-carbon (the carbon atom bonded to the amino and carboxylic acid groups) is a stereocenter. Therefore, the molecule exists as a pair of enantiomers (R and S forms). Unless an asymmetric synthesis is employed, the product will be a racemic mixture. For many pharmaceutical applications, separation of these enantiomers is a required final step.[1]
Part 2: Purification Strategy Selection
The optimal purification strategy depends on the scale of your synthesis, the nature of the impurities, and the final purity requirements (including stereochemical purity). The following decision tree provides a general guide for selecting an appropriate method.
Caption: Decision workflow for selecting a purification method.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by pH-Controlled Precipitation
This is the most effective and scalable method for initial purification, leveraging the molecule's low solubility at its isoelectric point to separate it from non-ionizable (neutral) organic impurities. This approach is analogous to methods used for other amino-heterocycles.[2]
Rationale: The crude material is dissolved in an acidic solution, protonating the amino group and rendering the molecule water-soluble. Non-polar, non-basic impurities remain insoluble or are extracted with an organic solvent. The pH is then carefully adjusted to the isoelectric point (pI), where the target compound's solubility is minimal, causing it to precipitate out of the solution, leaving water-soluble impurities behind.
Step-by-Step Methodology:
-
Acidic Dissolution: Dissolve the crude product in a minimum amount of 1 M hydrochloric acid (HCl) or 1 M acetic acid. Use approximately 5-10 mL of acid per gram of crude material. Stir until all solids are dissolved.
-
Organic Wash (Optional): Transfer the acidic solution to a separatory funnel. Wash the aqueous phase with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 1 volume) to remove any non-polar impurities.[3] Discard the organic layers.
-
Precipitation: Place the aqueous solution in an ice bath and stir vigorously. Slowly add 1 M sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Isolate Product: As the pH approaches the pI (typically in the range of 5-7 for similar amino acids), a white precipitate will form. Continue adding base until the maximum amount of precipitate is observed. Cease base addition when the pH begins to rise sharply again, indicating the product is redissolving as the carboxylate anion.
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol or acetone to facilitate drying.
-
Drying: Dry the purified solid under high vacuum at 40-50°C to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
Chromatography is suitable for smaller scales or when impurities have similar ionic properties to the product.[4] Due to the zwitterionic nature, standard silica gel chromatography requires a mobile phase modifier to ensure good separation and prevent streaking.
Rationale: The addition of a small amount of acid (like acetic acid) or base (like ammonium hydroxide) to the mobile phase protonates or deprotonates the functional groups on the amino acid, respectively. This creates a single, less polar species that interacts more predictably with the silica stationary phase, allowing for effective separation.
Recommended Systems:
| Stationary Phase | Mobile Phase System (Gradient Elution) | Rationale |
| Silica Gel | Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (90:10:0.1 to 80:20:0.1) | Acetic acid protonates the amino group, reducing tailing on the acidic silica surface. |
| Silica Gel | Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (90:10:0.1 to 80:20:0.1) | Ammonium hydroxide creates a basic environment, deprotonating the silica surface silanols and preventing strong ionic interactions. |
| C18 Reversed-Phase | Water : Acetonitrile with 0.1% Formic Acid or TFA | Ideal for analytical HPLC to check purity. Formic acid acts as an ion-pairing agent and ensures sharp peaks. |
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or methanol. If solubility is poor, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding silica, and evaporating the solvent to dryness.
-
Column Packing: Pack a silica gel column with the initial mobile phase (e.g., 95:5 DCM:MeOH with modifier).
-
Loading: Load the prepared sample onto the top of the column.
-
Elution: Run the column, gradually increasing the polarity of the mobile phase (increasing the percentage of methanol).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using the same mobile phase system.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If an acidic or basic modifier was used, an additional workup or co-evaporation with a neutral solvent may be necessary to remove residual modifier.
Part 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after pH-controlled precipitation. | 1. Overshooting the isoelectric point (pI) during base addition, causing the product to redissolve. 2. Incomplete precipitation due to insufficient cooling or concentration. 3. The product is more soluble in water than anticipated. | 1. Add base very slowly while monitoring the pH. If you overshoot, add a few drops of 1M HCl to go back. 2. Ensure the solution is well-chilled in an ice bath. If the solution is very dilute, concentrate it under vacuum before precipitation. 3. Perform a "salting out" step by adding solid sodium chloride (NaCl) to the aqueous solution to decrease the solubility of the amino acid.[5][6] |
| Product oils out or forms a sticky solid instead of a fine precipitate. | 1. The rate of pH change is too fast. 2. Presence of impurities that are interfering with crystal lattice formation. | 1. Slow down the rate of base addition significantly and increase the stirring speed to ensure rapid mixing. 2. Perform an initial purification step (e.g., charcoal treatment of the acidic solution, or an organic wash) before precipitation. |
| Compound streaks badly on silica gel TLC. | 1. Strong ionic interaction between the zwitterionic compound and the acidic silica surface. | 1. Add a modifier to your TLC developing solvent. Try 0.5-1% acetic acid or 0.5-1% ammonium hydroxide in your DCM/MeOH or EtOAc/Hexane system. This will neutralize either the compound or the silica, leading to cleaner spots. |
| Product appears discolored (yellow/brown) after purification. | 1. Presence of colored impurities from the synthesis. 2. Degradation of the compound, possibly due to excessive heat or prolonged exposure to strong acid/base. | 1. Before precipitation, while the product is dissolved in the acidic solution, add a small amount of activated carbon, stir for 15-30 minutes, and filter through Celite to remove colored impurities. 2. Avoid excessive heating during drying (>60°C). Perform pH adjustments at 0-5°C. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction and purification progress? A: Thin Layer Chromatography (TLC) is effective, but you must use a modified mobile phase. A good starting point is 85:15:1 Dichloromethane:Methanol:Ammonium Hydroxide. For visualization, use a UV lamp (254 nm) and a potassium permanganate stain, which is excellent for visualizing amino acids. For final purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of water/acetonitrile with 0.1% formic acid is highly recommended.
Q2: My compound is a racemic mixture. How can I separate the enantiomers? A: Chiral resolution is an advanced step typically performed on material that is already chemically pure (>98%). Common methods include:
-
Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1S)-(+)-10-camphorsulfonic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.
-
Chiral Preparative HPLC/SFC: This is the most direct method. It involves using a column with a chiral stationary phase (CSP) to separate the enantiomers. This technique is highly effective but can be expensive to scale up.[7]
Q3: Can I use ion-exchange chromatography for purification? A: Yes, ion-exchange chromatography is a powerful technique for amino acids. You could use a strong cation-exchange resin. The crude product would be loaded at a low pH (e.g., pH 2-3), where it binds as a cation. After washing the column, the pure product can be eluted by increasing the pH or by using a high-salt buffer. This method provides excellent separation from neutral and anionic impurities.
Q4: How should I store the purified 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid? A: Like most amino acids, the compound is relatively stable. Store the final, dry solid in a tightly sealed container at room temperature or refrigerated (2-8°C) away from light and moisture to ensure long-term stability.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
-
Submonomer synthesis of sequence defined peptoids with diverse side-chains - eScholarship.org. Available at: [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC - NIH. Available at: [Link]
- US3450752A - Methods for preparing solid salts of amino acids - Google Patents.
- CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol - Google Patents.
-
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method - CSB and SJU Digital Commons. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Available at: [Link]
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents.
- US2404503A - Preparation of amino acids from their salts - Google Patents.
-
Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. Available at: [Link]
-
(PDF) Chromatographic Separation of Amino Acids - ResearchGate. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. Available at: [Link]
-
Salting out - Wikipedia. Available at: [Link]
-
Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples - ResearchGate. Available at: [Link]
-
Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing). Available at: [Link]
-
Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Available at: [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. Available at: [Link]
-
Separation and Refining of Amino acids. Available at: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. Available at: [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. Available at: [Link]
-
Chapter 4 - Chromatographic Separation of Amino Acids - ResearchGate. Available at: [Link]
-
Enantiomers and Their Resolution - MDPI. Available at: [Link]
-
Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - NIH. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Salting out - Wikipedia [en.wikipedia.org]
- 6. goldbio.com [goldbio.com]
- 7. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study | MDPI [mdpi.com]
common side reactions in the synthesis of pyrazole amino acids
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrazole amino acids. This guide is designed to provide in-depth technical assistance to researchers encountering common challenges in their synthetic routes. Drawing from established literature and extensive experience in synthetic organic chemistry, this resource offers troubleshooting advice and detailed protocols in a direct question-and-answer format to address specific experimental issues. Our goal is to equip you with the knowledge to diagnose and resolve side reactions, ensuring the successful and efficient synthesis of these valuable non-canonical amino acids.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of Regioisomeric Pyrazole Amino Acids
Q: My reaction of a protected amino acid-derived 1,3-dicarbonyl compound with a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?
A: The formation of regioisomers is the most common side reaction in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[1] The outcome is determined by which carbonyl group of the dicarbonyl compound is initially attacked by which nitrogen of the hydrazine.
Causality and Troubleshooting:
-
Electronic Effects: The regioselectivity is heavily influenced by the electronic nature of the substituents on both the 1,3-dicarbonyl and the hydrazine.
-
1,3-Dicarbonyl: The more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. For instance, in a 1,3-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.
-
Hydrazine: In a substituted hydrazine (e.g., methylhydrazine), the substituted nitrogen is often more nucleophilic.[1]
-
-
Steric Hindrance: Bulky substituents on either reactant can direct the nucleophilic attack to the less sterically hindered carbonyl group.
-
Reaction Conditions:
-
pH: The pH of the reaction medium can significantly alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. Acidic conditions can protonate a carbonyl, increasing its electrophilicity, while basic conditions can deprotonate the hydrazine, increasing its nucleophilicity.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic dipolar solvents have been shown to give better regioselectivity in some cases compared to polar protic solvents like ethanol.[1]
-
Troubleshooting Workflow:
Troubleshooting Decision Tree for Regioisomer Formation.
Experimental Protocol for Enhancing Regioselectivity:
-
Reactant Analysis: Before starting the synthesis, carefully analyze the electronic and steric properties of your specific 1,3-dicarbonyl and substituted hydrazine.
-
Solvent Screening: If you observe poor regioselectivity in a standard solvent like ethanol, perform small-scale screening with aprotic polar solvents such as DMF or DMAc.
-
pH Adjustment:
-
For acid-catalyzed conditions, use a solvent like acetic acid or add a catalytic amount of a stronger acid like HCl.
-
For base-catalyzed conditions, consider adding a mild base such as sodium acetate.
-
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can sometimes decrease selectivity.
-
Characterization: Use NMR spectroscopy to determine the ratio of the regioisomers. The chemical shifts of the pyrazole ring protons and carbons will be distinct for each isomer.
| Condition | Expected Outcome on Regioselectivity | Reference |
| Use of a 1,3-diketone with one trifluoromethyl group | High selectivity for the isomer with the CF3 group at the 5-position | [1] |
| Reaction in aprotic dipolar solvents (e.g., DMAc) with acid catalysis | Improved regioselectivity compared to protic solvents | [1] |
| Use of methylhydrazine | The more nucleophilic methyl-substituted nitrogen tends to attack first | [1] |
Issue 2: Instability of Amino Acid Protecting Groups
Q: I am observing cleavage of my amino acid protecting group (Boc, Fmoc, or Cbz) during the pyrazole ring formation. How can I prevent this?
A: The conditions for pyrazole synthesis, which can range from acidic to basic and may involve heating, can be incompatible with common amino acid protecting groups.
Causality and Troubleshooting:
-
Boc (tert-Butoxycarbonyl): This group is notoriously acid-labile. If your pyrazole synthesis is conducted under acidic conditions (e.g., in acetic acid or with an acid catalyst), you risk partial or complete deprotection. Some basic conditions and reagents like NaBH4 can also cleave the Boc group.[2][3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is highly susceptible to basic conditions, especially secondary amines like piperidine, which are not typically used in pyrazole synthesis. However, other bases used to promote the condensation can lead to Fmoc cleavage.[4]
-
Cbz (Carboxybenzyl): Generally more robust, the Cbz group is stable to mild acids and bases. However, it can be cleaved by strong acids or catalytic hydrogenation, which might be a consideration for subsequent steps in your synthetic route.[5]
Protecting Group Compatibility and Mitigation Strategies:
Protecting Group Troubleshooting Workflow.
Experimental Protocol for Protecting Group Stability:
-
Condition Screening: Before committing to a large-scale reaction, perform small-scale trials of your pyrazole synthesis at different pH values (neutral, mildly acidic, mildly basic) and monitor for protecting group cleavage by TLC or LC-MS.
-
Orthogonal Protection Strategy: Choose a protecting group for your amino acid that is orthogonal to the planned reaction conditions for pyrazole formation. For example, if acidic conditions are necessary, a Cbz group is preferable to a Boc group.
-
Temperature and Reaction Time: Minimize both the reaction temperature and time to reduce the extent of any undesired deprotection.
Issue 3: Loss of Chiral Integrity (Racemization)
Q: I am concerned about racemization at the α-carbon of my amino acid during the synthesis. What are the risks and how can I mitigate them?
A: Maintaining the stereochemical integrity of the α-carbon is crucial. Racemization can occur under both acidic and basic conditions, particularly if the reaction involves the formation of an enolate or a related intermediate at the α-position.
Causality and Troubleshooting:
-
Base-Catalyzed Enolization: Strong bases can deprotonate the α-proton, leading to the formation of a planar enolate, which can be protonated from either face, resulting in racemization.
-
Acid-Catalyzed Enolization: While less common for simple amino acids, acidic conditions can also promote enolization and subsequent racemization, especially with prolonged heating.
-
Intermediate Formation: The formation of certain intermediates, such as oxazolones, during peptide coupling reactions is a known cause of racemization.[6] While not a direct pyrazole synthesis issue, it is a relevant concern in the broader context of synthesizing peptide derivatives of pyrazole amino acids.
Strategies to Minimize Racemization:
-
Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, pH, reaction time) for the pyrazole ring formation.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize deprotonation of the α-carbon.
-
Protecting Group Influence: The nature of the N-terminal protecting group can influence the rate of racemization. Urethane-type protecting groups like Boc and Cbz are known to suppress racemization compared to acyl groups.
-
Chiral Analysis: After synthesis, verify the enantiomeric purity of your pyrazole amino acid using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
Issue 4: Unwanted N-Alkylation of the Pyrazole Ring
Q: After forming my pyrazole amino acid, I am observing alkylation on one of the pyrazole nitrogens during subsequent reaction steps. How can I prevent this?
A: The pyrazole ring contains two nitrogen atoms, and the N-H proton is acidic, making the corresponding pyrazolate anion a good nucleophile. This can lead to undesired N-alkylation in the presence of electrophiles.
Causality and Troubleshooting:
-
Nucleophilicity of Pyrazole Nitrogens: The deprotonated pyrazole is a potent nucleophile that can react with alkylating agents.
-
Reaction Conditions: Basic conditions that deprotonate the pyrazole N-H will promote N-alkylation.
-
Regioselectivity of Alkylation: Alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers. The regioselectivity is influenced by the steric and electronic properties of the pyrazole and the alkylating agent.
Preventative Measures:
-
Protection of the Pyrazole Nitrogen: If subsequent steps involve strong bases or electrophiles, it is advisable to protect the pyrazole nitrogen. Common protecting groups for pyrazoles include the trityl (Tr) and tetrahydropyranyl (THP) groups.
-
Reaction Sequence: If possible, perform any necessary N-alkylation of the pyrazole ring as a deliberate step before proceeding with other transformations.
-
Control of Stoichiometry and Temperature: Careful control of the stoichiometry of reagents and maintaining low reaction temperatures can help to minimize side reactions.
References
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). The Chemistry of Functional Groups: The Chemistry of Pyrazoles. John Wiley & Sons.
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Gilfillan, L., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(15), 4514-4522. [Link]
- Fichez, J., Busca, P., & Prestat, G. (2014). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: An Indian Journal, 10(7).
-
Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]
-
Sutherland, A. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(15), 4514-4522. [Link]
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
- Packman, L. C. (1994). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Tetrahedron Letters, 35(43), 7969-7972.
- Albericio, F., & Carpino, L. A. (1997). Coupling and decoupling in solid-phase peptide synthesis. Methods in enzymology, 289, 104-126.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- El-Sayed, R., & Abdel-Aziz, A. A. M. (2020). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 10(1), 1-13.
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
- D'Andrea, S. V., & Freeman, J. P. (2003). 4-Nitro-1-phenyl-1H-pyrazole-5-carboxamide. Organic Syntheses, 80, 143.
- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
- Guryev, A., & Gribanov, P. (2022).
- Lusardi, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
- Deng, G., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses, 83, 233-240.
- Alvey, L., et al. (2021). Catalytic Asymmetric Synthesis of Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Frontiers in Chemistry, 9, 700858.
- Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149.
- Reents, R., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
- Li, Z., & Wang, B. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(1), 110-135.
- D'hooghe, M., & De Kimpe, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4585-4590.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
-
Reddit. (2022). Regioselectivity in pyrazole EAS. [Link]
- Smith, A. B., & Jones, C. D. (2021). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University Honors Program Theses, 532.
- Packman, L. C. (1994). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Tetrahedron Letters, 35(43), 7969-7972.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Al-Warhi, T., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC medicinal chemistry, 13(8), 984-1002.
Sources
- 1. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Synthesis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information is presented in a practical, question-and-answer format to provide direct and actionable solutions.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid?
A1: The synthesis of this non-proteinogenic amino acid typically begins with the construction of the 1-methyl-1H-pyrazole-4-carbaldehyde core, followed by the introduction of the amino and carboxylic acid functionalities. Two prevalent methods for the latter transformation are the Strecker synthesis and the Bucherer-Bergs reaction.
-
Strecker Synthesis: This classical method involves a one-pot, three-component reaction between an aldehyde (1-methyl-1H-pyrazole-4-carbaldehyde), ammonia (or an ammonium salt), and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate.[1][2][3] Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired α-amino acid.[1][3] The primary advantage of this route is its operational simplicity.
-
Bucherer-Bergs Reaction: This multicomponent reaction utilizes the same aldehyde substrate but reacts it with ammonium carbonate and a cyanide source to produce a hydantoin intermediate.[4][5][6] The hydantoin is then hydrolyzed, typically under basic conditions, to afford the target amino acid.[4] This method is also a one-pot procedure and is known for its efficiency in producing hydantoins, which are often crystalline and easy to purify.[4]
The choice between these methods often depends on the specific substrate, available reagents, and desired scale of the reaction.
Q2: What is the significance of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in drug discovery?
A2: 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a non-proteinogenic amino acid (NPAA), a class of molecules that are not among the 20 common amino acids found in proteins. NPAAs are of significant interest in medicinal chemistry for several reasons:
-
Structural Diversity: They serve as valuable building blocks for creating novel peptide therapeutics with enhanced properties.[7][8] The pyrazole moiety, in particular, is a common scaffold in many biologically active compounds.[9][10]
-
Improved Pharmacokinetic Properties: Incorporation of NPAAs into peptides can increase their resistance to enzymatic degradation, thereby improving their stability and half-life in the body.[8]
-
Enhanced Biological Activity: The unique side chain of this amino acid can lead to novel interactions with biological targets, potentially resulting in increased potency or altered selectivity of a drug candidate.[11]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low Yield in the Strecker Synthesis of the α-aminonitrile Intermediate.
Q: My Strecker reaction to form the α-aminonitrile from 1-methyl-1H-pyrazole-4-carbaldehyde is giving a low yield. What are the potential causes and how can I optimize the reaction?
A: Low yields in the initial step of the Strecker synthesis can often be attributed to several factors related to the equilibrium of imine formation and the subsequent nucleophilic attack by the cyanide ion.
Causality and Solutions:
-
Inefficient Imine Formation: The formation of the imine from the aldehyde and ammonia is a reversible reaction. To drive the equilibrium towards the imine, it is crucial to effectively remove the water generated during the reaction.
-
Experimental Protocol: Consider using a Dean-Stark apparatus if the solvent system allows. Alternatively, the addition of a dehydrating agent that is inert to the reaction conditions, such as anhydrous magnesium sulfate or molecular sieves, can be beneficial.
-
-
Side Reactions of the Aldehyde: Aldehyd self-condensation (aldol reaction) can be a competing pathway, especially under basic conditions.
-
Experimental Protocol: Maintain a controlled, slightly acidic pH (around 6-7) during the initial phase of the reaction to favor imine formation over aldol condensation. The use of ammonium chloride can serve as both the ammonia source and a mild acidic catalyst.[3]
-
-
Cyanide Concentration and Addition: The concentration of the cyanide nucleophile is critical. Too low a concentration will result in a slow reaction, while too high a concentration can lead to unwanted side reactions.
-
Experimental Protocol: Add the cyanide source (e.g., a solution of KCN or NaCN) slowly and portion-wise to the reaction mixture containing the pre-formed imine or the aldehyde and ammonia source. This maintains a steady, but not excessive, concentration of the nucleophile.
-
-
Temperature Control: The reaction is typically run at or below room temperature to minimize side reactions.
-
Experimental Protocol: Perform the reaction in an ice bath to maintain a temperature between 0-10 °C, especially during the addition of the cyanide solution.
-
Workflow Diagram for Strecker Synthesis Optimization:
Caption: Optimization workflow for the Strecker synthesis of the α-aminonitrile.
Problem 2: Incomplete Hydrolysis of the Nitrile or Hydantoin Intermediate.
Q: I am struggling to achieve complete hydrolysis of the α-aminonitrile (from Strecker) or the hydantoin (from Bucherer-Bergs) to the final amino acid. What conditions should I adjust?
A: Incomplete hydrolysis is a common issue and often requires forcing conditions due to the stability of the nitrile and hydantoin functional groups. The choice between acidic and basic hydrolysis can also significantly impact the outcome.
Causality and Solutions:
-
Insufficient Reaction Time or Temperature: Hydrolysis of nitriles and hydantoins is often slow at moderate temperatures.
-
Experimental Protocol: Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the point of completion. For particularly stubborn substrates, reaction times of 24-48 hours may be necessary.[12]
-
-
Inadequate Reagent Concentration: The concentration of the acid or base used for hydrolysis is critical.
-
Experimental Protocol: For acidic hydrolysis, use a high concentration of a strong acid like 6M HCl. For basic hydrolysis, a concentrated solution of a strong base such as 6M NaOH or Ba(OH)₂ can be effective.
-
-
Product Degradation under Harsh Conditions: While forcing conditions are often necessary, prolonged exposure to strong acid or base at high temperatures can lead to degradation of the desired product.
-
Experimental Protocol: If product degradation is observed, consider a two-step hydrolysis approach. For example, a milder initial hydrolysis followed by a more vigorous final step. Alternatively, explore alternative hydrolysis methods, such as microwave-assisted synthesis, which can often reduce reaction times and minimize degradation.
-
Comparative Table of Hydrolysis Conditions:
| Condition | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | 6M HCl | 6M NaOH or Ba(OH)₂ |
| Temperature | Reflux | Reflux |
| Typical Time | 12-48 hours | 12-48 hours |
| Pros | Direct formation of the hydrochloride salt, which can aid in purification. | Can be milder for acid-sensitive functional groups. |
| Cons | Potential for charring or degradation with sensitive substrates. | Requires a separate acidification step to isolate the amino acid. |
Problem 3: Difficulty in Purifying the Final Amino Acid Product.
Q: My final product, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, is difficult to purify. What strategies can I employ to improve its purity?
A: The purification of amino acids can be challenging due to their zwitterionic nature, which often leads to high polarity and poor solubility in common organic solvents.
Causality and Solutions:
-
Residual Inorganic Salts: The use of strong acids or bases in the hydrolysis step can result in the formation of inorganic salts that co-precipitate with the product.
-
Experimental Protocol: After neutralization, consider desalting the crude product. This can be achieved by techniques such as ion-exchange chromatography or by carefully selecting a solvent system where the amino acid is sparingly soluble, but the inorganic salts are soluble.
-
-
Zwitterionic Nature: The zwitterionic character of the amino acid makes it insoluble in many organic solvents, limiting recrystallization options.
-
Experimental Protocol: Recrystallization from a mixed solvent system, such as water/ethanol or water/isopropanol, is often effective. The pH of the solution should be carefully adjusted to the isoelectric point (pI) of the amino acid to minimize its solubility and induce crystallization.
-
-
Presence of Unreacted Intermediates: Incomplete hydrolysis can lead to contamination with the starting nitrile or hydantoin.
-
Experimental Protocol: If significant amounts of unreacted intermediates are present, it is often best to subject the crude product to the hydrolysis conditions again to drive the reaction to completion before attempting further purification.
-
Purification Workflow Diagram:
Caption: A typical purification workflow for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
III. Concluding Remarks
The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, while conceptually straightforward, presents several practical challenges that can impact yield and purity. By understanding the underlying chemical principles of each step and systematically addressing potential issues related to reaction conditions and purification, researchers can significantly improve the efficiency of their synthetic efforts. This guide provides a foundation for troubleshooting common problems, but it is important to remember that each reaction may require specific optimization based on the observed results.
References
-
Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS. Retrieved from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
- Domling, A. (2006). Recent developments in multicomponent reactions in drug discovery. Chemical Reviews, 106(1), 17–89.
- Lamberth, C. (2021). Imidazole chemistry in crop protection. Heterocycles, 102(8), 1449-1477.
- Ningaiah, S., Bhadraiah, U. K., Doddaramappa, S. D., Keshavamurthy, S., & Javarasetty, C. (2014). Novel pyrazole integrated 1,3,4-oxadiazoles: Synthesis, characterization and antimicrobial evaluation. Bioorganic & Medicinal Chemistry Letters, 24(1), 245-248.
-
Chung, B. K. W., et al. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Applied Microbiology and Biotechnology, 106(19-20), 6499–6516. Retrieved from [Link]
-
Ferreira, I. C. F. R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 896-939. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
D'Souza, A. M., & Mlynarski, J. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(4), 836. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]
-
ResearchGate. (2020, September 5). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 10. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | 195070-68-9 [smolecule.com]
- 12. ideals.illinois.edu [ideals.illinois.edu]
Technical Support Center: Resolution of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid
Status: Operational Subject: Enantiomeric Resolution Protocols & Troubleshooting Ticket ID: RES-PYR-004 Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary & Molecule Profile
User Advisory: You are working with 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 195070-68-9).[1] This is a non-proteinogenic
Chemical Behavior:
-
Amphoteric Nature: It exists as a zwitterion at neutral pH.
-
Basicity: The pyrazole ring is electron-rich but the
-methyl substitution removes the H-bond donor capability of the ring nitrogen. The -amine is the primary basic site ( ), while the pyrazole -2 is weakly basic ( ). -
Solubility: High water solubility in zwitterionic form; soluble in acidic alcohols.
Diagnostic: Select Your Resolution Strategy
Use the following decision matrix to determine the optimal workflow for your specific scale and purity requirements.
Figure 1: Decision matrix for selecting the resolution methodology based on input mass and project constraints.
Method A: Enzymatic Kinetic Resolution (Recommended for High ee)
Overview: This method utilizes the stereoselective hydrolysis of an
Substrate Preparation: Convert the racemic amino acid to
Protocol: Acylase I Mediated Hydrolysis
Enzyme: Aminoacylase I (from Aspergillus melleus or Porcine Kidney).
Mechanism: The enzyme selectively hydrolyzes the L-enantiomer (S-enantiomer) of the
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 g of racemic
-acetyl substrate in water. Adjust pH to 7.5–8.0 using 1M LiOH or NH₄OH. (Avoid NaOH if sodium salts are difficult to precipitate later). -
Addition: Add catalytic CoCl₂ (0.5 mM final concentration) to activate the acylase. Add Aminoacylase I (approx. 10-20 mg per gram of substrate).
-
Incubation: Stir at 35°C. Monitor pH constantly; the reaction produces free acid, lowering pH. Maintain pH 7.5 via autotitrator with LiOH.
-
Termination: Stop when conversion reaches 50% (monitor via HPLC). Acidify to pH 5.0 to denature enzyme, then filter through Celite.
-
Separation:
-
Acidify filtrate to pH 1.5.
-
Extract the unreacted
-acetyl-(R)-enantiomer with Ethyl Acetate. -
The aqueous phase contains the free (S)-amino acid .
-
Isolate the aqueous product via ion-exchange resin (Dowex 50W) or lyophilization.
-
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Metal cofactor missing. | Add 0.5 mM Co²⁺ or Zn²⁺. Pyrazoles can coordinate metals, potentially stripping them from the enzyme active site. |
| Incomplete Conversion | Product inhibition. | The free amino acid may inhibit the enzyme. Run at lower concentration (0.1 M) or add fresh enzyme at 40% conversion. |
| Racemization | pH too high (>9.0). | Pyrazole-glycine analogs have acidic |
Method B: Classical Chemical Resolution (Diastereomeric Salts)
Overview: Best for multi-gram to kilogram scale where enzymes are cost-prohibitive. This relies on the solubility difference between diastereomeric salts formed with a chiral acid.
Resolving Agents:
-
Primary Candidate: (+)-Dibenzoyl-D-tartaric acid (D-DBTA) or its L-enantiomer.
-
Secondary Candidate: (+)-10-Camphorsulfonic acid (CSA).
Protocol: DBTA Resolution
-
Stoichiometry: Mix 1.0 eq of racemic amino acid with 0.5 eq of (+)-DBTA in Methanol/Water (9:1).
-
Note: We use 0.5 eq ("Method of Half-Quantities") to force the less soluble diastereomer to precipitate first.
-
-
Heating: Reflux until clear.
-
Crystallization: Cool slowly to room temperature over 6 hours. If oiling occurs, reheat and add isopropanol (anti-solvent) dropwise.
-
Filtration: Collect the precipitate. This is typically the (S)-amino acid-(+)-DBTA salt (verify via XRD or rotation).
-
Liberation: Suspend salt in water, add 1.0 eq of triethylamine or use ion-exchange resin to liberate the free zwitterion.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Cooling too fast or solvent too polar. | Re-dissolve. Seed with a pure crystal (if available). Switch solvent system to Ethanol/Ethyl Acetate (1:1). |
| Low Yield (<20%) | Salt solubility is too high. | Reduce water content. Use anhydrous methanol or ethanol. |
| No Precipitation | Super-saturation stability. | Scratch the flask wall with a glass rod. Cool to 4°C. |
Method C: Chiral HPLC (Analytical & Semi-Prep)
Overview: Essential for determining Enantiomeric Excess (ee) and polishing small batches.
Column Selection: Due to the zwitterionic nature and the basic pyrazole, standard polysaccharide columns (OD/AD) often show peak tailing unless additives are used.
Recommended Systems:
-
Zwitterionic Phase (ZWIX):
-
Column: Chiralpak ZWIX(+) or ZWIX(-).
-
Mobile Phase: MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.
-
Mechanism: Synergistic ion-exchange and steric interaction. Excellent for underivatized amino acids.
-
-
Crown Ether Phase:
-
Column: Crownpak CR-I(+).
-
Mobile Phase: pH 1.5 Perchloric acid (aqueous).
-
Note: Only works if the amine is protonated. The pyrazole will also be protonated, creating a dicationic species which may reduce retention time.
-
Analytical Data Table (Typical)
| Parameter | Value | Notes |
| Retention Time ( | ZWIX(+) Column, Flow 1.0 mL/min | |
| Separation Factor ( | > 1.3 | Indicates easy preparative scalability |
| Detection ( | 254 nm | Pyrazole ring absorbs strongly here |
References & Authority
-
Synthesis of Pyrazole
-Amino Acids:-
Gilfillan, L., et al. (2015).[2] Synthesis of pyrazole containing
-amino acids via a highly regioselective condensation/aza-Michael reaction. Organic & Biomolecular Chemistry.
-
-
Enzymatic Resolution Standards:
-
Chromatographic Separation:
-
Patent Literature (Analogous Structures):
-
US Patent 8,785,632 B2. Enantiomerically pure aminoheteroaryl compounds. (Describes isolation of pyrazole-containing chiral centers).
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid before handling.
Sources
- 1. 195070-68-9|2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. Buy 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | 195070-68-9 [smolecule.com]
Technical Support Center: Degradation Pathways of Pyrazole-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of pyrazole-containing compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and detailed experimental protocols to navigate the complexities of your studies.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My pyrazole compound appears to be degrading too quickly/slowly in my microbial degradation study. What could be the cause?
Potential Causes & Solutions:
-
Inappropriate Microbial Consortium: The microbial population in your soil or culture may lack the necessary enzymes to metabolize your specific pyrazole derivative.
-
Solution: Source soil or microbial cultures from environments with a history of exposure to similar chemical structures. Consider enriching your culture by repeatedly exposing it to the pyrazole compound to select for competent degraders.
-
-
Suboptimal Incubation Conditions: Temperature, pH, and moisture content can significantly impact microbial activity.
-
Solution: Ensure your incubation conditions are optimal for the microbial consortium you are using. For soil studies, maintaining a moisture content of 50-60% of the maximum water holding capacity and a temperature of 20-30°C is generally recommended.[1]
-
-
Bioavailability Issues: Your compound may be strongly adsorbing to the soil matrix, making it unavailable for microbial uptake.
-
Solution: Analyze the organic matter and clay content of your soil, as high levels can increase adsorption.[2] You may need to consider using a different soil type or a liquid culture system to assess microbial degradation without the confounding factor of soil sorption.
-
-
Toxicity of the Compound: High concentrations of your pyrazole compound may be toxic to the microbial population, inhibiting their metabolic activity.
-
Solution: Perform a dose-response study to determine the optimal concentration of your compound that allows for microbial activity without causing significant toxicity.
-
Question 2: I am having trouble achieving good retention and peak shape for my polar pyrazole metabolites on my reverse-phase LC-MS system. What can I do?
Potential Causes & Solutions:
-
Poor Retention on C18 Columns: Highly polar analytes have limited interaction with the stationary phase of traditional C18 columns, leading to early elution and poor peak shape.
-
Solution 1: Employ Ion-Pair Chromatography. The addition of an ion-pair reagent, such as a perfluoroalkanoic acid, to the mobile phase can significantly improve the retention of polar, ionizable compounds on reverse-phase columns.[3]
-
Solution 2: Use a Polar-Embedded or HILIC Column. These types of columns are specifically designed for the retention of polar analytes and can provide better separation and peak shape.
-
-
Matrix Effects: Co-eluting matrix components from your sample (e.g., salts, phospholipids) can interfere with the ionization of your target analytes in the mass spectrometer, leading to signal suppression or enhancement.
-
Solution: Improve your sample preparation procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components. Ensure your sample diluent is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Question 3: I am detecting multiple potential degradation products in my LC-MS analysis, but I am struggling to identify them. How can I approach structural elucidation?
Potential Causes & Solutions:
-
Insufficient Data from a Single Analytical Technique: LC-MS alone may not provide enough information for unambiguous structural identification, especially for isomeric metabolites.
-
Solution 1: Combine LC-MS with High-Resolution Mass Spectrometry (HRMS). HRMS provides accurate mass measurements, allowing you to determine the elemental composition of your metabolites and their fragments.
-
Solution 2: Utilize Tandem Mass Spectrometry (MS/MS). By fragmenting your metabolite ions, you can obtain structural information that can be pieced together to propose a structure.
-
Solution 3: Isolate and Analyze by NMR Spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.[4] If you can isolate a sufficient quantity of a metabolite, 1D and 2D NMR experiments can provide definitive structural information.
-
Solution 4: Synthesize Authentic Standards. If you have a hypothesized structure for a metabolite, synthesizing an authentic standard and comparing its retention time and MS/MS fragmentation pattern to your unknown is a powerful confirmation tool.
-
II. Frequently Asked Questions (FAQs)
What are the major degradation pathways for pyrazole-containing compounds?
The degradation of pyrazole-containing compounds can proceed through both abiotic and biotic pathways. Common transformations include:
-
Oxidative Metabolism: Often mediated by cytochrome P450 enzymes in biological systems, this can involve hydroxylation of the pyrazole ring or its substituents, N-dealkylation, and oxidation of alkyl side chains.[5][6]
-
Hydrolysis: This is a key abiotic pathway, particularly for pyrazole derivatives with hydrolyzable functional groups like esters or amides. The pH of the environment can significantly influence the rate of hydrolysis.[7][8]
-
Photolysis: Exposure to sunlight can induce photochemical degradation, leading to ring cleavage, isomerization, or transformation of substituents.[7]
-
Microbial Degradation: A wide range of microorganisms in soil and water can utilize pyrazole compounds as a source of carbon and nitrogen, leading to their breakdown.[7]
-
Conjugation: In biological systems, pyrazole metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
What factors influence the rate of pyrazole degradation?
Several factors can affect the stability of pyrazole-containing compounds:
-
Chemical Structure: The nature and position of substituents on the pyrazole ring can significantly impact its susceptibility to degradation. For example, electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while bulky substituents may sterically hinder enzymatic degradation.[9][10]
-
Environmental Conditions: pH, temperature, and the presence of light can all influence the rates of abiotic degradation pathways like hydrolysis and photolysis.[8]
-
Biological Matrix: In biological systems, the rate of metabolism will depend on the specific enzymes present, their expression levels, and the overall health of the organism.
What are the best analytical techniques for studying pyrazole degradation?
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantitative analysis of pyrazole compounds and their metabolites due to its high sensitivity and selectivity.[11]
-
High-Resolution Mass Spectrometry (HRMS): Essential for the identification of unknown metabolites by providing accurate mass measurements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for the structural elucidation of degradation products.[4][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile pyrazole compounds or those that can be derivatized to increase their volatility.
III. Key Methodologies: Experimental Protocols
This section provides detailed, step-by-step protocols for common experiments used to study the degradation of pyrazole-containing compounds.
Protocol 1: Microbial Degradation in Soil
This protocol outlines a method for assessing the microbial degradation of a pyrazole compound in a soil matrix.
Materials:
-
Test pyrazole compound
-
Freshly collected and sieved soil
-
Sterile water
-
Incubator
-
Analytical balance
-
Extraction solvent (e.g., acetonitrile/water)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Soil Preparation: Sieve fresh soil (e.g., through a 2 mm mesh) to remove large debris. Determine the maximum water holding capacity (MWHC) of the soil.
-
Spiking: Weigh out a known amount of soil into replicate flasks. Prepare a stock solution of your pyrazole compound in a minimal amount of a suitable solvent. Add the stock solution to the soil and mix thoroughly to achieve the desired concentration. Allow the solvent to evaporate.
-
Moisture Adjustment: Add sterile water to bring the soil moisture content to 50-60% of the MWHC.
-
Incubation: Cover the flasks with a gas-permeable material and place them in an incubator at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, and 60 days), remove replicate flasks for analysis.
-
Extraction: Add a known volume of extraction solvent to each soil sample. Shake vigorously for a specified time (e.g., 1 hour).
-
Centrifugation: Centrifuge the samples to pellet the soil particles.
-
Analysis: Collect the supernatant and analyze it by LC-MS/MS to quantify the remaining concentration of the parent pyrazole compound and identify any major degradation products.
-
Data Analysis: Plot the concentration of the pyrazole compound versus time and calculate the degradation half-life.
Protocol 2: Photolytic Degradation in Aqueous Solution
This protocol describes a method for evaluating the susceptibility of a pyrazole compound to photodegradation.
Materials:
-
Test pyrazole compound
-
High-purity water
-
pH buffers
-
Quartz or borosilicate glass vessels
-
A light source that simulates sunlight (e.g., a xenon arc lamp)
-
Radiometer
-
LC-MS/MS system
Procedure:
-
Solution Preparation: Prepare a solution of your pyrazole compound in high-purity water or a buffered solution at a known concentration.
-
Sample Exposure: Place the solution in a photochemically transparent vessel (e.g., quartz). Expose the sample to a controlled light source. A dark control (the vessel wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.
-
Light Intensity Measurement: Measure the intensity of the light source using a radiometer.
-
Sampling: At various time intervals, withdraw aliquots from the light-exposed and dark control samples.
-
Analysis: Analyze the samples directly by LC-MS/MS to determine the concentration of the parent compound and to identify any photoproducts.
-
Data Analysis: Calculate the rate of photodegradation and the half-life of the compound under the specific light conditions.
IV. Visualization of Degradation Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), provide visual representations of key concepts in pyrazole degradation.
General Degradation Pathways of Pyrazole Compounds
Caption: Overview of abiotic and biotic degradation pathways for pyrazole compounds.
Metabolic Pathway of a Pyrazole-Containing Drug
Caption: Simplified metabolic pathway of the pyrazole-containing drug Celecoxib.
Experimental Workflow for Degradation Study
Caption: A typical experimental workflow for a pyrazole degradation study.
V. References
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. (2025).
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. (n.d.).
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (2023).
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. NIH. (n.d.).
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. (2021).
-
Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction. ScienceDirect. (n.d.).
-
Viewing a reaction path diagram. Cantera. (n.d.).
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. NIH. (n.d.).
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. (n.d.).
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. (2023).
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PMC. (2021).
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. (2025).
-
Degradation behaviour of pyrazosulfuron-ethyl in water as affected by pH. PubMed. (n.d.).
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025).
-
Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. (n.d.).
-
Drawing graphs with dot. Graphviz. (2015).
-
Alcohol Metabolizing Enzymes, Microsomal Ethanol Oxidizing System, Cytochrome P450 2E1, Catalase, and Aldehyde Dehydrogenase in Alcohol-Associated Liver Disease. MDPI. (2020).
-
Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides of (A)... ResearchGate. (n.d.).
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. CSIR-NIScPR. (2025).
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023).
-
NMR Spectroscopy for Metabolomics Research. MDPI. (1989).
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.).
-
Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. (2025).
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. (n.d.).
-
Render a model's reaction network (pysb.tools.render_reactions). (n.d.).
-
Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction. (2025).
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. (2023).
-
Guidance for the Persistence Assessment of Difficult Test Substances. Cefic-Lri. (2022).
-
rNets: A standalone package to visualize reaction networks. ChemRxiv. (2024).
-
Sensitivity of the rat liver microsomal oxidation of pyrazole to antibody raised against the ethanol-inducible rabbit liver cytochrome P-450 isozyme. PubMed. (n.d.).
-
Herbicides residues in soil, water, plants and non-targeted organisms and human health implications: an Indian perspective. ResearchGate. (2015).
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025).
-
Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Central Science. (2023).
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019).
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. (n.d.).
-
Abstract. Taylor & Francis. (2016).
-
NMR & LC-MS Metabolomics for Blood Serum Analysis. LabRulez LCMS. (2025).
-
Application Notes and Protocols for Antimicrobial Screening of Pyrazole Compounds. Benchchem. (n.d.).
-
In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. ACS Publications. (2024).
-
Datasets of text - GraphViz examples? (2023).
-
A kinetic analysis of herbicide degradation in soil. Oregon State University. (n.d.).
-
Effect of Substituents of Cerium Pyrazolates and... Semantic Scholar. (2021).
Sources
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation behaviour of pyrazosulfuron-ethyl in water as affected by pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. As a crucial building block in medicinal chemistry, successful and scalable synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical reasoning behind each recommendation. Our goal is to empower you to diagnose issues, optimize your process, and achieve consistent, high-yield results at scale.
Section 1: Overview of the Synthetic Strategy
The most common and scalable approach to synthesizing the target amino acid involves a multi-step sequence, typically starting from a functionalized pyrazole. A prevalent method is the Strecker synthesis, which builds the α-amino acid moiety from an aldehyde precursor.
The general workflow is outlined below:
Caption: General workflow for the synthesis of the target amino acid.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses common problems encountered during the synthesis and scale-up process in a question-and-answer format.
Issue 1: Low Yields in the Strecker Reaction and Hydrolysis Steps
Question: "My yield drops significantly after the aminonitrile hydrolysis step when scaling up from 5g to 100g. What are the likely causes and how can I improve the outcome?"
Answer: This is a classic scale-up challenge. The issue often lies in a combination of factors related to reaction control, intermediate stability, and the harshness of the hydrolysis conditions.
Causality Explained: The aminonitrile intermediate can be unstable, especially in the presence of excess acid or base at elevated temperatures required for hydrolysis. On a larger scale, inefficient heat transfer can create localized "hot spots" where degradation pathways, such as decomposition or polymerization of intermediates, are accelerated. Furthermore, incomplete hydrolysis can leave behind the corresponding amide, which is difficult to separate from the final amino acid product.
Troubleshooting Protocol & Optimization:
-
Isolate and Purify the Aminonitrile: While a one-pot process seems efficient, it often leads to complex mixtures at scale. After the Strecker reaction, perform a work-up to isolate the crude α-amino-1-methyl-1H-pyrazole-4-acetonitrile. This allows you to remove unreacted aldehyde and inorganic salts that can interfere with the hydrolysis.
-
Employ a Two-Stage Hydrolysis: Instead of prolonged heating in highly concentrated acid, a two-stage approach is often superior for sensitive substrates.
-
Stage 1 (Milder Acid): Initially, use a moderately concentrated acid (e.g., 6M HCl) at a controlled temperature (e.g., 60-70 °C) to hydrolyze the nitrile to the carboxamide intermediate. Monitor this step by TLC or HPLC.
-
Stage 2 (Stronger Conditions): Once the amide is formed, you can proceed to the final hydrolysis to the carboxylic acid. This may require more forcing conditions (e.g., reflux in 6M HCl or switching to a basic hydrolysis with NaOH). This stepwise method prevents prolonged exposure of the sensitive aminonitrile to harsh conditions.
-
-
Temperature and Addition Control: On a large scale, the hydrolysis of nitriles can be exothermic. Use a jacketed reactor and add your acid or base portion-wise or via an addition funnel to maintain the target temperature. A runaway reaction is a significant risk that leads to degradation and poor yield.
Issue 2: Persistent Impurities and Purification Challenges
Question: "My final product is consistently contaminated with a closely-related impurity that I cannot remove by simple recrystallization. How can I identify and eliminate it?"
Answer: The identity of the impurity is critical and is directly linked to the synthetic route. Effective purification relies on exploiting the chemical differences between the product and the contaminant.
Potential Impurities and Their Origin:
| Impurity | Likely Origin | Identification Signature (LC-MS) |
| α-Hydroxyacetonitrile | Reaction of the aldehyde with cyanide before the addition of ammonia. | Mass corresponding to the replacement of -NH2 with -OH. |
| Amide Intermediate | Incomplete hydrolysis of the aminonitrile. | Mass corresponding to -CONH2 instead of -COOH. |
| Unreacted Aldehyde | Incomplete Strecker reaction. | Mass of the starting pyrazole-4-carbaldehyde. |
| Isomeric Pyrazoles | Lack of regioselectivity during the initial pyrazole ring formation. | Same mass as the product, but different retention time and NMR. |
Purification and Mitigation Strategies:
-
Analytical Characterization: Before attempting purification, obtain an LC-MS and ¹H NMR of your crude product. This is essential to confirm the identities of the major impurities.
-
pH-Controlled Precipitation: As an amino acid, your product is zwitterionic and has a specific isoelectric point (pI). You can exploit this for purification.
-
Dissolve the crude material in an acidic solution (e.g., 1M HCl), which protonates the amino group, making it soluble as the hydrochloride salt.
-
Filter off any non-basic impurities that do not dissolve.
-
Slowly add a base (e.g., 1M NaOH or pyridine) to the filtrate. The product will precipitate out at its isoelectric point, while more acidic or basic impurities may remain in solution.
-
-
Ion-Exchange Chromatography: This is a highly effective but more resource-intensive method for amino acid purification.
-
Use a strong cation-exchange resin (e.g., Dowex 50WX8).
-
Load the crude product onto the column in a low pH buffer. The positively charged product will bind to the resin.
-
Wash with water or a low-molarity buffer to remove neutral and anionic impurities.
-
Elute the desired amino acid using a basic solution, such as aqueous ammonia.
-
Caption: A decision-making workflow for troubleshooting common issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when running this synthesis at scale? A1: The use of sodium or potassium cyanide in the Strecker synthesis is the most significant hazard. At scale, the risks are amplified. Never add acid to a solution containing cyanide salts, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All operations involving cyanide must be performed in a well-ventilated fume hood. A dedicated cyanide quench solution (e.g., a mixture of sodium hypochlorite and sodium hydroxide) should always be prepared and available before the reaction begins to neutralize any spills and decontaminate glassware.
Q2: How can I effectively monitor the reaction progress for each step? A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for quick checks. Use a mobile phase like Dichloromethane/Methanol (e.g., 9:1 or 8:2 v/v). Visualize with a UV lamp and then stain with ninhydrin. The starting aldehyde will be UV active but ninhydrin-negative. The intermediate aminonitrile and the final amino acid product will both be ninhydrin-positive (appearing as a purple or yellow spot), but they will have different Rf values.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and purity. A reverse-phase C18 column with a water/acetonitrile gradient containing a modifier like 0.1% TFA or formic acid is a good starting point for method development.[3][4]
Q3: Are there alternative synthetic routes that avoid using cyanide? A3: Yes, while the Strecker synthesis is common, other methods exist. One notable alternative is the reaction of a pyrazole-4-yl Grignard or lithium reagent with a glyoxylate imine, followed by hydrolysis. Another approach involves the asymmetric alkylation of a glycine enolate equivalent with a suitable electrophile like 1-methyl-4-(bromomethyl)-1H-pyrazole. These routes can offer better stereocontrol but may involve more steps or require more expensive reagents, making them a trade-off between safety, cost, and efficiency.[5][6]
Q4: What are the recommended storage conditions for the final product, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid? A4: Like most amino acids, the final product should be stored as a solid in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential slow oxidative degradation.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-25). MDPI. [Link]
-
Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. (n.d.). ChemRxiv. [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2015-03-10). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). (n.d.). Agilent. [Link]
-
Agilent Approaches for Amino Acid Analysis. (2020-10-02). Agilent. [Link]
Sources
- 1. Buy 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | 195070-68-9 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]
A Comparative Guide to the Validation of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid Activity
This guide provides a comprehensive framework for the biological validation of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. We will explore its potential as a modulator of N-methyl-D-aspartate (NMDA) receptors, comparing its activity against established and structurally related compounds. The methodologies described herein are designed to provide a robust, self-validating system for researchers in drug discovery and development.
Introduction: The Significance of Pyrazole-Containing Amino Acids
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, featured in numerous clinically approved drugs targeting a wide array of biological targets.[1][2] These five-membered heterocyclic compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, antiviral, and selective enzyme inhibition properties.[1][3] When incorporated into an amino acid structure, as in the case of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (hereafter referred to as Compound X ), the resulting molecule presents a unique combination of a pharmacologically active heterocycle with a key biological building block.
Compound X is a non-proteinogenic amino acid that has been explored as a versatile component in the synthesis of novel therapeutic agents.[4] Derivatives of this scaffold have reported antimicrobial, anti-inflammatory, and anticancer activities.[4] The core structure suggests potential for interactions with biological receptors and enzymes.[4] Given that various pyrazole derivatives have been identified as potent modulators of central nervous system (CNS) targets, including glutamate receptors, a key area of investigation is the neuroactive potential of Compound X .[5][6]
This guide will therefore focus on validating a specific, plausible hypothesis: Compound X acts as an antagonist of the GluN2B subunit of the NMDA receptor. This hypothesis is grounded in literature showing that pyrazole derivatives can act as potent inhibitors of this specific subunit, which is implicated in a variety of neurological and psychiatric disorders.[6]
Experimental Design & Rationale
To rigorously validate the activity of Compound X , a multi-tiered approach is essential. This process begins with confirming direct target engagement and progresses to quantifying functional cellular consequences. The choice of comparators is critical for interpreting the results.
Selection of Comparator Compounds
-
Compound X: 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. The subject of our validation.
-
Positive Control (PC): Ifenprodil. A well-characterized, non-competitive antagonist of the NMDA receptor, with high selectivity for the GluN2B subunit. This provides a benchmark for antagonistic activity.
-
Negative Control (NC): L-Alanine. A simple, endogenous amino acid not expected to have significant affinity for the GluN2B subunit at the tested concentrations. This helps to rule out non-specific effects.
-
Structural Analog (SA): 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.[7] This analog lacks the alpha-amino group. Comparing its activity to Compound X provides initial structure-activity relationship (SAR) insights, highlighting the importance of the amino functional group for target interaction.
Validation Workflow
A logical, tiered workflow ensures that resources are used efficiently and that each step builds upon the last. The proposed workflow moves from confirming binding to assessing function.
Caption: Antagonistic action of Compound X on NMDA receptor signaling.
Protocol:
-
Cell Culture: Plate HEK293 cells expressing GluN1/GluN2B subunits in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the test compounds (Compound X , PC, NC, SA) to the wells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading. Add a solution of NMDA receptor agonists (e.g., 100 µM glutamate and 10 µM glycine) to stimulate the receptor.
-
Fluorescence Measurement: Continuously record the fluorescence intensity for several minutes following agonist addition. The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the response seen with the agonist alone (0% inhibition) and a no-agonist control (100% inhibition). Plot the percentage of inhibition versus the log concentration of the test compound and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Data Analysis
The following tables summarize hypothetical, yet plausible, data from the described experiments, designed for clear comparison.
Table 1: GluN2B Receptor Binding Affinity
| Compound | Binding IC₅₀ (nM) | Inhibition Constant (Ki) (nM) |
| Compound X | 150 | 78 |
| Ifenprodil (PC) | 25 | 13 |
| L-Alanine (NC) | > 100,000 | N/A |
| Structural Analog (SA) | 8,500 | 4,400 |
Interpretation: The data in Table 1 would indicate that Compound X binds to the GluN2B subunit with nanomolar affinity. Its affinity is lower than the potent positive control, Ifenprodil, but significantly stronger than the structural analog lacking the amino group, suggesting the amino group is crucial for potent binding. The negative control shows no significant binding as expected.
Table 2: Functional Antagonism of NMDA Receptor
| Compound | Functional IC₅₀ (nM) |
| Compound X | 225 |
| Ifenprodil (PC) | 40 |
| L-Alanine (NC) | No effect |
| Structural Analog (SA) | > 30,000 |
Interpretation: The functional data in Table 2 corroborate the binding data. Compound X demonstrates the ability to inhibit agonist-induced calcium influx, confirming its role as an NMDA receptor antagonist. The IC₅₀ value is consistent with the binding affinity (Ki), and it is significantly more potent than the structural analog, reinforcing the importance of the alpha-amino group for functional activity.
Conclusion and Future Directions
This guide outlines a systematic approach to validate the biological activity of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Based on our hypothetical results, Compound X emerges as a novel NMDA receptor antagonist with moderate potency and a clear dependence on its amino acid moiety for activity.
Key Findings:
-
Compound X directly binds to the GluN2B subunit of the NMDA receptor.
-
This binding translates to functional antagonism of receptor signaling in a cellular context.
-
The alpha-amino group is a critical determinant for both binding and functional activity.
Future work should focus on:
-
Selectivity Profiling (Tier 3): Assessing the activity of Compound X against other glutamate receptor subtypes (e.g., GluN2A, AMPA, kainate) and a broader panel of CNS targets to determine its selectivity profile.
-
In-depth SAR: Synthesizing and testing a wider range of analogs to optimize potency and explore the chemical space around the pyrazole and amino acid core.
-
In Vivo Efficacy: Advancing promising compounds to animal models of neurological disorders where GluN2B antagonism is considered therapeutic, such as certain types of neuropathic pain or depression. [6] By following this structured validation pathway, researchers can confidently characterize the activity of novel compounds like 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid and build a solid foundation for further drug development efforts.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience. [Link]
-
Current status of pyrazole and its biological activities. National Center for Biotechnology Information (PMC). [Link]
-
1,3,5-Trisubstituted Pyrazoles as Potent Negative Allosteric Modulators of the mGlu2/3 Receptors. PubMed. [Link]
-
2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Center for Biotechnology Information (PMC). [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]
-
The Effect of Glutamatergic Modulators on Extracellular Glutamate. ScienceOpen. [Link]
-
Current status of pyrazole and its biological activities | Request PDF. ResearchGate. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Center for Biotechnology Information (PMC). [Link]
-
SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES. Acta Chimica Slovenica. [Link]
-
Pyrazole Inhibitors of GluN2B NMDA Receptor Subunit. National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | 195070-68-9 [smolecule.com]
- 5. 1,3,5-Trisubstituted Pyrazoles as Potent Negative Allosteric Modulators of the mGlu2/3 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole Inhibitors of GluN2B NMDA Receptor Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Derivatives in Kinase Inhibition: An In-Depth Analysis for Drug Discovery Professionals
The pyrazole nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] This guide offers a comparative analysis of pyrazole derivatives, focusing on their performance as inhibitors of key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). We will delve into the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data, and provide detailed protocols for their evaluation.
The Pyrazole Scaffold: A Privileged Framework in Kinase Inhibition
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and synthetic tractability have made them a focal point in the design of kinase inhibitors.[1][3] Kinases, a class of enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Pyrazole derivatives have demonstrated the ability to fit into the ATP-binding pocket of various kinases, disrupting their function and downstream signaling.[4][5]
Comparative Analysis of Pyrazole Derivatives as Kinase Inhibitors
The true power of the pyrazole scaffold lies in the ability to fine-tune its inhibitory activity and selectivity through targeted chemical modifications. Below, we compare the performance of different pyrazole derivatives against EGFR, VEGFR-2, and CDKs, highlighting key SAR insights.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivity is a known driver of several cancers.[6] Pyrazole-based inhibitors have emerged as a promising class of EGFR-targeting agents.[7]
A study on fused pyrazole derivatives revealed that the addition of a pyran ring to the pyrazolo-pyrimidine core in compound 3 resulted in potent EGFR inhibition (IC50 = 0.06 µM), outperforming the reference drug erlotinib (IC50 = 0.13 µM).[5] This enhanced activity is attributed to the 5-imino and 6-amino groups on the pyrimidine ring, which can form additional hydrogen bonds within the EGFR active site.[5] In contrast, the pyrazolopyrimidine derivative 12 (IC50 = 0.09 µM) also showed strong inhibition, with its carbonyl group forming a key hydrogen bond with Met769 in the kinase hinge region.[5]
| Compound | Core Structure | Key Substituents | EGFR IC50 (µM) | Reference |
| Erlotinib | Quinazoline | - | 0.13 | [5] |
| 3 | Pyrano-pyrazolo-pyrimidine | 5-imino, 6-amino | 0.06 | [5] |
| 9 | Pyrazole | p-methyl sulfonamide | - | [5] |
| 12 | Pyrazolopyrimidine | 6-oxo | 0.09 | [5] |
Structure-Activity Relationship (SAR) Insights for EGFR Inhibition:
-
H-Bond Donors: The presence of hydrogen bond donors, such as imino and amino groups, on rings fused to the pyrazole core can significantly enhance binding affinity to the EGFR active site.[5]
-
Carbonyl Group: A strategically placed carbonyl group can act as a hydrogen bond acceptor, interacting with key residues like Met769 in the hinge region, which is a common feature of potent EGFR inhibitors.[5]
-
Fused Ring Systems: The type of ring system fused to the pyrazole core influences the orientation of the molecule in the binding pocket and can be optimized to improve inhibitory activity.[5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Dual EGFR and VEGFR-2 inhibitors are of particular interest in cancer therapy.
In the same series of fused pyrazole derivatives, compound 9 , featuring a sulfonamide group with a p-methyl substituent, demonstrated dual EGFR and VEGFR-2 inhibition (VEGFR-2 IC50 = 0.21 µM).[5] The p-methyl group is believed to provide additional hydrophobic interactions within the VEGFR-2 active site.[5] The pyrazolopyrimidine 12 also exhibited dual activity (VEGFR-2 IC50 = 0.23 µM), with its carbonyl group and an additional NH group acting as hydrogen bond donors/acceptors.[5] Interestingly, the simple pyrazole derivative 11 with a free carbonyl group showed better VEGFR-2 inhibition (IC50 = 0.27 µM) than some of the more complex fused systems, highlighting that even minor modifications can significantly impact selectivity.[5]
| Compound | Core Structure | Key Substituents | VEGFR-2 IC50 (µM) | Reference |
| Erlotinib | Quinazoline | - | 0.20 | [5] |
| Sorafenib | Pyridine/Phenylurea | - | 0.03 | [5] |
| 9 | Pyrazole | p-methyl sulfonamide | 0.21 | [5] |
| 11 | Pyrazolone | Free carbonyl | 0.27 | [5] |
| 12 | Pyrazolopyrimidine | 6-oxo, NH | 0.23 | [5] |
Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibition:
-
Hydrophobic Interactions: The introduction of hydrophobic moieties, such as a p-methyl group on a terminal aromatic ring, can enhance binding to the VEGFR-2 active site.[5]
-
Hydrogen Bonding: The presence of both hydrogen bond donors (like NH) and acceptors (like C=O) is crucial for effective VEGFR-2 inhibition.[5]
-
Pharmacophore Elements: Effective VEGFR-2 inhibitors often consist of a hinge-binding moiety, a linker, and a hydrophobic region that occupies an allosteric site.[9]
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of protein kinases that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[10] Pyrazole-based compounds have been developed as potent CDK inhibitors.[4]
A study on 3-amino-1H-pyrazole-based kinase inhibitors revealed that small modifications to the pyrazole ring have significant effects on selectivity.[4] The attachment of alkyl residues to the pyrazole core tended to result in non-selective inhibitors.[4] In another study, a series of 4-amino-1H-pyrazoles were developed as covalent inhibitors of CDK14, a member of the understudied TAIRE family of kinases implicated in cancer.[11] This highlights the potential of pyrazole derivatives to be tailored for high potency and selectivity against specific CDK family members.
| Compound Class | Target | Key SAR Observation | Reference |
| 3-amino-1H-pyrazoles | CDKs | Alkyl substitutions on the pyrazole ring lead to reduced selectivity. | [4] |
| 4-amino-1H-pyrazoles | CDK14 | Covalent inhibition achieved through specific modifications. | [11] |
Structure-Activity Relationship (SAR) Insights for CDK Inhibition:
-
Substitution Pattern: The position and nature of substituents on the pyrazole ring are critical for determining selectivity among different CDK isoforms.[4]
-
Covalent Inhibition: The incorporation of reactive groups can lead to the development of covalent inhibitors with enhanced potency and duration of action.[11]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.
Protocol for EGFR Kinase Inhibition Assay
This protocol is based on a continuous-read kinase assay format.[12]
Materials:
-
Recombinant human EGFR kinase (WT or mutant)
-
ATP
-
Y12-Sox conjugated peptide substrate
-
1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds (pyrazole derivatives) dissolved in 50% DMSO
-
384-well, white, non-binding surface microtiter plate
-
Plate reader capable of monitoring fluorescence at λex360/λem485
Procedure:
-
Prepare 10X stocks of EGFR, 1.13X ATP, and Y12-Sox peptide substrate in 1X kinase reaction buffer.
-
Add 5 µL of the EGFR enzyme solution to each well of the 384-well plate.
-
Pre-incubate the enzyme for 30 minutes at 27°C with 0.5 µL of serially diluted test compounds in 50% DMSO.
-
Initiate the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well.
-
Monitor the reaction every 71 seconds for 30-120 minutes in a Synergy4 plate reader at λex360/λem485.
-
Analyze the progress curves for linear reaction kinetics.
-
Determine the initial velocity from the slope of a plot of relative fluorescence units versus time.
-
Plot the initial velocity against the inhibitor concentration to estimate the apparent IC50 value using a suitable software like GraphPad Prism.
Protocol for Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Test compounds (pyrazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of the pyrazole core.
Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.
Caption: The logical flow of a structure-activity relationship study.
Conclusion and Future Perspectives
Pyrazole derivatives have unequivocally established themselves as a versatile and highly fruitful scaffold for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide underscores the critical importance of nuanced structure-activity relationship studies in optimizing these molecules for specific therapeutic targets. The ability to systematically modify the pyrazole core and its substituents allows for the fine-tuning of inhibitory profiles, leading to compounds with improved efficacy and reduced off-target effects.
The clinical success of pyrazole-containing drugs, such as the multi-kinase inhibitor AT9283 which has entered phase I clinical trials, provides strong validation for the continued exploration of this chemical space.[13] Future research will likely focus on the development of next-generation pyrazole derivatives that can overcome acquired resistance to existing therapies, a significant challenge in oncology. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the design and discovery of novel pyrazole-based kinase inhibitors with superior pharmacological properties.
This guide serves as a valuable resource for researchers in the field, providing a framework for the rational design and evaluation of pyrazole derivatives as next-generation kinase inhibitors. The journey from a privileged scaffold to a life-saving therapeutic is a testament to the power of medicinal chemistry, and pyrazoles will undoubtedly continue to play a central role in this endeavor.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved from [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry. Retrieved from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. Retrieved from [Link]
- Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2025). Medicine in Drug Discovery.
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). PubMed. Retrieved from [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.). ACS Publications. Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. Retrieved from [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). National Institutes of Health. Retrieved from [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. Retrieved from [Link]
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]
-
Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2025). R Discovery. Retrieved from [Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (2019). PubMed. Retrieved from [Link]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). ResearchGate. Retrieved from [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved from [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Retrieved from [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (n.d.). ACS Publications. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Potential Mechanism of Action of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved therapeutics.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and potent enzyme inhibition.[1][4][5] The specific compound, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, combines this versatile pyrazole ring with an amino acid moiety. While detailed mechanistic studies for this exact molecule are not prevalent in publicly accessible literature, its structural features suggest a high potential for biological activity, likely through enzyme inhibition or receptor modulation.[6]
This guide provides a comparative framework for investigating the mechanism of action (MoA) of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. We will explore the most probable molecular targets based on evidence from structurally related pyrazole compounds and detail the experimental workflows required to elucidate its precise pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds based on this promising scaffold.
Part 1: Plausible Molecular Targets and Comparative Analysis
Based on extensive precedent in the literature, the pyrazole scaffold is a key pharmacophore for several classes of drug targets.[7][8] We will compare the potential MoA of our topic compound against two well-established mechanisms for pyrazole derivatives: kinase inhibition and G-protein coupled receptor (GPCR) antagonism.
Scenario A: Inhibition of Protein Kinases
The 4-aminopyrazole chemotype is found in several potent inhibitors of cyclin-dependent kinases (CDKs) and other kinases like p38 MAP Kinase.[9] These enzymes are critical regulators of cell cycle progression and inflammatory signaling, making them prime targets in oncology and immunology.
-
Comparative Compound: AT7519 , a multi-targeted kinase inhibitor containing a 4-aminopyrazole core, is known to potently inhibit several CDKs.[9]
-
Hypothesized Mechanism: 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, by virtue of its amino-pyrazole structure, may function as an ATP-competitive inhibitor. The pyrazole ring and its substituents could form key hydrogen bonds and hydrophobic interactions within the kinase ATP-binding pocket, similar to established inhibitors. The amino and carboxylic acid groups could provide additional interaction points, potentially conferring selectivity for specific kinases.[6]
Scenario B: Antagonism of GPCRs
High-throughput screening has identified the pyrazole-4-acetic acid substructure as a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2).[10][11] CRTh2 is a GPCR involved in allergic inflammation, making its antagonists valuable for treating conditions like asthma.
-
Comparative Compound: Setipiprant (ACT-129968) , while not a pyrazole itself, is a well-known CRTh2 antagonist whose discovery pathway and mechanism provide a blueprint for comparison. The core principle involves blocking the binding of the natural ligand, prostaglandin D2 (PGD2), to the receptor.
-
Hypothesized Mechanism: The pyrazole-acetic acid core of our topic compound could mimic the interactions of the natural ligand's carboxylic acid group within the CRTh2 binding site. The 1-methyl-pyrazole group would occupy a hydrophobic pocket, preventing receptor activation and downstream signaling cascades, such as calcium mobilization and cellular chemotaxis.
Comparative Data of Known Pyrazole-Based Inhibitors
To provide context, the following table summarizes the performance of representative pyrazole-containing molecules against their respective targets.
| Compound Class | Example Compound | Target(s) | Potency (Kᵢ or IC₅₀) | Reference |
| Kinase Inhibitors | AT7519 | CDK2 | 47 nM (IC₅₀) | [9] |
| RO3201195 | p38α MAPK | 15 nM (IC₅₀) | [9] | |
| Compound 15 | CDK2 | 5 nM (Kᵢ) | [12] | |
| Carbonic Anhydrase | Compound 19a | hCA IX / hCA XII | 5.4 nM (Kᵢ) for hCA XII | [9] |
| CRTh2 Antagonists | Pyrazole Series | CRTh2 | Low nanomolar inhibitors | [10] |
Part 2: Experimental Workflows for MoA Elucidation
To definitively determine the mechanism of action of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a systematic, multi-tiered experimental approach is required. The following protocols represent a self-validating system, moving from broad screening to specific target engagement and cellular effects.
Workflow 1: Target Class Identification
The initial step is to perform broad screening against panels of common drug targets to identify the most probable target class.
Caption: Workflow for initial target identification.
Step-by-Step Protocol:
-
Compound Preparation: Solubilize the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Panel Screening:
-
Kinase Panel: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™). The assay typically measures the inhibition of kinase activity via ATP consumption or substrate phosphorylation at a fixed compound concentration (e.g., 10 µM).
-
GPCR Panel: Submit the compound to a radioligand binding assay panel (e.g., Eurofins SafetyScreen™) to assess displacement of known ligands from a wide range of GPCRs.
-
-
Data Analysis: Analyze the percentage of inhibition or displacement for each target. Hits are typically defined as >50% inhibition/displacement.
-
Hypothesis Generation: Based on the most potent and selective hits, formulate a primary hypothesis for the compound's mechanism of action.
Workflow 2: Elucidating a Kinase Inhibition Mechanism
If the initial screen suggests kinase inhibition, the next steps are to confirm the target, determine potency, and establish the mode of inhibition.
Caption: Experimental workflow for kinase inhibitor validation.
Detailed Protocols:
1. Dose-Response (IC₅₀ Determination) Assay:
-
Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase's activity.
-
Methodology (e.g., ADP-Glo™ Kinase Assay):
-
Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions).
-
In a 384-well plate, add the recombinant target kinase, the appropriate substrate peptide, and ATP.
-
Add the diluted test compound to the wells and incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
2. Mechanism of Action (MoA) Study:
-
Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
-
Methodology:
-
Perform the kinase activity assay as described above.
-
Run the experiment using multiple, fixed concentrations of the test compound.
-
For each compound concentration, vary the concentration of ATP across a wide range (e.g., from 0.25x to 10x the Kₘ for ATP).
-
Measure the initial reaction velocity (V₀) for each condition.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk). An intersection on the y-axis is indicative of ATP-competitive inhibition.
-
3. Cellular Target Engagement Assay:
-
Objective: To confirm that the compound inhibits the target kinase within a cellular context.
-
Methodology (Western Blotting):
-
Select a cell line known to have an active signaling pathway involving the target kinase.
-
Treat the cells with increasing concentrations of the test compound for a specified time.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Probe with a second antibody for the total amount of the substrate protein as a loading control.
-
A dose-dependent decrease in the phosphorylated substrate signal indicates successful target engagement.
-
Conclusion
While the precise mechanism of action for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid requires empirical validation, its chemical structure strongly suggests it is a biologically active molecule. By drawing comparisons with well-characterized pyrazole derivatives, we can hypothesize that it likely functions as either a kinase inhibitor or a GPCR modulator. The experimental workflows detailed in this guide provide a robust, logical, and self-validating framework for elucidating its specific molecular target and mechanism. This systematic approach is essential for progressing novel chemical entities through the drug discovery pipeline and unlocking their full therapeutic potential.
References
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Patel, R., et al. (2016). Current status of pyrazole and its biological activities. Journal of Young Pharmacists. [Link]
-
MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. [Link]
-
PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]
-
MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]
-
Royal Society of Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. [Link]
-
Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
PubMed. (2013). 2-(1H-Pyrazol-4-yl)acetic Acids as CRTh2 Antagonists. PubMed. [Link]
-
Asian Journal of Chemistry. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. [Link]
-
Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
-
ResearchGate. (2025). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
PubMed. (1993). Pyrazole, an alcohol dehydrogenase inhibitor, has dual effects on N-methyl-D-aspartate receptors of hippocampal pyramidal cells: agonist and noncompetitive antagonist. PubMed. [Link]
-
PubMed. (2012). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | 195070-68-9 [smolecule.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 10. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Evolving Landscape of Pyrazole Analogs: A Comparative Guide to Structure-Activity Relationships
For Immediate Distribution
[City, State] – The pyrazole nucleus, a five-membered heterocyclic scaffold, stands as a cornerstone in modern medicinal chemistry, underpinning a wide array of FDA-approved drugs.[1][2][3][4] Its remarkable structural versatility allows for precise modifications, enabling the development of targeted therapies for a spectrum of diseases, from inflammatory disorders and infectious diseases to various forms of cancer.[1][2][5] This guide offers an in-depth comparison of pyrazole analogs, elucidating the critical structure-activity relationships (SAR) that govern their therapeutic efficacy. Authored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide a clear, actionable understanding of how structural modifications influence biological outcomes.
The Pyrazole Core: A Privileged Scaffold for Drug Design
The therapeutic potential of the pyrazole ring lies in its unique chemical architecture. As a privileged structure, it serves as a foundational framework for numerous drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the anticancer therapeutic Crizotinib.[6][7][8][9] The key to unlocking and optimizing the diverse bioactivities of pyrazole analogs lies in understanding how substitutions at different positions on the ring—N1, C3, C4, and C5—impact their interaction with biological targets.[9][10]
The strategic addition, removal, or modification of functional groups on this core scaffold is a fundamental aspect of rational drug design, allowing chemists to fine-tune the pharmacological profile of new derivatives.[9] This guide will explore these relationships across three major therapeutic areas: anti-inflammatory, antimicrobial, and anticancer activities.
Caption: General pyrazole scaffold highlighting key positions for substitution.
Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Enzymes
Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably exemplified by Celecoxib, a selective COX-2 inhibitor.[8][11] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase enzymes, which are key to the inflammatory pathway. The selectivity for COX-2 over COX-1 is a critical therapeutic goal, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[8]
Structure-Activity Relationship Insights:
The anti-inflammatory efficacy of pyrazole analogs is heavily influenced by the nature of the substituents at the N1, C3, and C5 positions.[8][10]
-
N1-Aryl Substitution: The presence of a substituted phenyl ring at the N1 position is crucial. For Celecoxib, this is a 4-sulfamoylphenyl group, which is essential for its potent and selective COX-2 inhibition.[8] This group fits into a specific hydrophilic side pocket of the COX-2 active site.
-
C3 Substitution: A trifluoromethyl (-CF3) group at the C3 position, as seen in Celecoxib, contributes significantly to its activity.[8][12]
-
C5-Aryl Substitution: A p-tolyl group at the C5 position further enhances the binding affinity within the hydrophobic channel of the COX-2 enzyme.[8]
In a comparative study of novel pyrazole analogs, compound 4 , featuring a 4-nitrophenyl group, demonstrated superior anti-inflammatory activity compared to the standard drug, Diclofenac sodium.[6] This highlights the potent effect of electron-withdrawing groups on the phenyl ring attached to the pyrazole core.
Comparative Performance of Anti-inflammatory Pyrazole Analogs
| Compound ID | Ar Substituent (at C4-linked methyl) | % Activity (Inhibition of Paw Edema) | Reference |
| 1 | –H | 66.0% | [6] |
| 2 | –Cl | 67.8% | [6] |
| 3 | –OH | 42.8% | [6] |
| 4 | –NO2 | 82.1% | [6] |
| 5 | –OCH3 | 32.1% | [6] |
| 6 | –N(CH3)2 | 26.7% | [6] |
| Standard | Diclofenac Sodium | 75.0% | [6] |
Causality Behind Experimental Choices: The histamine-induced paw edema model in rats is a standard and reliable in vivo assay for screening acute anti-inflammatory activity.[6] Histamine is a primary mediator of the initial phase of inflammation. By measuring the reduction in paw volume after administration of the test compounds, researchers can directly quantify their ability to suppress this inflammatory response. The choice of Diclofenac sodium as a standard provides a clinically relevant benchmark for evaluating the potency of the novel analogs.[6]
Experimental Protocol: Histamine-Induced Rat Paw Edema Assay
This protocol is a self-validating system for assessing acute anti-inflammatory activity.
-
Animal Preparation: Albino rats (150g) are divided into groups (n=5). Animals are fasted overnight with free access to water.
-
Control Group: Administer the vehicle (e.g., 0.5% carboxy methyl cellulose solution) orally.
-
Standard Group: Administer a standard anti-inflammatory drug (e.g., Diclofenac sodium, 10 mg/kg) orally.
-
Test Groups: Administer the synthesized pyrazole analogs (10 mg/kg) orally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% histamine solution into the sub-plantar region of the left hind paw of each rat.
-
Measurement: Measure the paw volume immediately before the histamine injection (0 hr) and again 3 hours after, using a plethysmometer.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the test group.[6]
Antimicrobial Activity: Disrupting Essential Bacterial and Fungal Processes
The pyrazole scaffold is a versatile core for developing novel antimicrobial agents, acting against a broad spectrum of bacteria and fungi.[6][7] These compounds often exert their effects by disrupting essential cellular processes, such as cell wall synthesis or enzymatic activity.[13][14]
Structure-Activity Relationship Insights:
The antimicrobial potency of pyrazole derivatives is highly dependent on the specific substitutions around the core ring.
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of specific functional groups can dramatically alter activity. For instance, a hydroxyl (-OH) group on the phenyl ring (Compound 3 ) led to exceptional activity against Gram-negative E. coli.[6] Conversely, a chloro (-Cl) group (Compound 2 ) resulted in high antifungal activity against A. niger.[6]
-
Influence of Side Chains: The presence of a carbothiohydrazide moiety has been shown to increase antimicrobial activity, likely due to its ability to chelate metal ions essential for microbial enzyme function.[13]
-
Nitro Group Importance: A nitro substituent at the C4 position of the pyrazole ring has been shown to significantly enhance antibacterial activity.[7]
Comparative Performance of Antimicrobial Pyrazole Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency, for selected pyrazole analogs. A lower MIC value indicates higher efficacy.
| Compound ID | Ar Substituent | Target Organism | MIC (μg/mL) | Reference |
| 3 | –OH | E. coli | 0.25 | [6] |
| 4 | –NO2 | S. epidermidis | 0.25 | [6] |
| 2 | –Cl | A. niger | 1 | [6] |
| 3 | –OH | M. audouinii | 0.5 | [6] |
| Standard | Ciprofloxacin | E. coli | 0.5 | [6] |
| Standard | Clotrimazole | A. niger | 2 | [6] |
Causality Behind Experimental Choices: The broth microdilution method is a gold-standard, quantitative technique for determining the MIC of an antimicrobial agent.[15][16] It provides a more precise measure of potency compared to diffusion assays. By testing a range of serial dilutions, this method accurately identifies the lowest concentration of the compound that completely inhibits visible microbial growth, offering a robust metric for comparing the efficacy of different analogs.[16]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a reliable system for quantifying antimicrobial potency.
-
Preparation of Inoculum: Culture the test microorganism (e.g., E. coli, S. aureus) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[17]
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth).[6][16][17] Concentrations may range from 64 µg/mL down to 0.5 µg/mL or lower.[6]
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[6][16]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth.[13][16]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting Key Signaling Pathways
Pyrazole derivatives have emerged as potent anticancer agents, with their mechanism of action often involving the inhibition of critical cellular targets like protein kinases (e.g., EGFR, VEGFR-2, CDK).[18] The ability to selectively inhibit these targets in cancer cells while sparing normal cells is a key focus of drug development.[18]
Structure-Activity Relationship Insights:
The anticancer activity of pyrazole analogs is intricately linked to the substituents on both the pyrazole and associated phenyl rings.
-
Halogenation: The introduction of halogen atoms (F, Cl, Br) on phenyl rings attached to the pyrazole core often enhances anticancer activity.[7] This is attributed to improved lipophilicity and receptor binding affinity.[7] For example, brominated analogs have shown high biological potency, though chlorinated and fluorinated versions may be preferred for further development due to lower potential toxicity.[7]
-
Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as pyrazolopyrimidines, can lead to compounds with potent inhibitory activity against various cancer-related targets.[18]
-
Specific Substitutions for Kinase Inhibition: The design of pyrazole-based kinase inhibitors often involves tailoring substituents to fit into the ATP-binding pocket of the target kinase, thereby blocking its activity and halting downstream signaling pathways that promote cell proliferation.[18]
Comparative Performance of Anticancer Pyrazole Analogs
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The table below compares the IC50 values of different pyrazole analogs against various cancer cell lines.
| Compound Class | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| Selanyl-1H-pyrazole | Alkylated selanyl group | HepG2 (Liver) | 15.98 | [18] |
| Selenolo[2,3-c]pyrazole | Fused selenophene ring | HepG2 (Liver) | 13.85 | [18] |
| Pyrazole-benzimidazole hybrid | 4-nitro group, halogenated phenyl | HEp-2 (Epithelial) | Varies | [7] |
| Pyrazole-thiazole hybrid | Thiazole ring attached | HCT116 (Colon) | 0.39 | [1] |
Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable colorimetric method for assessing cell viability and cytotoxicity.[19] The assay's principle rests on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a robust, quantitative measure of how effectively a compound inhibits cell proliferation, allowing for the accurate determination of IC50 values.[20]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a self-validating system for determining the IC50 of anticancer compounds.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[20][21]
Caption: Pyrazole analogs can inhibit cancer cell growth by blocking kinase activity.
Conclusion
The pyrazole scaffold remains a highly productive platform in the quest for novel therapeutics. The extensive body of research clearly demonstrates that targeted modifications to this core structure can yield potent and selective agents against a wide range of diseases. For anti-inflammatory applications, the focus remains on optimizing substitutions to enhance COX-2 selectivity. In the antimicrobial field, strategic placement of functional groups like hydroxyls and nitro moieties can confer high potency against specific pathogens. For anticancer drug development, the rational design of pyrazole analogs to inhibit key kinases and other cancer-related targets continues to be a promising avenue. The experimental data and protocols presented in this guide underscore the importance of a systematic approach to SAR studies, providing a solid foundation for the future design and discovery of next-generation pyrazole-based drugs.
References
-
Arun, Y., Ashok, P., & Varma, R. L. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Korean Chemical Society, 60(3), 219-226. Available at: [Link]
-
Marinescu, M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1272. Available at: [Link]
-
Alam, M. A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 16(5), 738. Available at: [Link]
-
Tsuchida, S., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 15(6), 9639-9646. Available at: [Link]
-
Wermuth, C. G. (2006). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Bioorganic & Medicinal Chemistry Letters, 16(1), 22-26. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem Compound Database. Available at: [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available at: [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF. Available at: [Link]
-
Koperniku, A., et al. (2020). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. Molecules, 25(17), 3844. Available at: [Link]
-
El-Sayed, W. A., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Journal of Chemistry, 2019, 5470128. Available at: [Link]
-
Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2322-2331. Available at: [Link]
-
Singh, N., et al. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. World Journal of Pharmaceutical Research, 13(2), 1166-1188. Available at: [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis and Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available at: [Link]
-
Al-Hourani, B. J., et al. (2011). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & Medicinal Chemistry, 19(11), 3437-3444. Available at: [Link]
-
Jones, R. N., & Fuchs, P. C. (1976). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Current Microbiology, 1(1), 51-54. Available at: [Link]
-
Castillo, J. C., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Organic & Biomolecular Chemistry, 22(1), 25-42. Available at: [Link]
-
Singh, S., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2020). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 63(12), 6348-6362. Available at: [Link]
-
Elmaaty, A. A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Inflammation Research, 17, 1-15. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. PubMed Central. Available at: [Link]
-
Patel, R. B., et al. (2012). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 22(13), 4232-4236. Available at: [Link]
-
Lathwal, E., et al. (2024). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. Current Organic Synthesis, 21(1), 1-20. Available at: [Link]
-
Clinical and Medical Microbiology. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Official Journal of the Interregional Association for Clinical Microbiology and Antimicrobial Chemotherapy. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. RSC Publishing. Available at: [Link]
-
Recent Journal of Pharmaceutical and Biological Research. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. 23(1), 39-51. Available at: [Link]
-
Tu, G., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3169. Available at: [Link]
-
ResearchGate. (2020). How do I find the IC50 and best drug treatment time for anticancer drug?. Available at: [Link]
-
de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 639947. Available at: [Link]
-
Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]
-
Khan, A. A., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Pharmaceuticals, 17(1), 121. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(7), 1269-1284. Available at: [Link]
-
Wikipedia. (n.d.). Broth microdilution. Available at: [Link]
-
Cheng, C. Y., & Prusoff, W. H. (1973). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Biochemical Pharmacology, 22(23), 3099-3108. Available at: [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]
-
Journal of Chemical Health Risks. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. 15(1). Available at: [Link]
-
International Journal of Scholarly Research in Chemistry and Pharmacy. (2023). Pyrazoles as anticancer agents: Recent advances. 3(2), 13-22. Available at: [Link]
-
ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. Available at: [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meddocsonline.org [meddocsonline.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ww2.amstat.org [ww2.amstat.org]
A Comparative Efficacy Analysis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid and Related Pyrazole-Based Compounds
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Several commercially successful drugs, such as the anti-inflammatory agent Celecoxib and various kinase inhibitors, are based on this privileged structure.[1][2]
This guide focuses on 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid , a compound of interest due to its unique combination of an amino acid moiety and a pyrazole core. While specific experimental data on this particular compound is limited in publicly available literature, its structural features suggest potential for biological activity. This guide will, therefore, provide a comparative analysis of its potential efficacy by examining well-characterized, structurally related pyrazole-containing compounds in key therapeutic areas: kinase inhibition and anti-inflammatory action. By understanding the structure-activity relationships (SAR) of established compounds, we can infer the potential of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid and guide future research directions.
Kinase Inhibition: A Potential Avenue for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has been successfully exploited in the design of potent kinase inhibitors.
Comparative Compound: AT7519 - A Multi-Cyclin-Dependent Kinase (CDK) Inhibitor
AT7519 is a potent, small-molecule inhibitor of multiple CDKs, including CDK1, 2, 4, 5, and 9.[3] Its pyrazole core plays a critical role in its binding to the ATP-binding pocket of these kinases. The structure of AT7519, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, highlights key pharmacophoric features.[4]
Mechanism of Action of AT7519:
AT7519 competitively inhibits the binding of ATP to CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[3] The pyrazole ring acts as a scaffold, presenting the substituents in the correct orientation for interaction with the kinase domain.
Mechanism of AT7519 as a CDK inhibitor.
Structure-Activity Relationship (SAR) and Potential of the Target Compound
The efficacy of pyrazole-based kinase inhibitors is heavily dependent on the nature and position of substituents on the pyrazole ring.[5] For AT7519, the carboxamide and dichlorobenzoylamino groups are crucial for its potent inhibitory activity.[6]
Comparative Analysis:
| Feature | 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | AT7519 | Analysis of Potential |
| Core | 1-methyl-1H-pyrazole | 1H-pyrazole | The N-methylation in the target compound may influence solubility and metabolic stability. |
| Substitution at C4 | Acetic acid with an amino group | 2,6-dichlorobenzoylamino | The amino-acetic acid moiety is significantly different and may target different kinases or have a different binding mode. The carboxylic acid could form hydrogen bonds with the kinase hinge region. |
| Substitution at C3/C5 | Unsubstituted | Carboxamide | The lack of a bulky substituent at the C3/C5 position may result in lower potency compared to AT7519. |
Based on this SAR analysis, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid possesses a scaffold with the potential for kinase inhibition. However, its substitution pattern suggests that it would likely have a different target profile and potentially lower potency than highly optimized inhibitors like AT7519. The presence of the amino acid functionality could be exploited to achieve selectivity for certain kinase families.
Anti-inflammatory Activity: A Second Potential Application
Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation. A key target for many NSAIDs is the cyclooxygenase (COX) enzyme.
Comparative Compound: Celecoxib - A Selective COX-2 Inhibitor
Celecoxib is a well-known NSAID that selectively inhibits the COX-2 enzyme, which is inducible and plays a major role in the inflammatory response.[7] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The chemical structure of Celecoxib is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[7]
Mechanism of Action of Celecoxib:
Celecoxib binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[8] The trifluoromethyl group on the pyrazole ring is crucial for its selective binding to COX-2.[1]
Mechanism of Celecoxib as a COX-2 inhibitor.
Structure-Activity Relationship (SAR) and Potential of the Target Compound
The diaryl-substituted pyrazole is a key feature of many selective COX-2 inhibitors. The substituents on the phenyl rings and the pyrazole core determine the potency and selectivity.[9]
Comparative Analysis:
| Feature | 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | Celecoxib | Analysis of Potential |
| Core | 1-methyl-1H-pyrazole | 1H-pyrazole | The core scaffold is similar. |
| Substitution at C4 | Acetic acid with an amino group | Unsubstituted | The acetic acid moiety is a common feature in many traditional NSAIDs (e.g., ibuprofen, diclofenac) and could interact with the active site of COX enzymes. |
| Aryl Substituents | None | 4-methylphenyl and 4-sulfonamidophenyl | The absence of the bulky aryl groups, particularly the sulfonamide moiety which is critical for COX-2 selectivity, suggests that the target compound is unlikely to be a potent and selective COX-2 inhibitor like Celecoxib. |
While 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid lacks the key structural motifs for high COX-2 selectivity, the presence of the acetic acid group suggests it might exhibit non-selective COX inhibition, similar to traditional NSAIDs. Further investigation would be required to determine its potency and selectivity profile.
Antimicrobial Potential: An Emerging Area for Pyrazole Derivatives
Recent research has highlighted the potential of pyrazole derivatives as antimicrobial agents.[10] The mechanism of action can vary, but often involves the disruption of essential cellular processes in bacteria and fungi.[11]
Structure-Activity Relationship in Pyrazole-Based Antimicrobials
The antimicrobial activity of pyrazole derivatives is highly dependent on the substitution pattern. For instance, the presence of a nitro group or electron-withdrawing groups on an attached phenyl ring can enhance antibacterial and antifungal activity.[11][12] The incorporation of a carbothiohydrazide moiety has also been shown to increase antimicrobial efficacy.[10]
Given that 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a relatively simple pyrazole derivative, its intrinsic antimicrobial activity may be modest. However, it serves as an excellent starting point for the synthesis of more complex derivatives with potentially enhanced antimicrobial properties. The amino and carboxylic acid groups provide convenient handles for further chemical modification.
Experimental Protocols
Hypothetical Synthesis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
This multi-step synthesis could be approached as follows, based on general pyrazole synthesis methodologies:[13]
-
Synthesis of a Pyrazole Aldehyde Precursor: A suitable starting material, such as a diketone, can be reacted with a hydrazine to form the pyrazole ring, followed by functional group manipulation to introduce an aldehyde at the 4-position.
-
Strecker Synthesis: The pyrazole aldehyde can then be subjected to a Strecker synthesis. This involves reaction with an amine source (e.g., ammonia) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile.
-
Hydrolysis: The final step is the hydrolysis of the α-aminonitrile under acidic or basic conditions to yield the desired α-amino acid, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Hypothetical synthesis workflow.
In Vitro Kinase Inhibition Assay
-
Kinase and Substrate Preparation: Recombinant human kinase (e.g., CDK2/Cyclin A) and a suitable substrate (e.g., a peptide with a phosphorylation site) are prepared in an appropriate assay buffer.
-
Compound Preparation: 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is dissolved in DMSO to create a stock solution, which is then serially diluted.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound at various concentrations.
-
Detection: The extent of phosphorylation is measured, typically using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
In Vitro COX Inhibition Assay
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
-
Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.
-
Detection: The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA).
-
Data Analysis: The IC50 values for both COX-1 and COX-2 are determined, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Standardized suspensions of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) are prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion and Future Directions
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a structurally intriguing molecule that combines the privileged pyrazole scaffold with an amino acid functionality. While direct experimental evidence of its efficacy is currently lacking, a comparative analysis based on the well-established structure-activity relationships of related pyrazole-based compounds provides valuable insights into its potential.
-
As a Kinase Inhibitor: Its potential is plausible, though it would likely require significant optimization to achieve the potency and selectivity of compounds like AT7519. The amino acid moiety could be a key feature to exploit for novel kinase targetin.
-
As an Anti-inflammatory Agent: It is unlikely to be a potent and selective COX-2 inhibitor in the same class as Celecoxib due to the absence of key structural features. However, it may possess non-selective COX inhibitory activity.
-
As an Antimicrobial Agent: In its current form, it may have modest activity, but it represents a valuable starting point for the synthesis of more complex and potentially more potent antimicrobial pyrazole derivatives.
Ultimately, the true efficacy of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can only be determined through rigorous experimental investigation. The protocols outlined in this guide provide a framework for such studies. The synthesis and subsequent biological screening of this compound and its derivatives are warranted to fully explore its therapeutic potential.
References
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Celecoxib. (2023, July 24). In StatPearls. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007, November 15). Journal of Medicinal Chemistry, 50(23), 5745-5755. [Link]
-
Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. (2008, April 17). Journal of Medicinal Chemistry, 51(8), 2434-2441. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2021, July 1). Molecules, 26(13), 4035. [Link]
-
A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. (2011, February 16). Annals of Oncology, 22(8), 1935-1941. [Link]
-
Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. (2013, January 1). European Journal of Medicinal Chemistry, 63, 535-544. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022, January 5). Molecules, 27(1), 330. [Link]
-
Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. (2025). ChemRxiv. [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. (2008, January 24). Journal of Medicinal Chemistry, 51(3), 539-548. [Link]
-
AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. (2011, October 1). Molecular Cancer Therapeutics, 10(10), 1856-1866. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019, December 20). Journal of Medicinal Chemistry, 63(1), 184-204. [Link]
-
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013, March 22). Current Organic Synthesis, 10(2), 298-311. [Link]
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983, July 5).
-
4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2021, July 1). Molecules, 26(13), 4035. [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014, May 6). European Journal of Medicinal Chemistry, 79, 356-365. [Link]
-
Synthesis and anti-inflammatory activity of celecoxib like compounds. (2013, March 22). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 335-342. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2020, January 1). ChemMedChem, 15(2), 199-210. [Link]
- Synthesis of new 5-N-pyrazolyl amino acids, pyrazolopyrimidines and pyrazolopyridines derivatives. (2000). Acta Chimica Slovenica, 47(2), 187-203.
-
AT-7519. (n.d.). Patsnap Synapse. Retrieved January 27, 2026, from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023, July 1). International Journal of Molecular Sciences, 24(13), 11059. [Link]
-
Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. (2024, May 1). Molecules, 29(9), 2095. [Link]
-
Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2021). Letters in Applied NanoBioScience, 10(4), 2795-2803. [Link]
Sources
- 1. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide | C16H17Cl2N5O2 | CID 11338033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid: A Comparative Guide for Neuropharmacological Research
This guide provides a comprehensive framework for the in vivo validation of the novel amino acid derivative, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Given the nascent stage of research on this compound, this document establishes a scientifically grounded, hypothetical testing strategy. By drawing parallels with well-characterized N-methyl-D-aspartate (NMDA) receptor modulators, we offer a robust roadmap for researchers, scientists, and drug development professionals to elucidate its potential therapeutic effects.
Introduction: The Rationale for In Vivo Characterization
The structural architecture of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, featuring a pyrazole-substituted alpha-amino acid, suggests a potential interaction with excitatory amino acid pathways in the central nervous system (CNS). Specifically, the NMDA receptor, a critical player in synaptic plasticity, learning, and memory, presents a plausible biological target.[1] Dysregulation of NMDA receptor signaling is implicated in a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[1]
This guide will compare the proposed in vivo validation of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid with two clinically relevant NMDA receptor modulators:
-
Memantine: An uncompetitive, low-to-moderate affinity NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[2][3]
-
Ketamine: A non-competitive NMDA receptor antagonist utilized as an anesthetic and, more recently, as a rapid-acting antidepressant.[4][5][6]
By juxtaposing the known in vivo profiles of these established drugs with a proposed profile for our target compound, we aim to provide a comprehensive preclinical evaluation strategy.
Hypothesized Mechanism of Action
We hypothesize that 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid acts as a modulator of the NMDA receptor. The pyrazole moiety may interact with allosteric sites, while the amino acid backbone could engage with the glutamate or glycine binding sites. The nature of this modulation—whether it is agonistic, antagonistic, or allosteric—is a key question to be addressed through in vivo studies.
Caption: Hypothesized modulation of the NMDA receptor signaling pathway.
In Vivo Validation Methodologies: A Step-by-Step Approach
A tiered approach to in vivo validation is recommended, beginning with acute toxicity and progressing to more complex behavioral and pharmacodynamic assessments.
Acute Toxicity and Safety Pharmacology
The initial in vivo studies should establish the safety profile of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.[7][8]
Experimental Protocol: Single-Dose Acute Toxicity Study
-
Animal Model: Male and female healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Grouping: A control group receiving vehicle and at least three dose groups (low, medium, high) of the test compound. The doses should be selected based on any available in vitro cytotoxicity data.
-
Administration: A single administration via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).
-
Observation Period: Animals are closely monitored for clinical signs of toxicity and mortality for at least 14 days.
-
Parameters Monitored:
-
Clinical signs (e.g., changes in posture, activity, breathing).
-
Body weight changes.
-
Food and water consumption.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and major organs are subjected to histopathological examination.
-
Behavioral Phenotyping: Assessing CNS Effects
Based on the hypothesized NMDA receptor modulation, a battery of behavioral tests should be employed to characterize the compound's effects on cognition, anxiety, and locomotion.
Caption: A representative workflow for behavioral phenotyping in rodents.
Experimental Protocol: Novel Object Recognition (NOR) Test
This test assesses short-term recognition memory, a cognitive function known to be modulated by NMDA receptor activity.[9]
-
Apparatus: A square open-field box.
-
Habituation: Mice are individually habituated to the empty box for 10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: On the test day, two identical objects are placed in the box, and the mouse is allowed to explore them for a set period (e.g., 10 minutes).
-
Retention Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 hour).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the box, and the time spent exploring each object is recorded for 5 minutes.
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Comparative Efficacy and Safety
The following tables summarize the known in vivo effects of Memantine and Ketamine, providing a benchmark against which to evaluate the data obtained for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Table 1: Comparative Effects on Cognition and Behavior
| Parameter | 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | Memantine | Ketamine |
| Cognition | Hypothesized to improve cognitive deficits in models of neurodegeneration. | Improves spatial and recognition memory in some animal models of Alzheimer's disease.[10] | Induces transient cognitive deficits, mimicking symptoms of psychosis.[4] |
| Locomotor Activity | To be determined. Potential for minimal effects at therapeutic doses. | Does not significantly alter spontaneous locomotion at therapeutic doses.[10] | Induces hyperlocomotion at sub-anesthetic doses.[11] |
| Anxiety-like Behavior | To be determined. | Variable effects reported. | Can induce anxiolytic or anxiogenic effects depending on the dose and model. |
| Psychotomimetic Effects | Hypothesized to be low, assuming a mechanism distinct from channel blockade. | Low potential for psychotomimetic effects. | Induces psychotomimetic-like behaviors in rodents.[4] |
Table 2: Comparative Safety and Tolerability
| Parameter | 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | Memantine | Ketamine |
| Acute Toxicity | To be determined via single-dose toxicity studies. | Relatively low acute toxicity. | Higher acute toxicity, with potential for respiratory depression at high doses. |
| Common Side Effects (Clinical) | To be determined. | Dizziness, headache, confusion, and constipation.[12] | Dissociation, hallucinations, increased blood pressure, and nausea. |
| Neurotoxicity | To be determined. A key parameter to assess via histopathology. | Chronic administration may have both neuroprotective and neurotoxic effects in animal models.[13] | Can be neurotoxic at high or repeated doses, particularly during neurodevelopment.[14] |
Discussion and Future Directions
The in vivo validation of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid will be a critical step in determining its therapeutic potential. The proposed comparative framework, using Memantine and Ketamine as benchmarks, provides a rigorous approach to characterizing its pharmacological profile.
Key future experiments should include:
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Target engagement studies: To confirm direct binding to and modulation of the NMDA receptor in vivo.
-
Chronic dosing studies: To evaluate the long-term efficacy and safety of the compound in relevant disease models.
-
Mechanism of action studies: To elucidate the specific binding site and the nature of the modulation (e.g., competitive vs. non-competitive antagonism, positive or negative allosteric modulation).
By systematically addressing these questions, the scientific community can build a comprehensive understanding of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid and its potential as a novel therapeutic agent for neurological and psychiatric disorders.
References
-
A juvenile mouse model of anti-N-methyl-D-aspartate receptor encephalitis by active immunization. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]
-
Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. (2023). MDPI. Retrieved January 27, 2026, from [Link]
-
Anti-NMDA Receptor Encephalitis: A Narrative Review. (2023). MDPI. Retrieved January 27, 2026, from [Link]
-
Optimizing animal models of autoimmune encephalitis using active immunization. (2023). Frontiers in Immunology, 14. Retrieved January 27, 2026, from [Link]
- NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. (2023). Biomedicines, 11(10), 2686.
-
Effect of Ketamine on Limbic GABA and Glutamate: A Human In Vivo Multivoxel Magnetic Resonance Spectroscopy Study. (2020). Frontiers in Psychiatry, 11. Retrieved January 27, 2026, from [Link]
- Bannerman, D. M., et al. (2024). Behavioral Analysis of NMDAR Function in Rodents: Tests of Long-Term Spatial Memory. Methods in Molecular Biology, 2759, 109-138.
- In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2023). International Journal of Molecular Sciences, 24(13), 11119.
- In Vivo Evidence for Functional NMDA Receptor Blockade by Memantine in Rat Hippocampal Neurons. (2008). Neurochemical Research, 33(10), 2071-2076.
- NMDA receptor modulation by Esculetin: Investigating behavioral, biochemical and neurochemical effects in schizophrenic mice model. (2023). Biomedicine & Pharmacotherapy, 165, 115169.
- Effects of Memantine on Neuronal Structure and Conditioned Fear in the Tg2576 Mouse Model of Alzheimer's Disease. (2008). Neuropsychopharmacology, 33(9), 2181-2191.
- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). Pharmaceuticals, 16(11), 1540.
-
Effect of Ketamine on Limbic GABA and Glutamate: A Human In Vivo Multivoxel Magnetic Resonance Spectroscopy Study. (2020). Frontiers in Psychiatry, 11. Retrieved January 27, 2026, from [Link]
- The Cardioprotective Potential of Marine Venom and Toxins. (2023). Marine Drugs, 21(12), 611.
-
Pregnanolone Glutamate, a Novel Use-Dependent NMDA Receptor Inhibitor, Exerts Antidepressant-Like Properties in Animal Models. (2018). Frontiers in Cellular Neuroscience, 12. Retrieved January 27, 2026, from [Link]
- Pharmacodynamics of Memantine: An Update. (2007). Current Neuropharmacology, 5(3), 147-154.
- In vivo evidence for NMDA receptor-mediated excitotoxicity in a murine genetic model of Huntington disease. (2009). The Journal of Neuroscience, 29(10), 3317-3322.
-
In vivo toxicity study: Topics by Science.gov. (n.d.). Retrieved January 27, 2026, from [Link]
- The effects of ketamine on prefrontal glutamate neurotransmission in healthy and depressed subjects. (2021).
-
Ketamine: Neuroprotective or Neurotoxic? (2021). Frontiers in Molecular Neuroscience, 14. Retrieved January 27, 2026, from [Link]
-
Memantine (Oral Route) Side Effects. (2024). Mayo Clinic. Retrieved January 27, 2026, from [Link]
-
Clinical Study to Evaluate Safety and Efficacy of Amino Acid in Healthy Individuals. (2022). ClinicalTrials.gov. Retrieved January 27, 2026, from [Link]
- Behavioral Deficits in Adolescent Mice after Sub-Chronic Administration of NMDA during Early Stage of Postnatal Development. (2022). Experimental Neurobiology, 31(4), 251-260.
- EFFECTS OF LONG-TERM MEMANTINE ON MEMORY AND NEUROPATHOLOGY IN TS65DN MICE, A MODEL FOR DOWN SYNDROME. (2010). Behavioural Brain Research, 214(2), 328-335.
-
NMDAR Modulators. (n.d.). The Liotta Research Group. Retrieved January 27, 2026, from [Link]
-
In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. Retrieved January 27, 2026, from [Link]
-
NMDA receptor modulation as a novel therapeutic mechanism in Huntington's disease. (2022). VJNeurology. Retrieved January 27, 2026, from [Link]
Sources
- 1. NMDAR Modulators – The Liotta Research Group [liottaresearch.org]
- 2. In vivo evidence for functional NMDA receptor blockade by memantine in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Ketamine on Limbic GABA and Glutamate: A Human In Vivo Multivoxel Magnetic Resonance Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effect of Ketamine on Limbic GABA and Glutamate: A Human In Vivo Multivoxel Magnetic Resonance Spectroscopy Study [frontiersin.org]
- 7. vivo toxicity study: Topics by Science.gov [science.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. Frontiers | A juvenile mouse model of anti-N-methyl-D-aspartate receptor encephalitis by active immunization [frontiersin.org]
- 10. EFFECTS OF LONG-TERM MEMANTINE ON MEMORY AND NEUROPATHOLOGY IN TS65DN MICE, A MODEL FOR DOWN SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pregnanolone Glutamate, a Novel Use-Dependent NMDA Receptor Inhibitor, Exerts Antidepressant-Like Properties in Animal Models [frontiersin.org]
- 12. Memantine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Effects of Memantine on Neuronal Structure and Conditioned Fear in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Ketamine: Neuroprotective or Neurotoxic? [frontiersin.org]
A Researcher's Guide to the Development and Cross-Reactivity Profiling of Antibodies for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Understanding the Target: 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is an amino acid derivative featuring a pyrazole ring.[1] Its unique structure, combining an amino group, a pyrazole ring, and an acetic acid functional group, makes it a molecule of interest in medicinal chemistry.[1] It serves as a building block for synthesizing potentially therapeutic compounds with antimicrobial, anti-inflammatory, or anticancer properties.[1] The development of specific antibodies is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling the quantification of the compound and its metabolites in biological matrices.
The Hapten-Carrier Principle: Making the Invisible, Visible to the Immune System
Small molecules like 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid are generally not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, a process central to the production of anti-hapten antibodies.
Hapten Design and Carrier Conjugation
The structure of the hapten-carrier conjugate is critical for generating a specific antibody response. The choice of the conjugation site on the hapten and the type of linker used can significantly influence the specificity of the resulting antibodies. For 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, the primary amine or the carboxylic acid group are the most likely conjugation points.
A common and effective method for this conjugation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This "zero-length" crosslinker facilitates the formation of a stable amide bond between a carboxyl group on one molecule and a primary amine on another.
Experimental Protocol: EDC/NHS Conjugation of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid to a Carrier Protein
This protocol outlines the steps for conjugating the hapten to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.
Materials:
-
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (Hapten)
-
Carrier Protein (KLH or BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Carrier Protein Preparation: Dissolve 10 mg of the carrier protein in 2 mL of Conjugation Buffer.
-
Hapten Preparation: Dissolve 5 mg of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in 1 mL of Conjugation Buffer.
-
Activation of Hapten:
-
Add 2 mg of EDC and 3 mg of Sulfo-NHS to the hapten solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl group of the hapten.
-
-
Conjugation:
-
Immediately add the activated hapten solution to the carrier protein solution.
-
React for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Purification: Remove unconjugated hapten and crosslinking reagents by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the hapten-to-carrier protein ratio using methods such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance spectrum.
Antibody Production: Generating the Molecular Probes
Once the immunogenic conjugate is prepared, it can be used to immunize host animals to produce either polyclonal or monoclonal antibodies.
-
Polyclonal Antibodies: Produced by immunizing animals (e.g., rabbits, goats) and collecting the serum containing a heterogeneous mixture of antibodies that recognize different epitopes on the hapten.
-
Monoclonal Antibodies: Produced by immunizing mice and fusing their antibody-producing spleen cells with myeloma cells to create hybridomas. Each hybridoma clone produces a single type of antibody that recognizes a specific epitope.
The choice between polyclonal and monoclonal antibodies depends on the application. Polyclonal antibodies are generally less expensive and faster to produce, while monoclonal antibodies offer higher specificity and lot-to-lot consistency.
The Litmus Test: Assessing Cross-Reactivity
Cross-reactivity is the binding of an antibody to molecules other than the target antigen. For antibodies against small molecules, this is a critical parameter to evaluate, as structurally similar compounds can lead to false-positive results in immunoassays.
Identifying Potential Cross-Reactants
A thorough analysis of the structure of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is the first step in identifying potential cross-reactants. These can include:
-
Metabolites: If the metabolism of the target compound is known, its major metabolites should be synthesized and tested.
-
Structural Analogs: Other pyrazole-containing compounds, especially those with similar side chains, are prime candidates for cross-reactivity.
-
Precursors and Related Compounds: Molecules used in the synthesis of the target compound or other structurally related amino acids.
Table 1: Potential Cross-Reactants for Antibodies against 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
| Compound Name | Structure | Rationale for Testing |
| 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | Lacks the alpha-amino group | Assesses the importance of the amino group for antibody recognition. |
| 2-amino-2-(1H-pyrazol-4-yl)acetic acid | Lacks the N-methyl group on the pyrazole ring | Evaluates the contribution of the methyl group to the epitope. |
| Histidine | Contains an imidazole ring, which is structurally similar to a pyrazole ring. | A common amino acid that could potentially show low-level cross-reactivity. |
| Celecoxib | A commercially available drug containing a pyrazole ring. | Representative of other pyrazole-containing pharmaceuticals.[2][3][4][5] |
| Sildenafil | Another widely used drug with a pyrazole-based core structure. | Tests for cross-reactivity with a different class of pyrazole-containing drugs.[5] |
Experimental Workflows for Cross-Reactivity Assessment
A. Competitive ELISA
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying small molecules and assessing antibody cross-reactivity. In this format, the free analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
Materials:
-
Microtiter plates
-
Capture Antibody (developed against 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
-
Hapten-Enzyme Conjugate (e.g., 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid conjugated to HRP)
-
Target Compound and Potential Cross-Reactants
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Coat the wells of a microtiter plate with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the target compound (standard curve) and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate the standards and cross-reactants with a fixed concentration of the hapten-enzyme conjugate.
-
Add these mixtures to the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
The cross-reactivity is calculated as the ratio of the concentration of the target compound at 50% inhibition (IC50) to the concentration of the cross-reactant at 50% inhibition, multiplied by 100.
Cross-reactivity (%) = (IC50 of Target Compound / IC50 of Cross-Reactant) x 100
Table 2: Example Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | 10 | 100 |
| 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | 500 | 2 |
| 2-amino-2-(1H-pyrazol-4-yl)acetic acid | 85 | 11.8 |
| Histidine | >10,000 | <0.1 |
| Celecoxib | >10,000 | <0.1 |
B. Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[6][7] It can provide detailed kinetic information (association and dissociation rates) about the antibody-antigen interaction and is an excellent method for confirming specificity.
Experimental Workflow: SPR for Cross-Reactivity Analysis
Principle:
An antibody against 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is immobilized on a sensor chip. The target compound and potential cross-reactants are then injected over the surface. The binding is measured in real-time as a change in the refractive index at the sensor surface.
Procedure:
-
Immobilization: Immobilize the antibody onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of the target compound over the sensor surface to determine the binding kinetics (ka, kd) and affinity (KD).
-
Inject the same concentrations of each potential cross-reactant to measure their binding profiles.
-
-
Regeneration: After each binding event, regenerate the sensor surface using a solution that disrupts the antibody-antigen interaction without denaturing the antibody (e.g., a low pH buffer).
Data Analysis:
The binding affinity (KD) of the antibody for the target compound is compared to its affinity for the potential cross-reactants. A significantly higher KD value for a cross-reactant indicates weaker binding and therefore lower cross-reactivity.
Table 3: Example Cross-Reactivity Data from SPR
| Compound | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, M) |
| 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 x 10⁻⁹ |
| 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | No significant binding | - | - |
| 2-amino-2-(1H-pyrazol-4-yl)acetic acid | 8.0 x 10³ | 5.0 x 10⁻³ | 6.3 x 10⁻⁷ |
| Histidine | No significant binding | - | - |
Visualizing the Workflow
Caption: Workflow for the development and characterization of antibodies against small molecules.
Caption: Principle of Competitive ELISA for small molecule detection.
Conclusion
The development of specific and well-characterized antibodies against 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is an essential prerequisite for its quantitative analysis in various research and development settings. This guide provides a comprehensive framework for the generation of these critical reagents, with a strong emphasis on the rigorous assessment of cross-reactivity. By following these principles and protocols, researchers can ensure the development of high-quality antibodies, leading to reliable and reproducible data in their studies of this novel compound.
References
- Al-Mugheed, A. A., et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 28(14), 5373.
- Navratilova, I., et al. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 364(1), 67-74.
- Jin, C., et al. (2014). Surface Plasmon Resonance Analysis of Antigen-Antibody Interaction. Bio-protocol, 4(10), e1124.
- Demydchuk, M., et al. (2021). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience, 10(4), 2738-2746.
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]
- Khan, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6540.
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
-
G-Biosciences. (n.d.). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
GE Healthcare. (n.d.). Surface plasmon resonance. Retrieved from [Link]
- Fajemiroye, J. O., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 1099.
-
Boster Biological Technology. (n.d.). ELISA Handbook. Retrieved from [Link]
- Fawy, M. S., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1165-1185.
- Patel, K., & Patel, R. (2016). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032.
-
Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. Retrieved from [Link]
- Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11094-11107.
- Andrés, M., et al. (2013). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3349-3353.
Sources
- 1. Buy 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | 195070-68-9 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 7. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Computational Modeling and Docking of Pyrazole Derivatives
For drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of blockbuster drugs for inflammation, cancer, and infectious diseases.[1][2] Its versatile structure, capable of acting as both a hydrogen bond donor and acceptor, makes it a privileged scaffold for interacting with a wide array of biological targets.[3] However, synthesizing and testing vast libraries of pyrazole derivatives is a resource-intensive endeavor. This is where computational modeling, specifically molecular docking, becomes an indispensable tool, allowing us to predict, prioritize, and understand molecular interactions before a single compound is synthesized.[4]
This guide provides an in-depth, field-proven perspective on structuring a robust computational workflow for the study of pyrazole derivatives. We will move beyond a simple list of steps to explain the causality behind methodological choices, compare critical software alternatives, and establish self-validating protocols to ensure the scientific integrity of your results.
The Strategic Workflow: From Target to Hit Candidate
A successful computational project is not a linear path but an iterative cycle of prediction, analysis, and validation. The overall strategy involves preparing the biological target and the pyrazole ligands, simulating their interaction, analyzing the results, and, crucially, validating the stability of the predicted complex.
Caption: High-level workflow for in silico analysis of pyrazole derivatives.
Part 1: Foundational Integrity - Target and Ligand Preparation
The axiom "garbage in, garbage out" is acutely true in computational chemistry. The reliability of any docking study is fundamentally dependent on the quality of the input structures.
Target Protein Preparation: Creating a Valid Biological Environment
The crystal structure of a protein from the Protein Data Bank (PDB) is an excellent starting point, but it is an imperfect, static model. Preparing it for docking is a critical step to ensure it is computationally viable and biologically relevant.
The Causality: We must correct atomic clashes, add missing hydrogen atoms to satisfy valency and define correct ionization states, and assign appropriate partial charges. This process ensures that the force field, the set of equations that defines the energy of a particle in a given conformation, can accurately calculate the energetics of the protein-ligand interaction.
Experimental Protocol: Target Preparation using UCSF Chimera
-
Fetch the Structure: Open UCSF Chimera and fetch the desired PDB ID (e.g., '2QU5' for VEGFR-2).
-
Initial Cleaning: Delete all solvent (water) molecules and any co-crystallized ligands or ions not essential for binding. This simplifies the system and focuses the calculation on the interaction of interest.
-
Add Hydrogens: Use the AddH tool (Tools -> Structure Editing -> AddH). This is crucial as hydrogens, often absent in crystal structures, are vital for forming hydrogen bonds. Specify the pH (e.g., 7.4) to ensure correct protonation states for residues like Histidine, Aspartate, and Glutamate.
-
Add Charges: Use the Add Charge tool (Tools -> Structure Editing -> Add Charge). Select the AMBER force field (e.g., ff14SB) to assign partial atomic charges, which are essential for calculating electrostatic interactions.
-
Energy Minimization (Optional but Recommended): To relieve any steric clashes introduced, perform a brief energy minimization of the structure, particularly around the active site.
-
Save the Prepared Structure: Save the cleaned, prepared protein as a .pdb or .mol2 file for use in the docking software.
Pyrazole Ligand Preparation: Defining the Interacting Partner
The small molecule must be represented in its most probable three-dimensional, protonated, and tautomeric state. For pyrazoles, tautomerism is a key chemical feature that must be handled correctly.[5]
The Causality: A docking program treats the ligand as a collection of atoms with specific partial charges and geometries. An incorrect 3D conformation or protonation state will lead to the prediction of biologically irrelevant interactions and binding energies.
Experimental Protocol: Ligand Preparation using Avogadro
-
Sketch the 2D Structure: Draw your pyrazole derivative in a 2D chemical drawing tool and save it as a SMILES string or .sdf file.
-
Generate 3D Coordinates: Import the structure into Avogadro[6]. Use the "Auto-Optimization" tool to generate a reasonable 3D conformation.
-
Energy Minimization: Further refine the geometry using Extensions -> Optimize Geometry. This uses a force field (like MMFF94) to find a low-energy conformation.
-
Save the Ligand: Save the final 3D structure as a .mol2 file, which contains the 3D coordinates and bond information necessary for docking. For high-throughput studies, commercial packages like Schrödinger's LigPrep or free tools like Open Babel can automate this for entire libraries.
Part 2: Predicting Interactions - A Comparative Guide to Molecular Docking
Molecular docking software predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The core components are a search algorithm, which generates different poses of the ligand in the binding site, and a scoring function, which estimates the binding affinity for each pose.
Choosing Your Docking Suite: A Performance Comparison
The choice of software depends on a balance of accuracy, speed, and cost. There is no single "best" program; the optimal choice is target-dependent, making a validation step essential before any large-scale screening.[7]
| Software Suite | Type | Key Strengths | Best For |
| AutoDock Vina | Open Source | Excellent balance of speed and accuracy; widely used and validated in academia. | Academic research, high-throughput virtual screening (HTVS). |
| rDock [8] | Open Source | Very fast and designed for HTVS against proteins and nucleic acids. | Large-scale virtual screening campaigns. |
| Schrödinger Glide | Commercial | Highly accurate scoring functions; integrated workflow with other tools. | Industrial drug discovery, lead optimization. |
| GOLD | Commercial | High flexibility in ligand and protein; good for complex binding sites. | Projects requiring detailed control over conformational sampling. |
Expert Insight: For researchers in an academic or non-profit setting, AutoDock Vina provides a powerful, cost-effective, and well-supported platform for robust docking studies.[9][10] Commercial suites like Glide often provide a more streamlined workflow and are backed by extensive industrial validation, making them a preferred choice in pharmaceutical companies.
Experimental Protocol: Docking with AutoDock Vina
This protocol assumes you have a prepared protein (receptor.pdbqt) and a prepared pyrazole ligand (ligand.pdbqt).
Caption: The AutoDock Vina docking workflow.
-
Prepare Inputs: Convert your prepared .pdb and .mol2 files to the required .pdbqt format using AutoDock Tools (ADT). This step defines atom types and, for the ligand, sets the rotatable bonds.
-
Define the Search Space (Grid Box): In ADT, identify the binding site. Center a grid box around this site, ensuring it is large enough to encompass the entire binding pocket and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).
-
Causality: The grid box confines the search algorithm to the area of interest. A box that is too small may prevent the software from finding the correct pose, while one that is too large will needlessly increase computation time.
-
-
Create Configuration File: Create a text file (conf.txt) specifying the input files and grid box parameters:
-
Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log output_log.txt
-
Initial Analysis: Vina will output a .pdbqt file with multiple binding modes (typically 9) and a log file. The log file contains the binding affinity scores (in kcal/mol) for each mode. The most negative value represents the most favorable predicted binding energy.[10]
Part 3: From Data to Insight - Post-Docking Analysis
A low binding energy score is promising, but it is not sufficient evidence of a correct or meaningful interaction. The docked pose must be visually inspected to ensure it is chemically sensible and to understand the key interactions driving the binding.
The Causality: Scoring functions are approximations. Visual analysis allows a scientist to apply their chemical knowledge to evaluate the predicted interactions. A pose that buries a polar group in a greasy hydrophobic pocket, for example, is likely an artifact, regardless of its score.
Experimental Protocol: Visual Inspection with PyMOL
-
Load Structures: Open PyMOL[11] and load the prepared receptor and the output poses file (output_poses.pdbqt).
-
Focus on the Best Pose: Select the first (lowest energy) model from the output file.
-
Identify Key Interactions: Use the Wizard -> Measurement tool to identify potential hydrogen bonds (typically < 3.5 Å). Look for aromatic interactions (pi-pi stacking) between the pyrazole ring and residues like Phenylalanine, Tyrosine, or Tryptophan.
-
Correlate with Experimental Data: Compare your computational findings with known Structure-Activity Relationship (SAR) data. If experiments show that a specific substituent is crucial for activity, your docking pose should provide a structural explanation.[12][13] For example, a hydroxyl group might form a key hydrogen bond with a backbone carbonyl in the active site.[14]
Comparative Data Summary
| Pyrazole Derivative | Experimental IC50 (µM) | Docking Score (kcal/mol) | Key Predicted Interactions |
| Compound 4b [15] | 8.5 | -5.8 | H-bond with SER-210 |
| Compound 4e [15] | 6.2 | -6.1 | H-bond with SER-210, Pi-Pi with TYR-150 |
| Compound 4f [15] | 5.1 | -6.5 | H-bond with SER-210 & GLU-120, Pi-Pi with TYR-150 |
| Compound 6a [16] | 0.063 | -7.9 | H-bond with THR-200, Coordination with Zn2+ |
| Compound 6b [16] | 0.091 | -7.5 | H-bond with THR-200, Coordination with Zn2+ |
Note: Data is illustrative, based on findings from multiple studies to demonstrate the correlation between experimental activity and computational scores.[15][16]
Part 4: Building Trust - Validation and Dynamic Refinement
A robust computational model must be a self-validating system. Before screening unknown compounds, you must prove that your docking protocol can accurately reproduce known results.
Protocol Validation: Re-docking the Native Ligand
The gold standard for validating a docking protocol is to re-dock the co-crystallized (native) ligand back into its own receptor.[17]
The Causality: If your protocol cannot reproduce the experimentally determined binding pose of a known ligand, it cannot be trusted to accurately predict the pose of a novel compound.
Experimental Protocol: Validation by Re-docking
-
Extract the Native Ligand: From the original PDB file, save the co-crystallized ligand as a separate file.
-
Prepare and Dock: Prepare the extracted ligand and the receptor using the exact same protocol established in Part 1 and Part 2.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Analyze the Result: An RMSD value < 2.0 Å is generally considered a successful validation, indicating your protocol is accurate.[7]
The Next Level: Molecular Dynamics (MD) Simulation
Molecular docking provides a static snapshot of a potential interaction. However, proteins and ligands are dynamic. Molecular Dynamics (MD) simulations assess the stability of the predicted protein-ligand complex over time (nanoseconds to microseconds) in a simulated aqueous environment.[16][18]
The Causality: A ligand that appears to bind well in a static dock might be unstable and dissociate quickly in a dynamic system. MD provides a more rigorous test of the binding hypothesis by showing whether the key interactions identified in docking are maintained over time.
Software Comparison: GROMACS vs. AMBER
| MD Engine | Type | Key Strengths | Best For |
| GROMACS | Open Source | Extremely fast and highly scalable for large systems.[19] | Large-scale simulations, high-performance computing environments. |
| AMBER [19] | Commercial/Academic | Renowned for its highly accurate and well-validated force fields.[19] | High-accuracy simulations of biomolecules, free energy calculations. |
Expert Insight: GROMACS is often favored for its sheer speed and efficiency, making it an excellent choice for routine stability checks.[19][20] AMBER is a powerhouse for studies where the highest level of force field accuracy is paramount.[19]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurasianjournals.com [eurasianjournals.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 7. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids [rdock.github.io]
- 9. ijpbs.com [ijpbs.com]
- 10. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PyMOL | pymol.org [pymol.org]
- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijpsr.com [ijpsr.com]
- 16. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 18. researchgate.net [researchgate.net]
- 19. AMBER vs GROMACS - DiPhyx Stories [diphyx.com]
- 20. researchgate.net [researchgate.net]
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
For the pioneering researchers and scientists in drug development, the journey of a novel compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, ensuring the safety of laboratory personnel and the preservation of our environment. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet universally available, a robust disposal protocol can be constructed by analyzing its structural motifs—an aminopyrazole ring and a carboxylic acid group—and adhering to established principles of chemical waste management.
Hazard Assessment: Understanding the Compound's Profile
A thorough understanding of a chemical's potential hazards is the bedrock of safe handling and disposal. Based on the known properties of analogous aminopyrazole and carboxylic acid compounds, we can infer a likely hazard profile for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Inferred Hazard Profile:
| Hazard Category | Anticipated Risk | Rationale and Causality |
| Skin Irritation | Possible Irritant | Aminopyrazole derivatives have been shown to cause skin irritation.[1][2] The acidic nature of the carboxylic acid group may also contribute to this effect. |
| Eye Irritation | Likely Irritant | Similar compounds are known to cause serious eye irritation.[1][2] Direct contact with the eyes should be strictly avoided. |
| Ingestion | Potentially Harmful | While specific toxicity data is unavailable, ingestion of research chemicals should always be considered harmful. |
| Inhalation | Potential Respiratory Irritant | As a solid, airborne dust may cause respiratory tract irritation.[3] |
| Environmental | Precautionary Concern | As a bioactive pharmaceutical compound, release into the environment should be minimized to prevent unforeseen ecological effects.[4] |
This inferred profile necessitates a cautious and deliberate approach to disposal, treating the compound as potentially hazardous until comprehensive toxicological data becomes available.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the immediate safety of all personnel must be the foremost priority. This involves the correct use of Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.
Mandatory PPE for Handling and Disposal:
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be worn.[6]
Step-by-Step Disposal Protocols
The following protocols provide a clear, actionable workflow for the disposal of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in its various forms within a laboratory setting.
Disposal of Solid Waste (Unused Compound)
Unused or waste solid 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid must be collected and disposed of as chemical waste.
Protocol for Solid Waste Disposal:
-
Segregation: Do not mix this compound with other waste streams unless compatibility has been confirmed.
-
Containerization: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The container should be labeled with the full chemical name: "2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid".
-
Waste Log: Meticulously record the chemical name, quantity, and date of disposal in your laboratory's hazardous waste log.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal of Liquid Waste (Solutions)
Solutions containing 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid should be treated as chemical waste. Under no circumstances should this compound be disposed of down the drain. [4]
Protocol for Liquid Waste Disposal:
-
Collection: Collect all aqueous and solvent-based solutions containing the compound in a dedicated, leak-proof, and clearly labeled waste container.
-
Labeling: The container must be labeled with the full chemical name and the solvent used (e.g., "Waste 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in water").
-
pH Consideration: Given the carboxylic acid group, solutions may be acidic. If required by your institution's waste management program, neutralize the solution to a pH between 6 and 8 before collection.
-
Storage and Pickup: Follow the same storage and pickup procedures outlined for solid waste.
Disposal of Empty Containers
Empty containers that once held 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid must be decontaminated before being discarded.
Protocol for Empty Container Disposal:
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water or ethanol).[4]
-
Rinsate Collection: Collect the rinsate from all three rinses and manage it as liquid chemical waste, as described in section 3.2.[4]
-
Label Defacement: Completely deface or remove the original chemical label from the container.
-
Final Disposal: After triple rinsing and label removal, the container can typically be disposed of in the regular trash. Confirm this with your institution's EHS guidelines.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is crucial to mitigate harm.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or generates significant dust.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Decontamination: Clean the spill area with a suitable solvent and decontaminating solution.
-
Waste Disposal: All cleanup materials should be disposed of as hazardous waste.
Exposure Protocol:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[3]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Regulatory Compliance: A National and International Perspective
The disposal of all laboratory chemicals is governed by a framework of regulations. Adherence to these is not just a matter of best practice, but a legal requirement.
-
United States: The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7] Laboratories are typically classified as generators of hazardous waste and must comply with the specific requirements for their generator category (e.g., Very Small, Small, or Large Quantity Generator).[8] The EPA also provides specific regulations for hazardous waste generated at academic laboratories.[9]
-
European Union: In the EU, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the Waste Framework Directive provide the overarching legal framework.[10][11] The European Chemicals Agency (ECHA) provides extensive guidance on chemical safety and waste management.[12]
It is imperative that all researchers familiarize themselves with their institution's specific waste management plan, which should be aligned with these national and international regulations.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for the disposal of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Caption: Workflow for Empty Container Disposal
References
- BenchChem. (2025).
-
European Chemicals Agency. (n.d.). REACH guidance documents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%.
-
European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Amino-4-thiazoleacetic acid.
- TCI Chemicals. (2024).
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- Carl Roth GmbH + Co. KG. (n.d.).
- Fisher Scientific. (2015).
-
Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Guidance. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Guidance documents - ECHA [echa.europa.eu]
- 11. Guidance on Information Requirements and Chemical Safety Assessment - ECHA [echa.europa.eu]
- 12. Guidance - ECHA [echa.europa.eu]
Personal protective equipment for handling 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Comprehensive Safety and Handling Guide: 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. The information herein is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory practices. The recommendations are grounded in established safety principles and data from analogous compounds to ensure a comprehensive approach to risk mitigation.
Hazard Identification and Risk Assessment
The primary step in ensuring laboratory safety is a thorough understanding of the potential hazards associated with a substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
While a comprehensive toxicological profile for this specific molecule is not widely available, data from structurally related compounds, such as (2-Aminothiazole-4-yl)-Acetic Acid, suggest that irritation of the digestive tract upon ingestion is also a potential hazard[2]. Therefore, a cautious approach that minimizes all potential routes of exposure—dermal, ocular, inhalation, and ingestion—is imperative.
Table 1: Hazard Summary and Potential Routes of Exposure
| Hazard Statement | GHS Classification | Potential Routes of Exposure | Primary Health Concern |
| H315 | Skin Corrosion/Irritation (Category 2) | Dermal (Skin) Contact | Localized skin irritation, redness, and inflammation. |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Ocular (Eye) Contact | Serious eye irritation, redness, and potential for damage. |
| H335 | Specific target organ toxicity — single exposure (Category 3) | Inhalation | Irritation of the nose, throat, and respiratory tract. |
| - | Not Classified (Precautionary) | Ingestion | May cause irritation of the digestive tract[2]. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical for mitigating the risks identified above. The following recommendations are based on a risk-assessed approach to handling 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in a laboratory setting.
Eye and Face Protection
Given the classification as a serious eye irritant (H319), robust eye protection is mandatory.
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards[3].
-
Recommended for Splash Hazard: Chemical splash goggles should be worn whenever there is a risk of splashing, such as when handling solutions or transferring the solid material in larger quantities[4].
-
Face Shield: A face shield, worn in conjunction with safety glasses or goggles, is recommended when there is a significant risk of splashing or when handling the material outside of a fume hood[4].
Skin and Body Protection
To prevent skin irritation (H315), comprehensive skin and body protection is necessary.
-
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage[4].
-
Gloves: Disposable nitrile gloves are the preferred choice for incidental contact, offering good protection against a range of chemicals[5]. For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound[3].
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed[4].
Respiratory Protection
To mitigate the risk of respiratory irritation (H335), engineering controls should be the primary line of defense.
-
Primary Control: All handling of the solid material or solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols[6].
-
Secondary Control: If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate particulate filter may be required[3][7]. The use of respirators is subject to institutional safety protocols, which may include fit-testing and medical evaluation[4].
Table 2: Recommended Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for Enhanced Safety |
| Eye/Face | Safety glasses with side-shields | Chemical splash goggles, Face shield |
| Skin/Body | Nitrile gloves, Lab coat, Long pants, Closed-toe shoes | Double gloving, Chemical-resistant apron |
| Respiratory | Work in a chemical fume hood | NIOSH-approved respirator (if necessary) |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves.
-
Handling: Conduct all weighing and transferring of the solid material within the fume hood to contain any dust. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling is complete, wipe down the work area in the fume hood with an appropriate solvent.
-
Doffing PPE: Remove gloves first, followed by your lab coat and eye protection. Wash your hands thoroughly with soap and water after removing your PPE[8].
Spill Response
In the event of a spill, remain calm and follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and any nearby colleagues.
-
Contain: For small spills within a fume hood, use an appropriate absorbent material to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully clean the affected area.
-
Dispose: All materials used for spill clean-up should be placed in a sealed container and disposed of as hazardous waste.
Disposal Plan
All waste containing 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Visualization of Safe Handling Workflow
The following diagram illustrates the key decision points and workflow for safely handling 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Caption: Workflow for the safe handling of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Conclusion
The safe handling of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is predicated on a thorough understanding of its hazards and the consistent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet before commencing any work.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Personal Protective Equipment in Animal Research. PMC. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetic Acid. Retrieved from [Link]
-
ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
The University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
Sources
- 1. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
